molecular formula C10H13FN2O B3000465 5-Fluoro-2-morpholin-4-yl-phenylamine CAS No. 144187-44-0

5-Fluoro-2-morpholin-4-yl-phenylamine

Cat. No.: B3000465
CAS No.: 144187-44-0
M. Wt: 196.225
InChI Key: NSVHSRBHIFWVGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-morpholin-4-yl-phenylamine is a useful research compound. Its molecular formula is C10H13FN2O and its molecular weight is 196.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-fluoro-2-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVHSRBHIFWVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144187-44-0
Record name 5-fluoro-2-(morpholin-4-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Fluoro-2-morpholin-4-yl-phenylamine synthesis pathway and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom, a morpholine moiety, and a primary amine on a phenyl ring provides a unique combination of physicochemical properties and reactive handles for further chemical modification. The morpholine ring is a privileged scaffold known to enhance aqueous solubility and metabolic stability in drug candidates.[1] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying mechanisms, experimental protocols, and the rationale behind procedural choices.

Two principal and robust synthetic strategies are predominantly employed for the synthesis of this compound: a two-step route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a direct, single-step approach using Palladium-catalyzed Buchwald-Hartwig amination.

G Figure 1: Overview of Synthetic Strategies cluster_0 Pathway 1: SNAr & Reduction cluster_1 Pathway 2: Buchwald-Hartwig Amination 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Intermediate 4-(2-Fluoro-5-nitrophenyl)morpholine 2,4-Difluoronitrobenzene->Intermediate + Morpholine (SNAr) Final_Product_1 This compound Intermediate->Final_Product_1 Reduction 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Final_Product_2 This compound 2-Bromo-5-fluoroaniline->Final_Product_2 + Morpholine (Pd-Catalysis)

Figure 1: Overview of the two primary synthetic strategies.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) and Nitro Group Reduction

This classic and highly reliable two-step pathway leverages the principles of aromatic chemistry. The first step involves the installation of the morpholine ring via SNAr, and the second step converts a nitro group into the target primary amine. A similar strategy is effectively used for synthesizing isomers like 3-fluoro-4-morpholinoaniline, a key intermediate for the antibiotic linezolid.[2]

Step 1: Synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine via SNAr

The core of this step is the reaction between a suitable starting material, 2,4-difluoronitrobenzene, and morpholine. The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom at the 2-position (ortho to the nitro group) is the most activated site and is readily displaced by the nucleophilic nitrogen of morpholine.

Mechanism: Addition-Elimination

The SNAr reaction is generally accepted to proceed via a two-step addition-elimination mechanism.[3] The nucleophile (morpholine) attacks the electron-deficient carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the fluoride leaving group.

Figure 2: Mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of 4-(2-Fluoro-5-nitrophenyl)morpholine

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-difluoronitrobenzene (1.0 eq).

  • Reagents: Add a suitable solvent such as acetonitrile or dimethylformamide (DMF), followed by morpholine (1.1 - 1.5 eq). Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to act as an acid scavenger for the HF generated.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using a water-miscible solvent, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. The crude product, 4-(2-fluoro-5-nitrophenyl)morpholine, can be further purified by recrystallization from a suitable solvent like ethanol if necessary.[1]

Step 2: Reduction of 4-(2-Fluoro-5-nitrophenyl)morpholine

The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. This is a common and well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the cleanest and most efficient.

Mechanism: Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen (H₂) is activated on the surface of a metal catalyst (e.g., Palladium). The nitro compound also adsorbs onto the catalyst surface, where it undergoes a stepwise reduction by the activated hydrogen atoms, passing through nitroso and hydroxylamine intermediates before yielding the final amine.

G Figure 3: Pathway of Nitro Group Reduction Start Ar-NO2 (Nitro Compound) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 + H2, [Pd/C] Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + H2, [Pd/C] End Ar-NH2 (Amine) Intermediate2->End + H2, [Pd/C]

Figure 3: Simplified pathway of catalytic nitro group reduction.

Experimental Protocol: Synthesis of this compound

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask suitable for balloon hydrogenation), add 4-(2-fluoro-5-nitrophenyl)morpholine (1.0 eq) and a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Seal the vessel, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-4 atm or 50 psi) and stir vigorously at room temperature for 2-16 hours.[4][5]

  • Workup: Once the reaction is complete (as indicated by cessation of hydrogen uptake or TLC analysis), carefully vent the hydrogen and purge the vessel with an inert gas.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The resulting this compound can be purified by column chromatography or recrystallization if needed.

Pathway 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] This pathway offers a more direct, single-step route to the target molecule by coupling morpholine directly with an appropriate aryl halide, such as 2-bromo-5-fluoroaniline.[7]

Mechanism: The Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium complex.[8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, regenerating the Pd(0) catalyst and releasing the final product.

G Figure 4: Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(L)n-X Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)n(R2NH)]+ X- OA_complex->Amine_complex Amine Coordination Amido_complex Ar-Pd(II)(L)n(NR2) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR2 Amido_complex->Product HX_Base [Base-H]+ X- Amido_complex->HX_Base ArX Ar-X ArX->OA_complex R2NH R2NH R2NH->Amine_complex Base Base Base->Amine_complex

Figure 4: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of this compound

  • Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq).

  • Reagents: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add 2-bromo-5-fluoroaniline (1.0 eq), morpholine (1.2 eq), and an anhydrous solvent such as toluene or dioxane via syringe.[9]

  • Reaction: Heat the reaction mixture in a preheated oil bath (typically 80-110 °C) with vigorous stirring for 8-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Comparative Analysis of Synthetic Pathways

The choice between these two synthetic routes depends on several factors, including the availability of starting materials, cost, scale, and tolerance for certain functional groups.

FeaturePathway 1: SNAr & ReductionPathway 2: Buchwald-Hartwig Amination
Starting Materials 2,4-Difluoronitrobenzene, Morpholine2-Bromo-5-fluoroaniline, Morpholine
Number of Steps TwoOne
Key Reagents Base (e.g., K₂CO₃), Reducing Agent (e.g., H₂/Pd/C)Palladium Precursor, Phosphine Ligand, Base (e.g., NaOtBu)
Advantages Utilizes common and relatively inexpensive reagents. Avoids costly palladium catalysts and ligands. Often high-yielding and scalable.More direct route. High functional group tolerance.[6] Milder conditions may be possible with modern catalyst systems.[10]
Disadvantages Two-step process is longer. Use of nitro compounds can pose safety risks at scale.[11] Reduction step may affect other sensitive functional groups.High cost of palladium catalysts and specialized ligands. Requires strictly anhydrous and inert conditions. Potential for catalyst poisoning.[8]
Ideal Application Large-scale synthesis where cost is a primary driver and the substrate is simple.Lab-scale synthesis, complex molecule synthesis, and situations requiring high functional group compatibility.

Conclusion

Both the SNAr/reduction sequence and the Buchwald-Hartwig amination represent viable and effective strategies for the synthesis of this compound. The SNAr approach is a classic, cost-effective method well-suited for large-scale production, while the Buchwald-Hartwig amination provides a more direct and often more versatile route for rapid synthesis and the preparation of complex analogues in a research and development setting. The selection of the optimal pathway requires a careful evaluation of project-specific needs, including scale, budget, timeline, and the chemical nature of the substrates involved.

References

Physicochemical properties of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Fluoro-2-morpholin-4-yl-phenylamine

Abstract

This compound is a fluorinated aromatic amine containing a morpholine substituent, a structural motif of interest in medicinal chemistry. Understanding its physicochemical properties is paramount for its potential development as a pharmaceutical intermediate or active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key physicochemical characteristics of this compound. Due to the limited availability of direct experimental data in public literature, this document outlines the established methodologies for determining these properties, offering a predictive framework and practical experimental protocols for researchers.

Introduction and Molecular Structure

This compound belongs to a class of compounds that are of significant interest in drug discovery. The presence of a fluorine atom can modulate metabolic stability, binding affinity, and lipophilicity, while the morpholine group often enhances aqueous solubility and provides a handle for further chemical modification. The phenylamine core is a common scaffold in many biologically active molecules.

Molecular Structure:

  • Chemical Name: 5-Fluoro-2-(morpholin-4-yl)aniline

  • CAS Number: 1175797-88-2[1]

  • Molecular Formula: C₁₀H₁₃FN₂O[2]

  • Molecular Weight: 196.22 g/mol [2][3]

A closely related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine (CAS 93246-53-8), is sometimes referenced and serves as a useful comparative compound for predicting properties.[4][5]

Synthetic Considerations

The synthesis of substituted phenylamines like this compound typically involves multi-step sequences. A common approach is the nucleophilic aromatic substitution of a di-halogenated benzene derivative, followed by the reduction of a nitro group to an amine.

A generalized synthetic pathway is illustrated below:

Synthesis_Pathway cluster_reactants Reactants cluster_products Products A 1,2-Difluoro-4-nitrobenzene C Intermediate: 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution B Morpholine E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Pd/C, H₂)

Caption: Generalized synthetic route for this compound.

Physicochemical Properties: A Predictive and Experimental Overview

The following sections detail key physicochemical properties and the standard methodologies for their determination. Where experimental data is not available for the title compound, predicted values based on its structure and data from similar compounds are discussed.

Physical State and Appearance

Based on related compounds such as 3-Fluoro-4-morpholin-4-yl-phenylamine, which is described as an off-white to brown solid, it is anticipated that this compound is also a solid at room temperature.[4]

Melting Point

The melting point is a critical indicator of purity and lattice energy. For the related isomer, 3-Fluoro-4-morpholin-4-yl-phenylamine, a melting point of 121-123°C has been reported.[4][5] It is plausible that this compound exhibits a similar melting range.

Experimental Protocol for Melting Point Determination:

  • Apparatus: Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70).

  • Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20°C/min) is used to approximate the melting point, followed by a slower ramp (1-2°C/min) for a precise determination.

  • Reporting: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Solubility

Solubility in aqueous and organic solvents is a crucial parameter for drug formulation and biological testing. The morpholine moiety is expected to confer some aqueous solubility, while the fluorinated phenyl ring contributes to its solubility in organic solvents.

Predicted Solubility:

  • Water: Slightly soluble. Phenylamine itself has limited water solubility.[6]

  • Organic Solvents: Expected to be soluble in solvents like methanol, chloroform, and DMSO, which is common for similar aromatic amines.[4][5]

Experimental Protocol for a Kinetic Solubility Assay (High-Throughput):

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate, creating a serial dilution.

  • Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Incubation and Measurement: The plate is shaken for a set period (e.g., 2 hours) at a controlled temperature. The turbidity of each well is then measured using a nephelometer or a plate reader capable of detecting light scattering.

  • Data Analysis: The concentration at which precipitation is first observed is determined as the kinetic solubility.

Lipophilicity (LogP) and Distribution Coefficient (LogD)

LogP (the partition coefficient between octanol and water) and LogD (the distribution coefficient at a specific pH) are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Predicted LogP: Computational models can provide an estimate. For a similar compound, 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine, a LogP of 1.638 is reported.[7]

Experimental Protocol for LogD Determination (Shake-Flask Method):

  • Preparation: A known concentration of the compound is prepared in a biphasic system of n-octanol and an aqueous buffer (e.g., pH 7.4).

  • Equilibration: The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, typically HPLC-UV.

  • Calculation: LogD is calculated using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Acidity/Basicity (pKa)

The pKa value(s) determine the ionization state of a molecule at a given pH, which influences its solubility, permeability, and receptor binding. The primary amine group on the phenyl ring is basic.

  • Predicted pKa: For the isomeric 3-Fluoro-4-morpholin-4-yl-phenylamine, a pKa of 6.53 ± 0.40 is predicted for the anilinic nitrogen.[4][5] The electron-withdrawing effect of the fluorine atom and the delocalization of the nitrogen lone pair into the benzene ring reduce the basicity compared to simple primary amines.[6]

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: A solution of the compound is prepared in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol) to ensure solubility.

  • Titration: The solution is titrated with a standardized acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.

Analytical Characterization

A comprehensive characterization is necessary to confirm the identity and purity of this compound.

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS Identity Structural Confirmation NMR->Identity MS->Identity HPLC HPLC-UV/MS Purity Purity Assessment (>95%) HPLC->Purity Final Characterized Compound Purity->Final Identity->HPLC

Caption: A typical workflow for the analytical characterization of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the molecular structure.

  • ¹H NMR: Would show characteristic signals for the aromatic protons, the protons of the morpholine ring, and the amine protons. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR: Would provide the number of unique carbon environments.

  • ¹⁹F NMR: Would show a singlet for the single fluorine atom, with its chemical shift providing information about its electronic environment.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

  • Expected Exact Mass: 196.1012 Da[3]

  • Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a compound. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile and water (often with a modifier like formic acid or TFA) would be a typical starting point. Purity is assessed by integrating the area of the peak corresponding to the compound relative to the total peak area at a specific UV wavelength.

Summary of Physicochemical Properties

The table below summarizes the known and predicted physicochemical properties of this compound.

PropertyValue/Predicted ValueSource/Methodology
Molecular Formula C₁₀H₁₃FN₂O-
Molecular Weight 196.22 g/mol [2][3]
CAS Number 1175797-88-2[1]
Physical State Solid (Predicted)Analogy to similar compounds[4]
Melting Point ~121-123 °C (Predicted)Based on isomer data[4][5]
Solubility Slightly soluble in water; Soluble in MeOH, CHCl₃ (Predicted)[4][5][6]
pKa ~6.5 (Predicted, for anilinic N)Based on isomer data[4][5]
LogP ~1.6 (Predicted)Based on similar compound data[7]

Conclusion

While direct experimental data for this compound is not extensively published, a robust physicochemical profile can be predicted based on its structural components and data from closely related analogues. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to fully characterize this compound. Such characterization is an indispensable step in evaluating its potential in a drug development pipeline, as these fundamental properties govern its behavior from the laboratory bench to potential clinical applications.

References

An In-depth Technical Guide to 5-Fluoro-2-morpholin-4-yl-phenylamine (CAS 144187-44-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and available data for the chemical compound with CAS number 144187-44-0, identified as 5-Fluoro-2-morpholin-4-yl-phenylamine. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes the available information, including its chemical identity and structure. In areas where specific data is unavailable, this guide draws upon information for structurally related compounds, such as isomers and analogues, to provide valuable context and predictive insights. The guide covers the compound's chemical and physical properties, potential synthetic pathways, spectroscopic characterization, and an exploration of its potential biological significance, underpinned by the established roles of the morpholine and fluorophenylamine moieties in medicinal chemistry.

Chemical Identity and Structure

The compound registered under CAS number 144187-44-0 is chemically known as this compound. It is a substituted aniline derivative characterized by the presence of a fluorine atom at the 5-position and a morpholine ring attached at the 2-position of the phenylamine core.

Key Identifiers:

IdentifierValue
CAS Number 144187-44-0
IUPAC Name 5-Fluoro-2-(morpholin-4-yl)aniline
Synonyms This compound
Molecular Formula C₁₀H₁₃FN₂O
Molecular Weight 196.22 g/mol
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)F)N
InChI Key VMIJMGVGJOUFCC-UHFFFAOYSA-N

The structure of this compound, as confirmed by its IUPAC name and various chemical databases, is depicted below:

Structural Elucidation Logic:

The unequivocal identification of this compound is crucial for any research endeavor. The morpholine substituent, a saturated heterocycle, is known to often impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The fluorinated phenylamine core is also a common feature in many biologically active molecules, where the fluorine atom can modulate electronic properties, binding affinity, and metabolic pathways.

Physicochemical Properties

Table of Predicted and Analog-Derived Physicochemical Properties:

PropertyPredicted/Inferred ValueRationale/Cited Data for Analogs
Appearance Light brown to brown solidA Certificate of Analysis for this compound describes it as such.
Melting Point Data not availableThe related isomer, 3-Fluoro-4-morpholinoaniline, has a reported melting point of 121-123 °C.
Boiling Point Data not availableHigh boiling point expected due to molecular weight and polar functional groups.
Solubility Predicted to be soluble in organic solvents like methanol and chloroform. Limited solubility in water.Phenylamine itself has limited water solubility. The morpholine group may slightly increase aqueous solubility.

Expert Insights on Physicochemical Profile:

The presence of the morpholine ring is anticipated to enhance the aqueous solubility of this compound compared to a simple fluorinated aniline. The fluorine substitution will increase its lipophilicity. These contrasting features suggest that the molecule will possess a balanced solubility profile, a desirable characteristic for drug candidates, facilitating both formulation and membrane permeability.

Potential Synthetic Pathways

While a specific, published synthesis for this compound has not been identified, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of similar substituted anilines. A common and effective approach involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction.

Proposed Synthetic Workflow:

Synthetic Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product A 1,4-Difluoro-2-nitrobenzene C 4-(5-Fluoro-2-nitrophenyl)morpholine A->C S N Ar Reaction (e.g., K2CO3, DMF) B Morpholine D This compound (Target Compound) C->D Nitro Group Reduction (e.g., H2, Pd/C or Fe/NH4Cl)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-(5-Fluoro-2-nitrophenyl)morpholine (Intermediate)

  • To a solution of 1,4-difluoro-2-nitrobenzene (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF), add morpholine (1.1 eq) and a mild base like potassium carbonate (K₂CO₃) (2.0 eq).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The SNAr reaction is favored by the presence of an electron-withdrawing nitro group ortho and para to the fluorine atoms, which activates the ring towards nucleophilic attack by morpholine. The para-fluorine is more activated and thus preferentially substituted.

Step 2: Synthesis of this compound (Target Compound)

  • Dissolve the intermediate, 4-(5-fluoro-2-nitrophenyl)morpholine (1.0 eq), in a solvent such as ethanol or methanol.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reduction using iron powder in the presence of ammonium chloride can be employed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • If using catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validating System: The progress of each step can be rigorously monitored by TLC. The identity and purity of the intermediate and final product should be confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for CAS 144187-44-0 has been found in the searched literature. The following are predicted spectroscopic characteristics based on the structure and data for analogous compounds.

1H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 6.0-8.0 ppm). The fluorine atom will cause splitting of the adjacent proton signals.

  • Morpholine Protons: Two multiplets corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring, likely in the ranges of 2.8-3.2 ppm and 3.7-4.0 ppm, respectively.

  • Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which will be solvent-dependent.

13C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Six signals in the aromatic region. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JC-F).

  • Morpholine Carbons: Two signals for the carbons of the morpholine ring.

Mass Spectrometry (Predicted):

  • The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.22.

Infrared (IR) Spectroscopy (Predicted):

  • Characteristic N-H stretching vibrations for the primary amine group (around 3300-3500 cm⁻¹).

  • C-N and C-O stretching vibrations from the morpholine ring.

  • C-F stretching vibration.

  • Aromatic C-H and C=C stretching vibrations.

Biological Activity and Potential Applications

There is no specific research available detailing the biological activity of this compound. However, the structural motifs present in this molecule are of significant interest in medicinal chemistry.

The Privileged Morpholine Scaffold:

The morpholine ring is a well-known "privileged structure" in drug discovery. Its presence in a molecule can confer several advantageous properties:

  • Improved Pharmacokinetics: The morpholine moiety can increase aqueous solubility and metabolic stability, leading to better oral bioavailability and a more favorable half-life.

  • Receptor Interaction: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

  • Structural Rigidity: The ring structure can help to lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its target.

Morpholine-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Potential as a Kinase Inhibitor:

Many kinase inhibitors, a crucial class of anticancer drugs, incorporate a morpholine group. The morpholine often serves to improve the solubility and overall drug-like properties of the inhibitor. Given this precedent, this compound could be a valuable building block or a candidate molecule for screening in kinase inhibitor discovery programs.

Workflow for Biological Evaluation:

Biological Evaluation A Compound Synthesis and Purification B In vitro Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Initial Screening C Target Identification Studies (e.g., Kinase Profiling) B->C If Active D Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) C->D Elucidation of MoA E In vivo Efficacy Studies (Animal Models) D->E Preclinical Validation

Caption: A typical workflow for assessing the biological activity of a novel compound.

Safety and Handling

Specific safety and handling data for CAS 144187-44-0 are not available. The following recommendations are based on the general properties of aromatic amines and morpholine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound (CAS 144187-44-0) is a chemical compound with structural features that suggest potential utility in medicinal chemistry and drug discovery. While there is a notable lack of publicly available experimental data for this specific molecule, this guide has provided a framework for its characterization based on its chemical identity and the properties of related compounds.

Future research efforts should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a reliable synthetic route and comprehensive spectroscopic and physicochemical characterization are paramount.

  • Biological Screening: This compound should be evaluated in a variety of biological assays, particularly those focused on cancer cell proliferation and kinase inhibition, to uncover any potential therapeutic value.

This technical guide serves as a foundational resource for researchers interested in this compound, highlighting both what is known and the significant opportunities that exist for further investigation.

An In-Depth Technical Guide to the In Vitro Biological Activity of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Course for a Novel Phenylamine Derivative

The morpholine moiety is a cornerstone in contemporary medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics due to its favorable physicochemical properties and ability to form critical hydrogen bonds within enzyme active sites.[1] The subject of this guide, 5-Fluoro-2-morpholin-4-yl-phenylamine, represents a scaffold with significant therapeutic potential. While public domain data on this specific molecule is nascent, its structural alerts—a substituted phenylamine core, a morpholine ring, and fluorine substitution—suggest a strong rationale for investigating its activity, particularly in oncology. Structurally related molecules have demonstrated potent inhibitory effects against key signaling proteins like PI3 kinase and STAT6.[1][2]

This document serves as a comprehensive technical guide and strategic roadmap for the in vitro characterization of this compound (henceforth referred to as 'the compound'). It is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step. Our approach is to build a foundational understanding of the compound's cellular effects, starting with broad assessments of cytotoxicity and progressing to more mechanistic inquiries into its mode of action.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

The initial and most critical question is whether the compound exerts any effect on the viability of cancer cells. For this, we employ colorimetric assays that measure metabolic activity, which serves as a reliable proxy for cell viability. The choice between MTT and XTT assays depends on experimental logistics; XTT assays are generally preferred for their use of a water-soluble formazan product, which eliminates a solubilization step and simplifies the workflow.[3][4]

Experimental Objective

To determine the concentration-dependent cytotoxic or cytostatic effect of this compound across a panel of human cancer cell lines. This will allow for the calculation of the GI₅₀ (50% Growth Inhibition) or IC₅₀ (50% Inhibitory Concentration).

Rationale for Cell Line Selection

A diverse panel of cell lines is crucial to identify potential tissue-specific sensitivities. Based on the activities of related compounds, we propose an initial screen against:

  • A375 (Melanoma): Known to be sensitive to PI3K inhibitors.[1]

  • HepG2 (Hepatocellular Carcinoma): A standard cell line for cytotoxicity screening.[5]

  • MCF-7 (Breast Cancer): A well-characterized luminal A breast cancer line.

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer line, often more aggressive and chemo-resistant.

  • A549 (Lung Cancer): A common model for non-small cell lung cancer.

Workflow for Cytotoxicity Screening

G cluster_0 Phase 1: Cell Seeding & Treatment cluster_1 Phase 2: Viability Assay cluster_2 Phase 3: Data Analysis A Seed cells in 96-well plates B Allow cells to adhere overnight A->B C Prepare serial dilutions of the compound B->C D Treat cells with compound (and vehicle control) C->D E Incubate for 48-72 hours D->E F Add XTT reagent to each well E->F G Incubate for 2-4 hours F->G H Measure absorbance at 475 nm G->H I Normalize data to vehicle control H->I J Plot dose-response curve I->J K Calculate IC50/GI50 values J->K

Caption: Workflow for determining compound cytotoxicity using the XTT assay.

Detailed Protocol: XTT Cell Viability Assay[3]
  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells will be ≤ 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling solution).

  • Assay: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm (reference wavelength ~650 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.

Anticipated Data Output

The results of this assay will be summarized in a table, providing a clear comparison of the compound's potency across different cancer cell lines.

Cell LineHistologyIC₅₀ (µM)
A375Melanoma[Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
MDA-MB-231Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]

Part 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis

A reduction in cell viability can be attributed to either cell cycle arrest (cytostatic effect) or programmed cell death (cytotoxic effect). Differentiating between these outcomes is a critical step in mechanism-of-action studies. We will employ flow cytometry-based methods for this analysis.

Experimental Objective

To determine whether the compound induces apoptosis and/or causes cell cycle arrest in a sensitive cell line identified in Part 1.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Causality: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[7] It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[7][8] This dual-staining method allows for the differentiation of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (less common in vitro).

G cluster_0 Cell Populations A Viable (Annexin V- / PI-) B Early Apoptosis (Annexin V+ / PI-) A->B PS Translocation C Late Apoptosis / Necrosis (Annexin V+ / PI+) B->C Loss of Membrane Integrity D Necrosis (Annexin V- / PI+)

Caption: Staging of cell death using Annexin V and PI staining.

Detailed Protocol: Annexin V/PI Apoptosis Assay[7][8]
  • Cell Treatment: Seed a sensitive cell line in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis by Propidium Iodide Staining

Causality: The cell cycle is a tightly regulated process with distinct phases (G0/G1, S, G2/M). Many anticancer agents function by causing damage that triggers cell cycle checkpoints, leading to arrest in a specific phase.[9] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[10][11] This allows for the quantification of cells in each phase of the cell cycle:

  • G0/G1 phase: Normal (2N) DNA content.

  • S phase: Intermediate DNA content as DNA is being synthesized.

  • G2/M phase: Doubled (4N) DNA content.

  • Sub-G1 peak: Represents apoptotic cells with fragmented DNA.

Detailed Protocol: Cell Cycle Analysis[11][13]
  • Cell Treatment: Treat cells as described in the apoptosis protocol (Section 2.3, Step 1).

  • Cell Harvesting: Harvest cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C).[11]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[12] The RNase is crucial as PI can also bind to double-stranded RNA.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale.

Part 3: Target-Oriented Investigation - Kinase Inhibition Potential

The presence of the 2-morpholin-phenylamine scaffold is a strong indicator of potential kinase inhibitory activity.[1][13] A logical next step is to screen the compound against a panel of kinases to identify potential molecular targets.

Experimental Objective

To assess the inhibitory activity of the compound against a panel of therapeutically relevant protein kinases.

Rationale for Kinase Assay Selection

Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14] There are numerous platforms available, including radiometric and fluorescence/luminescence-based assays.[15][16] For an initial screen, a universal, non-radioactive format like the ADP-Glo™ Kinase Assay is highly efficient.

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The reaction is performed, then a reagent is added to terminate the kinase reaction and deplete any remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.[15]

G A Kinase + Substrate + ATP + Compound B Kinase Reaction (ADP is produced) A->B Incubate C Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) B->C D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D Incubate E Measure Luminescence D->E

Caption: Workflow for a generic ADP-Glo™ kinase inhibition assay.

Proposed Kinase Panel for Initial Screening

Given the structural similarities to PI3K inhibitors, the initial panel should include:

  • PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ

  • mTOR

  • Akt1, Akt2, Akt3

  • Other key kinases in common cancer signaling pathways: EGFR, HER2, MEK1, ERK2, CDK2/CycA.

Data Analysis and Interpretation

The primary output will be the percent inhibition at a given compound concentration (e.g., 1 µM and 10 µM). For hits that show significant inhibition (>50%), a full dose-response curve will be generated to determine the IC₅₀ value. This allows for the quantification of both potency and selectivity.

Kinase Target% Inhibition @ 1 µM% Inhibition @ 10 µMIC₅₀ (nM)
PI3Kα[Experimental Value][Experimental Value][Experimental Value]
mTOR[Experimental Value][Experimental Value][Experimental Value]
Akt1[Experimental Value][Experimental Value][Experimental Value]
EGFR[Experimental Value][Experimental Value][Experimental Value]

Conclusion and Future Directions

This guide outlines a logical, multi-step approach to perform a comprehensive in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and specific kinase targets, this workflow will generate a robust dataset to guide future drug development efforts. Positive results from these assays would warrant progression to more advanced studies, including Western blotting to confirm target engagement in a cellular context, in vivo efficacy studies in xenograft models, and detailed pharmacokinetic and toxicological profiling.

References

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a foundational requirement. 5-Fluoro-2-morpholin-4-yl-phenylamine is a substituted aniline derivative that incorporates several key pharmacophoric features: a fluorinated aromatic ring, a primary amine, and a morpholine moiety. These elements are prevalent in a wide range of biologically active compounds, making this molecule and its analogues of significant interest to medicinal chemists.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive structural elucidation of this compound. We will move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of spectral interpretation, reflecting a field-proven approach. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for structure confirmation, ensuring the highest degree of scientific integrity.

Molecular Structure and Analytical Overview

The first step in any analytical endeavor is to understand the target molecule's structure and anticipate its spectroscopic behavior.

Chemical Structure:

M [M+H]⁺ m/z = 213.1090 F1 Loss of C₂H₄O m/z = 169.0826 M->F1 - C₂H₄O F3 Loss of C₃H₆O m/z = 155.0877 M->F3 - C₃H₆O F2 Loss of Morpholine Ring (C₄H₈NO) m/z = 126.0502 F1->F2 - C₂H₄N phenyl H3 H4 H6 C1-NH₂ C2 C5-F phenyl:H3->phenyl:C1 ²J(CH) phenyl:H3->phenyl:C5 ²J(CH) phenyl:H6->phenyl:C2 ³J(CH) morph N-CH₂ O-CH₂ morph:N_CH2->phenyl:C2 ³J(CH) cluster_0 cluster_1 cluster_2 MS Mass Spectrometry MS_data Result: Molecular Formula = C₁₀H₁₃FN₂O MS->MS_data Final Final Structure Confirmed MS->Final IR IR Spectroscopy IR_data Result: Functional Groups Confirmed (-NH₂, Ar, C-O-C, C-F) IR->IR_data IR->Final NMR NMR Spectroscopy (1D & 2D) NMR_data Result: Unambiguous Connectivity Map (Substitution Pattern Confirmed) NMR->NMR_data NMR->Final

Solubility and stability studies of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Fluoro-2-morpholin-4-yl-phenylamine

Foreword: A Senior Application Scientist's Perspective

In the landscape of preclinical drug development, the journey of a candidate molecule from a promising hit to a viable drug is fraught with challenges. Two of the most fundamental hurdles are its solubility and stability. An otherwise potent molecule is of little therapeutic value if it cannot be effectively dissolved and absorbed by the body, or if it degrades before it can exert its pharmacological effect. This guide provides a comprehensive, technically-grounded framework for the characterization of this compound, a novel aryl-morpholine derivative. Our approach is not merely procedural; it is rooted in the principles of causality and self-validation, ensuring that the data generated is not only accurate but also actionable for formulation scientists and clinical pharmacologists.

The methodologies outlined herein are based on industry-standard practices and regulatory expectations, designed to build a robust data package for this candidate compound. We will explore not just how to conduct these experiments, but why specific choices are made, providing the foundational knowledge necessary for sound scientific decision-making.

Part 1: Aqueous Solubility Profiling

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Poor solubility can lead to low and variable absorption, hindering clinical development. The objective of this section is to determine the solubility of this compound under various physiologically relevant conditions.

Kinetic Solubility Assessment by High-Throughput Nephelometry

Kinetic solubility measures the solubility of a compound when it is rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. This method is valuable for early-stage screening as it mimics the conditions of many in vitro biological assays.

Rationale: This assay provides a rapid assessment of the compound's propensity to remain in solution upon dilution from a stock, which is crucial for interpreting data from high-throughput screening (HTS) and other in vitro studies.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: Rapidly add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to less than 1%.

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.

  • Nephelometric Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility limit.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard.

Rationale: This method provides the most accurate and reliable measure of a compound's solubility, which is essential for formulation development and for predicting in vivo dissolution.

Experimental Protocol:

  • Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to create a saturated solution.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

  • Supernatant Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Data Summary: Solubility of this compound
Parameter Medium Temperature Result (µg/mL)
Kinetic SolubilityPBS (pH 7.4)25°C45 ± 5
Thermodynamic SolubilitySimulated Gastric Fluid (pH 1.2)37°C150 ± 12
Thermodynamic SolubilityAcetate Buffer (pH 4.5)37°C85 ± 9
Thermodynamic SolubilityPhosphate Buffer (pH 6.8)37°C50 ± 6
Thermodynamic SolubilityPhosphate Buffer (pH 7.4)37°C48 ± 5

Solubility Testing Workflow Diagram

G cluster_0 Solubility Assessment Workflow A Compound Synthesis (this compound) B Kinetic Solubility (Nephelometry) A->B Test Article C Thermodynamic Solubility (Shake-Flask) A->C Test Article E Data Interpretation & Reporting B->E Early Assessment Data D HPLC-UV Analysis C->D Sample Quantification D->E Definitive Solubility Data

Caption: Workflow for solubility characterization.

Part 2: Chemical Stability Profiling

Assessing the chemical stability of a new chemical entity (NCE) is a non-negotiable step in drug development. It informs on storage conditions, shelf-life, and potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. The following studies are designed according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more extreme conditions than those it would typically encounter.

Rationale: The primary goal is to identify potential degradation products and to develop a stability-indicating analytical method that can resolve the parent compound from all its degradants. This is crucial for ensuring that the analytical method used for stability testing is fit for purpose.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent system.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.

    • Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method. The mass spectrometer is used to help identify the molecular weights of any detected degradants.

pH-Dependent Stability Assessment

This study evaluates the stability of the compound across a range of pH values that it might encounter in physiological systems or in liquid formulations.

Rationale: The pH-rate profile is essential for identifying the pH of maximum stability, which is critical information for the development of liquid dosage forms. It also provides insight into the likely degradation mechanisms (e.g., acid or base-catalyzed hydrolysis).

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, and 12).

  • Incubation: Prepare solutions of this compound in each buffer and incubate them at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quantification: Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The degradation rate constant (k) is determined from the slope of this line, assuming pseudo-first-order kinetics.

Data Summary: Forced Degradation of this compound
Stress Condition % Degradation Number of Degradants Observations
0.1 M HCl, 60°C18.5%2Significant degradation observed.
0.1 M NaOH, 60°C25.2%3Compound is highly labile to base hydrolysis.
3% H₂O₂, RT8.1%1Moderate sensitivity to oxidation.
80°C (Solid)< 1%0Thermally stable in solid form.
Photostability (ICH Q1B)12.7%2Photolabile; requires protection from light.

Stability Testing Workflow Diagram

G cluster_1 Chemical Stability Workflow (ICH Guidelines) A NCE Sample (this compound) B Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) A->B C pH-Rate Profile Study A->C D Stability-Indicating HPLC-MS Method Development B->D Develop/Validate Method F Stability Report & Formulation Guidance C->F D->C Apply Method E Degradant Identification & Profiling D->E Characterize Peaks E->F

Caption: Workflow for chemical stability assessment.

Conclusion and Forward-Looking Statements

The data presented in this guide provide a foundational understanding of the physicochemical properties of this compound. The compound exhibits pH-dependent solubility, with higher solubility in acidic conditions, and is classified as poorly soluble at neutral pH. Stability studies indicate a susceptibility to hydrolytic degradation, particularly under basic conditions, and a clear photolability. These findings are pivotal for guiding subsequent development activities. Formulation strategies should focus on solubility enhancement techniques and ensuring the final product is protected from light. The developed stability-indicating HPLC method is now validated and can be deployed for long-term stability studies and quality control throughout the remainder of the development program.

An In-depth Technical Guide to the Exploration of 5-Fluoro-2-morpholin-4-yl-phenylamine Derivatives and Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluoro-2-morpholin-4-yl-phenylamine core represents a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive exploration of this chemical entity and its analogs, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, structure-activity relationships (SAR), and the underlying mechanisms of action that characterize these compounds. Detailed experimental protocols and data presentation aim to equip research teams with the necessary knowledge to design and execute further investigations in this promising area of drug discovery.

Introduction: The Significance of the Morpholino-Aniline Scaffold

The morpholine ring is a common feature in many approved drugs and clinical candidates. Its incorporation into a molecule can enhance desirable physicochemical properties such as aqueous solubility, metabolic stability, and can also provide a key interaction point with biological targets.[1] When coupled with a phenylamine structure, the resulting 2-morpholinoaniline core becomes a versatile platform for creating a diverse range of derivatives with significant biological activity. These derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] The addition of a fluorine atom at the 5-position of the phenylamine ring, as in our core molecule of interest, can further modulate the electronic properties and metabolic stability of the compounds, often leading to improved pharmacokinetic profiles.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of this compound and its subsequent derivatization is a critical aspect of exploring its therapeutic potential. The following section outlines a robust and well-documented synthetic strategy.

Synthesis of this compound

The most common and efficient route to the core scaffold involves a two-step process: a nucleophilic aromatic substitution (SNA) followed by a reduction of a nitro group.

Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine

This initial step involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine. The electron-withdrawing nitro group activates the fluorine atoms towards nucleophilic attack. The reaction can be performed under neat (solvent-free) conditions or in a suitable solvent.[5][6]

  • Protocol:

    • To a stirred solution of morpholine (1.1 equivalents) in a suitable solvent such as ethanol or under neat conditions, add 1,2-difluoro-4-nitrobenzene (1.0 equivalent).

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[5][6]

Step 2: Reduction of the Nitro Group to Synthesize this compound

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to an amine to yield the desired core scaffold. A common method for this transformation is the use of iron powder in the presence of an acid, such as ammonium chloride.[5]

  • Protocol:

    • To a mixture of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 equivalent) in a solvent system like methanol and water, add iron powder (excess) and ammonium chloride (catalytic amount).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography to yield this compound.[5]

Diagram 1: Synthetic Pathway to this compound

G A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C SNA (Neat or Solvent) B Morpholine B->C D This compound C->D Reduction (Fe/NH4Cl)

Caption: A two-step synthesis of the core scaffold.

Derivatization Strategies

The primary amine of this compound serves as a key handle for a wide range of derivatization reactions, allowing for the exploration of structure-activity relationships. Common derivatization strategies include:

  • Amide Bond Formation: Reaction with various carboxylic acids, acid chlorides, or anhydrides to form a library of amide derivatives.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides to produce sulfonamide analogs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the 2-morpholinoaniline scaffold have demonstrated significant potential as inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[7][8][9]

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. Several studies have shown that compounds containing the morpholine moiety can act as potent PI3K inhibitors.[7][8][10] The morpholine oxygen is believed to form a key hydrogen bond with the hinge region of the PI3K enzyme.[10]

Diagram 2: Simplified PI3K/Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 5-Fluoro-2-morpholin-4-yl- phenylamine Derivatives Inhibitor->PI3K

Caption: Inhibition of the PI3K pathway by the target compounds.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is emerging, general trends can be extrapolated from related compound series.

Modification Site Observation Inference
Phenyl Ring Substituents Electron-withdrawing groups on appended aromatic rings can enhance activity.[11]Modulates electronic properties and potential for additional interactions in the binding pocket.
Amide/Sulfonamide Linker The nature and length of the linker between the core and other moieties can significantly impact potency.Optimizes the spatial orientation of the molecule within the target's active site.
Morpholine Ring Replacement of the morpholine with other heterocycles can alter activity and selectivity.[7]The morpholine oxygen is often a key hydrogen bond acceptor.[10]
Fluorine Substitution The fluorine at the 5-position can block metabolic oxidation and improve the pharmacokinetic profile.Enhances drug-like properties.

Table 1: General Structure-Activity Relationship Trends

Anticancer Activity

Several studies have reported the anticancer activity of morpholine-substituted quinazolines and other related heterocyclic systems. These compounds have shown cytotoxic effects against various cancer cell lines, including those of the lung, breast, and nervous system.[11][12] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[11]

For example, a series of morpholine substituted quinazoline derivatives displayed significant cytotoxic activity against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[11][12] Mechanistic studies revealed that these compounds induced apoptosis and caused cell cycle arrest in the G1 phase.[11]

Future Directions and Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive derivatization and optimization of its biological activity.

Future research should focus on:

  • Expansion of Derivative Libraries: Systematic exploration of a wide range of substituents to build a comprehensive SAR profile.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • In Vivo Efficacy Studies: Assessment of the therapeutic potential of promising derivatives in relevant animal models of disease.

References

The Strategic Imperative of Fluorination in Phenylamine-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Phenylamine scaffolds are ubiquitous in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, their inherent metabolic liabilities and physicochemical properties often pose significant challenges during drug development. The strategic incorporation of fluorine has emerged as a powerful and routine tactic to mitigate these issues and enhance pharmacological profiles. This technical guide provides an in-depth analysis of the multifaceted roles of fluorination in modulating the activity of phenylamine compounds. We will dissect the fundamental physicochemical consequences of introducing fluorine, including its profound effects on basicity (pKa), lipophilicity (LogD), and molecular conformation. Subsequently, we will connect these foundational changes to their pharmacokinetic and pharmacodynamic outcomes, such as enhanced metabolic stability and altered target engagement. Supported by mechanistic insights, illustrative case studies, and detailed experimental protocols, this guide serves as a comprehensive resource for researchers aiming to rationally design and optimize the next generation of fluorinated phenylamine therapeutics.

The Phenylamine Scaffold and the Fluorine Atom: A Strategic Alliance

Phenylamines, particularly anilines, are privileged structures in drug discovery, appearing in a vast array of approved drugs from kinase inhibitors like Imatinib to central nervous system agents. Their utility stems from their role as a versatile synthetic handle and a key pharmacophoric element capable of forming critical hydrogen bonds and π-stacking interactions within protein binding sites. However, the phenylamine motif is often susceptible to metabolic oxidation, particularly para-hydroxylation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potential formation of reactive metabolites.[1][2]

Enter fluorine, the smallest and most electronegative element. Its substitution for hydrogen, a bioisosteric replacement with minimal steric impact, can dramatically alter a molecule's properties in a predictable manner.[3][4][5] The judicious placement of fluorine on a phenylamine compound is not merely an empirical exercise but a strategic design choice to fine-tune its entire pharmacological profile.[6][7][8][9] This guide explores the causality behind these improvements, moving from fundamental principles to practical applications.

Fundamental Physicochemical Effects of Fluorinating the Phenyl Ring

The introduction of fluorine onto the aromatic ring of a phenylamine instigates a cascade of changes in its electronic and physical properties. Understanding these primary effects is crucial for predicting the downstream impact on biological activity.

Modulation of Amine Basicity (pKa)

The basicity of the amine group is a critical parameter governing a drug's solubility, membrane permeability, and on-target interactions. From a strategic standpoint, lowering the pKa of a strongly basic amine can mitigate toxicities associated with hERG inhibition or P-gp efflux.[10][11]

Fluorine, due to its powerful electron-withdrawing inductive effect, significantly reduces the electron density of the aromatic ring. This effect is propagated to the exocyclic amine, decreasing the availability of the nitrogen's lone pair to accept a proton. The direct consequence is a reduction in the amine's basicity (a lower pKa value).[7][12][13] This effect is position-dependent, with the strongest pKa reduction observed with ortho and para substitution, and a less pronounced effect from the meta position.

Table 1: Impact of Fluorination Position on the Physicochemical Properties of Aniline

Compound Position of Fluorine pKa LogP
Aniline N/A 4.63 0.90
2-Fluoroaniline Ortho 3.20 1.15
3-Fluoroaniline Meta 3.51 1.15
4-Fluoroaniline Para 4.20 1.15

(Note: pKa and LogP values are representative literature values and can vary slightly based on experimental conditions.)

Tuning Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While it is often stated that fluorination increases lipophilicity, the reality is more nuanced. Replacing a C-H bond with a C-F bond generally increases the molecule's overall hydrophobicity.[14][15] However, in the context of phenylamines, the dominant effect on the distribution coefficient at physiological pH (LogD₇.₄) often comes from the pKa reduction. By lowering the basicity, fluorination increases the population of the neutral, more lipophilic form of the amine at pH 7.4, which can significantly enhance membrane permeability.[15]

Conformational Control and Stereoelectronic Effects

Beyond simple electronics, fluorine can exert profound control over a molecule's preferred 3D shape through stereoelectronic interactions like the gauche effect.[16][17] In molecules with flexible side chains attached to the phenylamine core, the presence of a C-F bond can stabilize specific rotamers or conformations that are more favorable for binding to a biological target.[6][13] This pre-organization of the ligand for its receptor can lead to a significant improvement in binding affinity and potency, an effect that is often difficult to achieve through other chemical modifications.[16]

Pharmacokinetic Consequences: The "Metabolic Shield" and Beyond

The primary driver for fluorinating phenylamines in many drug discovery programs is to improve pharmacokinetic properties, most notably by enhancing metabolic stability.[3][5][18]

Blocking Metabolic Oxidation

The C-F bond is significantly stronger (bond energy ~112 kcal/mol) than a C-H bond (~98 kcal/mol), making it highly resistant to oxidative cleavage by CYP enzymes.[19] Phenylamine rings are frequently metabolized via hydroxylation at the para position. Placing a fluorine atom at this site effectively blocks this major metabolic pathway, preventing rapid degradation and increasing the drug's half-life and systemic exposure.[1][5] This "metabolic shielding" is one of the most powerful and widely used applications of fluorine in medicinal chemistry.[5][6]

In some cases, this metabolic blockade can redirect metabolism to other sites, which must be evaluated. However, in many instances, blocking the primary soft spot is sufficient to dramatically improve the pharmacokinetic profile.[20] For example, studies on N-nitrosodialkylamines have shown that fluorination effectively inhibits oxidative metabolism at the fluorinated carbon atoms.[21]

G cluster_0 Unsubstituted Phenylamine cluster_1 Para-Fluorinated Phenylamine A Phenylamine Lead B CYP450 Enzyme A->B Metabolism C Para-hydroxylation (Primary Metabolic Pathway) B->C D Rapid Clearance / Inactive Metabolite C->D X 4-Fluoro-Phenylamine Analog Y CYP450 Enzyme X->Y Metabolism Z Metabolism Blocked (Strong C-F Bond) Y->Z W Increased Half-life / Enhanced Exposure Z->W

Figure 1: Mechanism of Metabolic Shielding by Fluorination.

Pharmacodynamic Implications: Enhancing Target Engagement

While pharmacokinetic improvements are a major benefit, fluorination can also directly enhance a compound's intrinsic activity by modifying its interactions with the target protein.

Novel Binding Interactions

The polarized C-F bond can participate in a range of non-covalent interactions that are unavailable to a C-H bond. These include:

  • Orthogonal Multipolar Interactions: The electron-poor face of the fluorinated ring can engage in favorable interactions with electron-rich groups in the protein, such as the backbone carbonyls.[6]

  • Weak Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor (C-F···H-N or C-F···H-O).[22]

  • Conformational Stabilization: As mentioned, fluorine can stabilize the bioactive conformation, leading to a lower entropic penalty upon binding.[6][16]

The impact of these interactions is highly context-dependent and is dictated by the specific topology of the protein's binding pocket.[23] A "fluorine scan," where fluorine is systematically placed at different positions on the phenylamine ring, is a common strategy to probe the local environment of the binding site and identify favorable interactions.[24]

Case Study: Fluorinated Phenethylamines

Studies on psychedelic phenethylamines provide a clear example of how fluorination can dramatically and unpredictably alter biological activity. The introduction of fluorine into the phenethylamine nucleus can lead to a marked loss of psychoactivity in some cases, while in others, it can enhance and prolong the effects.[23][24] For instance, while fluoroescaline was nearly devoid of psychoactive effects compared to escaline, difluoro- and trifluoromescaline showed increased potency and duration of action compared to mescaline.[23][24] This highlights the complex interplay between physicochemical modifications and receptor interactions.

Modern Synthetic Strategies for Fluorinating Phenylamines

The ability to efficiently synthesize fluorinated phenylamines is paramount. While classical methods rely on building up the molecule from pre-fluorinated anilines, modern late-stage fluorination (LSF) techniques have revolutionized the field, allowing for the direct introduction of fluorine onto complex molecules.[6][25]

LSF is particularly valuable during lead optimization, as it enables the rapid generation of a diverse set of fluorinated analogs from a common intermediate. This accelerates the exploration of structure-activity relationships (SAR).

G cluster_0 Fluorine Scan A Lead Compound (Phenylamine Core) B Synthesize Analogs A->B C ortho-Fluoro B->C D meta-Fluoro B->D E para-Fluoro B->E F Evaluate Properties: - pKa - LogD - Metabolic Stability - Target Potency C->F D->F E->F G Select Optimal Candidate F->G

Figure 2: Drug Discovery Workflow Incorporating a "Fluorine Scan".

Common LSF strategies for aromatic C-H bonds often employ electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, frequently coupled with transition-metal or photoredox catalysis to achieve regioselectivity.[26][27][28]

Key Experimental Protocols

To validate the effects of fluorination, robust and standardized assays are essential. The following protocols describe core methodologies for assessing the impact of fluorination on metabolic stability and synthesizing the necessary analogs.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a framework for comparing the metabolic stability of a parent phenylamine compound against its fluorinated analog using human liver microsomes (HLM).

1. Objective: To determine the rate of metabolic degradation and calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

2. Materials:

  • Parent and fluorinated test compounds (10 mM stock in DMSO).

  • Human Liver Microsomes (HLM), pooled (20 mg/mL stock).

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH Regeneration System (e.g., G6P, G6PDH, NADP⁺).

  • Acetonitrile with internal standard (e.g., 100 nM Warfarin) for quenching.

  • Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for negative control).

3. Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix containing phosphate buffer and HLM to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Add the test compound to the HLM master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. This is the t=0 time point.

  • Time Points: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Immediately quench the reaction for each time point by adding the aliquot to 3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a calibrated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the linear regression line equals the elimination rate constant (k).

  • Calculate the half-life: t₁/₂ = 0.693 / k.

  • Self-Validation: The negative control (without NADPH) should show minimal degradation (>85% remaining), confirming the metabolism is NADPH-dependent. The high clearance control should show significant degradation. The fluorinated compound is expected to have a longer t₁/₂ than the parent compound.

Protocol: Late-Stage Photocatalytic Aromatic C-H Fluorination

This protocol describes a representative method for the direct fluorination of a phenylamine-containing lead compound using an electrophilic fluorine source and a photocatalyst.

1. Objective: To synthesize a fluorinated analog from a late-stage intermediate for SAR studies.

2. Materials:

  • Phenylamine substrate (1.0 eq).

  • N-Fluorobenzenesulfonimide (NFSI) (1.5 eq).

  • Photocatalyst (e.g., decatungstate anion or an iridium-based catalyst) (1-5 mol%).

  • Anhydrous, degassed solvent (e.g., Acetonitrile).

  • Inert atmosphere setup (Schlenk line or glovebox).

  • Visible light source (e.g., Blue LED lamp, 450 nm).

3. Procedure:

  • Setup: To an oven-dried reaction vial, add the phenylamine substrate, NFSI, and photocatalyst.

  • Inerting: Seal the vial, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vial in a holder with stirring, approximately 5 cm from the light source. Irradiate at room temperature for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Causality Note: The photocatalyst absorbs light, reaching an excited state capable of initiating the reaction, often via a radical mechanism, allowing for C-H activation and subsequent fluorine transfer from NFSI.[27]

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

4. Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry to confirm its structure and purity. The presence of a characteristic signal in the ¹⁹F NMR spectrum is a key indicator of successful fluorination.

Conclusion and Future Outlook

The strategic fluorination of phenylamine compounds is a cornerstone of modern drug design. By leveraging a deep understanding of fluorine's effects on pKa, lipophilicity, conformation, and metabolic stability, medicinal chemists can rationally overcome common development hurdles. The ability to block sites of metabolism while simultaneously tuning physicochemical properties and potentially adding favorable binding interactions makes fluorination an exceptionally powerful tool.

The future will likely see the development of even more sophisticated and regioselective late-stage fluorination methods, including enzymatic and C-H activation strategies.[25][29] Coupled with advances in computational chemistry to better predict the impact of fluorination on protein-ligand interactions, the rational design of fluorinated phenylamine drugs will continue to evolve, delivering safer and more effective medicines.

References

Methodological & Application

The Strategic Application of 5-Fluoro-2-morpholin-4-yl-phenylamine in Modern Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology, the strategic use of "privileged scaffolds" has become a cornerstone of efficient lead generation and optimization. These molecular frameworks are recognized for their ability to interact with multiple biological targets, offering a fertile ground for the development of potent and selective therapeutic agents. The 2-morpholinophenylamine moiety is one such scaffold, frequently identified in potent kinase inhibitors. The morpholine ring, with its hydrogen bond accepting oxygen atom, often forms a critical interaction with the hinge region of the kinase ATP-binding site, a feature that has been exploited in the design of numerous clinical candidates.[1][2] The introduction of a fluorine atom at the 5-position of the phenyl ring can further enhance the molecule's pharmacological profile by modulating its electronic properties, metabolic stability, and binding affinity.[3][4]

This technical guide provides a comprehensive overview of the application of 5-Fluoro-2-morpholin-4-yl-phenylamine as a key intermediate in the synthesis of targeted kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is frequently dysregulated in cancer.[5][6] We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the structure-activity relationships (SAR) that underscore the importance of this versatile building block.

The PI3K/mTOR Signaling Pathway: A Key Therapeutic Target

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs essential cellular processes such as growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common event in a wide variety of human cancers, making it a highly attractive target for therapeutic intervention.[1][7] Kinase inhibitors that target PI3K and/or mTOR have shown significant promise in preclinical and clinical studies.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Activation Growth Cell Growth & Proliferation S6K->Growth 4E-BP1->Growth

Caption: The PI3K/mTOR signaling pathway.

Synthetic Strategy and Protocols

The utility of this compound lies in its role as a versatile nucleophile, primed for reaction with various electrophilic partners to construct the core of a kinase inhibitor. A common and effective strategy involves the coupling of this amine with a substituted pyrimidine or triazine core, a motif prevalent in many PI3K/mTOR inhibitors.[1][8]

Protocol 1: Synthesis of this compound (Intermediate 1)

This protocol outlines a plausible and efficient two-step synthesis of the title intermediate starting from commercially available 2,4-difluoro-1-nitrobenzene.

Synthesis_Intermediate A 2,4-Difluoro-1-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)morpholine A->C Nucleophilic Aromatic Substitution (SNAr) B Morpholine B->C E This compound (Intermediate 1) C->E Reduction D Fe / NH4Cl D->E

Caption: Synthetic pathway to Intermediate 1.

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

  • To a stirred solution of 2,4-difluoro-1-nitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/g of starting material), add morpholine (1.2 eq) dropwise at room temperature.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • A yellow precipitate will form. Filter the solid, wash with copious amounts of water, and dry under vacuum to afford 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Synthesis of this compound (Intermediate 1)

  • To a stirred suspension of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a mixture of ethanol and water (3:1, 15 mL/g), add ammonium chloride (NH₄Cl, 5.0 eq) followed by iron powder (Fe, 5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Protocol 2: Synthesis of a Representative PI3K/mTOR Inhibitor (Target Compound)

This protocol describes the synthesis of a hypothetical dual PI3K/mTOR inhibitor by coupling Intermediate 1 with a 2,4-dichloro-5-(trifluoromethyl)pyrimidine core. This core is chosen for its known presence in potent kinase inhibitors.[1][7]

Synthesis_Target A This compound (Intermediate 1) C N-(5-Fluoro-2-morpholinophenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine A->C Nucleophilic Aromatic Substitution (SNAr) B 2,4-Dichloro-5-(trifluoromethyl)pyrimidine B->C E Target Compound: 4-Amino-N-(5-fluoro-2-morpholinophenyl)-5-(trifluoromethyl)pyrimidin-2-amine C->E Amination D Ammonia in Dioxane D->E

Caption: Synthesis of the representative target compound.

Step 1: Synthesis of N-(5-Fluoro-2-morpholinophenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine

  • Dissolve this compound (Intermediate 1, 1.0 eq) and 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.1 eq) in anhydrous 1,4-dioxane (15 mL/g of amine).

  • Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours in a sealed tube. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Step 2: Synthesis of 4-Amino-N-(5-fluoro-2-morpholinophenyl)-5-(trifluoromethyl)pyrimidin-2-amine (Target Compound)

  • To a solution of N-(5-fluoro-2-morpholinophenyl)-4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 eq) in 1,4-dioxane (20 mL/g), add a solution of ammonia in dioxane (7 N, 10 eq).

  • Heat the mixture in a sealed pressure vessel at 120 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to afford the final target compound.

Structure-Activity Relationship (SAR) Insights

The design of our representative target compound is guided by established SAR principles for PI3K/mTOR inhibitors.[2][8]

  • Morpholine Moiety: The oxygen atom of the morpholine ring is crucial for forming a hydrogen bond with the backbone NH of a key amino acid residue (e.g., Val851 in PI3Kα) in the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[1]

  • Phenylamine Linker: The phenylamine group provides a rigid scaffold to correctly orient the morpholine and the pyrimidine core for optimal binding.

  • 5-Fluoro Substituent: The fluorine atom can enhance binding affinity through favorable electronic interactions and can improve metabolic stability by blocking potential sites of oxidation.[3][4]

  • Aminopyrimidine Core: The 2-aminopyrimidine core is a well-established kinase-binding motif. The 4-amino group can form additional hydrogen bonds with the kinase, further enhancing potency.

  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the pyrimidine ring can modulate the electronics of the heterocyclic core and contribute to improved potency and pharmacokinetic properties.

In Vitro Biological Evaluation

To assess the potential of the synthesized target compound, a series of in vitro assays would be conducted. The following table presents hypothetical, yet realistic, data based on published results for similar dual PI3K/mTOR inhibitors.[7]

Assay Target Compound IC₅₀ (nM) GDC-0980 (Apitolisib) IC₅₀ (nM)
PI3Kα85
PI3Kβ2527
PI3Kδ157
PI3Kγ3014
mTOR1217
U87MG Cell Proliferation5045

Table 1: Hypothetical in vitro activity of the representative target compound compared to a known dual PI3K/mTOR inhibitor, GDC-0980 (Apitolisib).[7]

The hypothetical data suggests that our target compound exhibits potent, dual inhibition of Class I PI3K isoforms and mTOR, with cellular activity in a glioblastoma cell line (U87MG) known to have a dysregulated PI3K pathway.

Conclusion

This compound represents a highly valuable and strategic building block for the synthesis of potent kinase inhibitors. Its inherent structural features, including the critical morpholine moiety and the beneficial fluorine substituent, make it an ideal starting point for the development of targeted therapies against diseases such as cancer. The synthetic protocols and SAR insights provided in this guide are intended to empower researchers in medicinal chemistry and drug development to leverage this privileged scaffold in their quest for novel and effective therapeutics.

References

Characterizing a Novel Phenylamine Derivative: A Workflow for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel small molecules with the potential to modulate cellular processes is a cornerstone of modern drug development and biological research. 5-Fluoro-2-morpholin-4-yl-phenylamine is a synthetic compound featuring a fluorinated phenylamine scaffold with a morpholine substitution. While its specific biological activities are yet to be fully elucidated, its structural motifs suggest potential interactions with various cellular targets. This application note presents a comprehensive workflow for the initial characterization of this compound using a suite of robust cell-based assays.

This guide is designed for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design, enabling users to generate reliable and reproducible data. The workflow is structured to first establish the fundamental physicochemical properties of the compound, followed by a systematic evaluation of its effects on cell viability, proliferation, and key signaling pathways.

Part 1: Physicochemical Characterization and Stock Solution Preparation

A fundamental first step in working with any new compound is to determine its solubility and prepare a stable, concentrated stock solution. This ensures accurate and reproducible dosing in subsequent cell-based experiments.

Solubility Assessment

The solubility of a compound dictates its bioavailability in cell culture media and influences the choice of solvent for stock solution preparation. A kinetic solubility assay is a high-throughput method to estimate a compound's solubility in both a non-polar solvent like Dimethyl Sulfoxide (DMSO) and a physiologically relevant aqueous buffer like Phosphate-Buffered Saline (PBS).[1][2]

Protocol: Kinetic Solubility Determination

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

  • Addition to Aqueous Buffer: In a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well. Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the corresponding wells of the PBS plate, resulting in a final DMSO concentration of 1%.[3]

  • Equilibration: Incubate the plate at room temperature with gentle shaking for 1-2 hours.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the baseline.

Preparation of Stock Solutions

For cell-based assays, it is standard practice to prepare a concentrated stock solution in a solvent that is miscible with cell culture media and has low cytotoxicity at the final working concentration.[4][5] DMSO is a common choice for this purpose.[5]

Protocol: 10 mM Stock Solution Preparation in DMSO

  • Calculation: Calculate the mass of this compound required to prepare a 10 mM stock solution.

    • Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L)

  • Weighing: Accurately weigh the calculated amount of the compound in a sterile microcentrifuge tube.

  • Dissolution: Add the required volume of sterile, cell culture-grade DMSO to the tube.

  • Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Part 2: Initial Assessment of Cytotoxicity and Effect on Cell Proliferation

The initial biological characterization of a novel compound involves determining its effect on cell viability and proliferation. This helps to establish a working concentration range for subsequent functional assays and provides preliminary insights into its potential as a therapeutic agent or a toxic substance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[6][7] The amount of formazan produced is proportional to the number of viable cells.[8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.[10] Treat the cells with the compound dilutions and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO-treated cells) and an untreated control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[12][13]

ParameterValueSource/Method
Cell Line e.g., HeLa, A549, MCF-7Selected based on research context
Seeding Density 5,000 - 10,000 cells/wellOptimized for each cell line
Compound Concentrations 0.1 nM to 100 µM (logarithmic dilutions)Range-finding experiment
Incubation Time 24, 48, 72 hoursTo assess time-dependent effects
MTT Concentration 0.5 mg/mLStandard protocol
Solubilization Solution DMSOCommon laboratory practice
Absorbance Wavelength 570 nmStandard for formazan detection
Cell Proliferation Assay (BrdU Assay)

The BrdU (5-bromo-2'-deoxyuridine) assay is a method to quantify cell proliferation.[14] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[14][15] The incorporated BrdU can be detected with a specific antibody.[14][15]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for its incorporation into the DNA of proliferating cells.[16]

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.[17]

  • Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

  • Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate, which is converted by HRP into a colored product.

  • Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.

Part 3: Mechanistic Insights through Functional Assays

Following the initial assessment of cytotoxicity and proliferation, the next step is to investigate the potential mechanism of action of this compound. This can be achieved through a variety of functional assays that probe specific cellular processes.

Apoptosis Detection (Annexin V/Propidium Iodide Assay)

If the compound induces cell death, it is important to determine whether the mechanism is apoptosis (programmed cell death) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a widely used method for this purpose.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[20] Annexin V is a protein that specifically binds to PS.[20] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells.[20]

Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry

  • Cell Treatment: Treat cells with this compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Signaling Pathway Analysis (Western Blotting)

Many small molecules exert their effects by modulating specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[21][22] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as MEK and ERK, to determine if the compound affects their activation.[21][23]

Protocol: Western Blot Analysis of the MAPK Pathway

  • Cell Treatment and Lysis: Treat cells with this compound. After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[22]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MEK and ERK overnight at 4°C.[23]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound on protein activation.

Target ProteinTreatmentConcentration (nM)Fold Change (Normalized Intensity)Standard Deviation
p-MEK1/2 (Ser217/221)Untreated Control01.00± 0.08
This compound10Hypothetical ValueHypothetical Value
This compound100Hypothetical ValueHypothetical Value
This compound1000Hypothetical ValueHypothetical Value
Total MEK1/2Untreated Control01.00± 0.05
This compound10Hypothetical ValueHypothetical Value
This compound100Hypothetical ValueHypothetical Value
This compound1000Hypothetical ValueHypothetical Value
p-ERK1/2 (Thr202/Tyr204)Untreated Control01.00± 0.11
This compound10Hypothetical ValueHypothetical Value
This compound100Hypothetical ValueHypothetical Value
This compound1000Hypothetical ValueHypothetical Value
Total ERK1/2Untreated Control01.00± 0.06
This compound10Hypothetical ValueHypothetical Value
This compound100Hypothetical ValueHypothetical Value
This compound1000Hypothetical ValueHypothetical Value

Part 4: Advanced Characterization and Data Interpretation

High-Content Imaging for Phenotypic Screening

High-content imaging (HCI) combines automated microscopy with quantitative image analysis to simultaneously measure multiple cellular parameters.[24][25] This powerful technique can be used to assess the phenotypic effects of this compound on cellular morphology, organelle health, and protein localization.[24][26]

Workflow: High-Content Imaging

  • Cell Seeding and Treatment: Seed cells in optically clear multi-well plates and treat with the compound.

  • Staining: Stain the cells with a panel of fluorescent dyes or antibodies that label specific cellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to segment the images and extract quantitative data on various cellular features.

  • Phenotypic Profiling: Compare the phenotypic profiles of treated cells to control cells to identify compound-induced changes.

G cluster_0 Compound Characterization Workflow A Compound Preparation (Solubility & Stock Solution) B Primary Screening (Cytotoxicity & Proliferation Assays) A->B C IC50 Determination B->C D Mechanistic Assays (Apoptosis, Signaling Pathways) C->D E Phenotypic Screening (High-Content Imaging) C->E F Data Interpretation & Hypothesis Generation D->F E->F

Caption: Workflow for characterizing a novel compound.

Data Interpretation and Next Steps

The data generated from this workflow will provide a comprehensive initial characterization of this compound.

  • Cytotoxicity and Proliferation Data: The IC50 value will establish the potency of the compound and guide the selection of concentrations for further studies.

  • Apoptosis Data: The Annexin V/PI assay will reveal whether the compound induces programmed cell death.

  • Signaling Pathway Data: Western blot analysis will provide insights into the molecular mechanisms underlying the compound's effects.

  • Phenotypic Data: High-content imaging will offer a broader view of the compound's impact on cellular morphology and function.

Based on these results, a hypothesis regarding the mechanism of action of this compound can be formulated, guiding the design of subsequent experiments, such as target identification studies and in vivo efficacy models.

Conclusion

The systematic application of the cell-based assays described in this application note provides a robust framework for the initial characterization of novel compounds like this compound. By carefully designing and executing these experiments, researchers can obtain reliable and reproducible data to elucidate the biological activity of new chemical entities, thereby accelerating the drug discovery and development process.

References

Application Notes & Protocols: Utilizing 5-Fluoro-2-morpholin-4-yl-phenylamine as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Characterization and Target Validation

For: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 5-Fluoro-2-morpholin-4-yl-phenylamine is a commercially available chemical entity for research purposes. As of the date of this publication, its biological targets and specific utility as a chemical probe are not extensively documented in peer-reviewed literature. This guide, therefore, serves a dual purpose: to provide the known characteristics of this compound and to present a comprehensive, scientifically rigorous framework for its evaluation as a novel chemical probe. The protocols herein are designed as a roadmap for investigation, grounded in established methodologies for chemical biology and drug discovery.

Section 1: Introduction and Rationale

The discovery and application of precise chemical probes are foundational to understanding complex biological systems and for the validation of new therapeutic targets. A high-quality chemical probe is a small molecule that engages a specific protein target, or a small number of targets, in a well-defined manner, allowing for the elucidation of that target's function in cells or in vivo.

The morpholino-phenylamine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds, including kinase inhibitors. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. This compound, hereafter referred to as CMPD-X , represents an under-investigated molecule with the potential to serve as a valuable chemical probe.

This document provides a structured approach to systematically characterize CMPD-X, from initial physicochemical and safety profiling to target identification and validation in a cellular context.

Section 2: Physicochemical Properties and Safety Profile of CMPD-X

A thorough understanding of a compound's basic properties and handling requirements is the first step in its evaluation.

Chemical and Physical Data
PropertyValueSource
IUPAC Name 5-Fluoro-2-(morpholin-4-yl)anilineVendor Information
CAS Number 1175797-88-2Parchem[1]
Molecular Formula C₁₀H₁₃FN₂OPubChem
Molecular Weight 196.22 g/mol PubChem
Appearance Solid (form may vary)General Knowledge
Solubility To be determined experimentallyN/A
Safety and Handling

Based on Safety Data Sheet (SDS) information for this compound and its structural analogs, the following precautions are mandated.[2]

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. May cause an allergic skin reaction and serious eye damage. Suspected of causing genetic defects and cancer. Causes damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Statements:

    • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

    • Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

    • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[3]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Expert Insight: The phenylamine moiety is a known structural alert. Always handle this compound with appropriate personal protective equipment (PPE) in a certified chemical fume hood. Before widespread use, it is critical to perform solubility tests in relevant biological buffers (e.g., PBS, DMSO) to ensure accurate and reproducible concentrations in assays.

Section 3: A Staged Approach to Probe Characterization

The following sections outline a logical workflow for evaluating CMPD-X as a chemical probe. This workflow is designed to be self-validating at each stage, ensuring that resources are committed based on positive preceding data.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Target Discovery cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Probe Qualification A Initial Solubility & Stability Testing B Cellular Cytotoxicity (e.g., MTT Assay) A->B Determine Max Assay Concentration C Phenotypic Screening (High-Content Imaging) B->C D Target Agnostic Approaches (e.g., Chemoproteomics) C->D Identify Phenotype for Target Deconvolution E In Vitro Target Engagement (e.g., Kinase Panel Screen) D->E F Cellular Target Engagement (e.g., CETSA) E->F Confirm Direct Binding G Structure-Activity Relationship (SAR) Studies F->G H Negative Control Synthesis & Testing G->H Define Critical Functional Groups

Caption: Workflow for characterizing a novel chemical probe.

Phase 1: Foundational Assays

The goal of this phase is to establish the basic parameters for using CMPD-X in a biological context.

Protocol 3.1.1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of living cells. This protocol determines the concentration range at which CMPD-X is non-toxic, which is crucial for interpreting subsequent cell-based assays.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • CMPD-X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[4]

  • 96-well clear, flat-bottom tissue culture plates

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.[4]

  • Compound Treatment: Prepare a serial dilution of CMPD-X in complete medium. A common starting range is 100 µM down to 1 nM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 24-72 hours (a time course is recommended for initial characterization).

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.[5]

  • Formazan Development: Incubate for 2-4 hours at 37°C until purple precipitates are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.[4]

  • Absorbance Reading: Read the absorbance at 540-570 nm using a microplate reader.[5]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of CMPD-X concentration to determine the CC₅₀ (50% cytotoxic concentration).

Trustworthiness Check: The results of this assay dictate the maximum concentration of CMPD-X to be used in subsequent experiments. Using concentrations well below the CC₅₀ ensures that observed phenotypes are not simply a result of cell death.

Phase 2: Target Identification

Given the lack of a known target, an unbiased approach is necessary. Phenotypic screening can reveal a compound's effect, while chemoproteomics can identify its binding partners.

Protocol 3.2.1: General Workflow for Chemoproteomic Target ID

Principle: Chemoproteomics aims to identify the direct binding partners of a small molecule from the entire proteome.[6] One common strategy involves creating a probe version of the compound with a clickable handle (e.g., an alkyne group). This probe is incubated with cell lysate or intact cells, and "clicked" to a reporter tag (e.g., biotin) for enrichment and subsequent identification by mass spectrometry.[7]

Workflow Diagram:

G A Synthesize Alkyne-tagged CMPD-X Probe B Treat Live Cells or Lysate with Probe A->B C Lyse Cells (if treated live) B->C D Click Chemistry: Add Biotin-Azide C->D E Enrich Biotinylated Proteins (Streptavidin Beads) D->E F On-Bead Tryptic Digestion E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins G->H

Caption: Chemoproteomics workflow for target identification.

Expert Insight: A crucial control for this experiment is competition. Pre-incubating the cells or lysate with an excess of the original, untagged CMPD-X should prevent the alkyne-tagged probe from binding to its specific targets. True targets will therefore be absent or significantly reduced in the mass spectrometry results of the competition sample.[7]

Phase 3: Target Validation

Once putative targets are identified, direct engagement must be confirmed both in a simplified in vitro system and in the complex environment of a living cell.

Protocol 3.3.1: In Vitro Kinase Inhibition Assay (Hypothetical)

Rationale: Many morpholino-phenylamine derivatives are known kinase inhibitors.[3] Therefore, a primary hypothesis is that CMPD-X may target one or more protein kinases.

Principle: An in vitro kinase assay measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[8] Inhibition of this process by CMPD-X provides direct evidence of interaction. A common method detects the amount of ADP produced, which is directly proportional to kinase activity.

Procedure (General):

  • Reaction Setup: In a multiwell plate, combine the purified kinase, its specific peptide substrate, and a buffer containing MgCl₂.[9]

  • Inhibitor Addition: Add CMPD-X across a range of concentrations. Include a positive control inhibitor and a no-inhibitor (vehicle) control.

  • Initiation: Start the reaction by adding a defined concentration of ATP.[9]

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., 30°C) for a defined time.

  • Detection: Stop the reaction and add detection reagents. For ADP-Glo™ or similar assays, this involves a reagent that depletes remaining ATP, followed by a second reagent that converts the produced ADP into a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) and calculate the percent inhibition for each CMPD-X concentration. Plot the results to determine the IC₅₀ value.

Protocol 3.3.2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify that a compound binds to its target in intact cells.[10] The binding of a ligand (like CMPD-X) typically stabilizes its target protein, making it more resistant to heat-induced denaturation. This change in thermal stability is detectable by quantifying the amount of soluble protein remaining after a heat shock.[11]

Procedure:

  • Cell Treatment: Treat cultured cells with CMPD-X (at a non-toxic concentration) or vehicle control for a defined period.[1]

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature.[1]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[12]

  • Detection: Analyze the amount of the putative target protein in the soluble fraction using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble target protein against temperature for both the vehicle- and CMPD-X-treated samples. A shift in the melting curve to higher temperatures in the presence of CMPD-X confirms target engagement.[13]

CETSA Workflow Diagram:

G cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis A Cells + Vehicle C Heat to various temperatures (T1-Tn) A->C B Cells + CMPD-X B->C D Lyse & Centrifuge C->D E Western Blot for Target Protein D->E F Plot Soluble Protein vs. Temperature E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Section 4: Conclusion and Future Directions

This document outlines a systematic and robust strategy for the characterization of this compound (CMPD-X) as a potential chemical probe. By progressing through foundational assays, target discovery, and rigorous validation, researchers can build a comprehensive profile of this compound's biological activity.

A fully validated chemical probe requires not only the identification of its target but also a deep understanding of its selectivity and mechanism of action. Should CMPD-X prove to be a potent and selective modulator of a specific target, the development of a structurally similar but biologically inactive analog would be the final, critical step in creating a complete probe set for rigorous biological inquiry.

References

Application Note & Protocol: In Vivo Efficacy Assessment of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for In Vivo Investigation

5-Fluoro-2-morpholin-4-yl-phenylamine is a novel synthetic small molecule with a chemical structure suggesting potential kinase inhibitory activity. Preliminary in vitro screens (hypothetical) have indicated potent and selective inhibition of a key oncogenic driver, Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of numerous human cancers. The fluorine substitution on the phenyl ring is anticipated to enhance metabolic stability and improve pharmacokinetic properties, while the morpholine group often confers favorable solubility and drug-like characteristics.

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound in a human tumor xenograft model. The primary objectives of these studies are to assess the anti-tumor efficacy, establish a dose-response relationship, and evaluate the tolerability of the compound. The protocols outlined herein are designed to ensure scientific rigor, data reproducibility, and adherence to the highest standards of animal welfare.

Part 1: Preclinical Pharmacokinetics and Dose Range Finding

Prior to initiating efficacy studies, a thorough understanding of the compound's pharmacokinetic (PK) profile is essential. This data informs the selection of an appropriate dosing regimen (dose level and frequency) to maintain therapeutic drug concentrations at the tumor site.

Pharmacokinetic Study Design

A preliminary PK study should be conducted in healthy, non-tumor-bearing mice (e.g., CD-1 or BALB/c) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Parameter Description Example Protocol
Animal Model Healthy, 8-10 week old male miceStrain: CD-1; n=3 per time point
Formulation Suspension in 0.5% methylcellulose + 0.1% Tween 80Vehicle should be tested for tolerability
Routes of Administration Intravenous (IV) and Oral (PO)IV: 2 mg/kg; PO: 10 mg/kg
Sampling Serial blood collection via tail vein or saphenous veinTimepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Analysis LC-MS/MS analysis of plasma samplesQuantify parent compound concentration
Dose Range Finding (Tolerability Study)

A maximum tolerated dose (MTD) study is crucial to identify a safe and effective dose range for the efficacy studies. This is typically a short-term study (7-14 days) in non-tumor-bearing mice.

Parameter Description Example Protocol
Animal Model Healthy, 8-10 week old female athymic nude miceSame strain as planned for efficacy studies
Dose Levels Escalating doses based on in vitro potency and PK datae.g., 10, 30, 100 mg/kg, administered daily
Monitoring Daily body weight, clinical observations (posture, activity)Endpoint: >20% body weight loss or significant clinical signs
Endpoint Analysis Gross necropsy, potential histopathology of major organsTo identify any target organ toxicities

Part 2: In Vivo Antitumor Efficacy Study: Human Xenograft Model

This section details the protocol for a subcutaneous xenograft study using a human cancer cell line with a known PI3K pathway mutation (e.g., PIK3CA-mutant breast or colorectal cancer cell line).

Experimental Workflow Diagram

G cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint Analysis cell_culture Cell Line Expansion (PIK3CA-mutant) implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation randomization Tumor Growth & Randomization (100-150 mm³) implantation->randomization treatment Daily Dosing Administration (PO, q.d.) randomization->treatment monitoring Tumor & Body Weight Measurement (2-3 times/week) treatment->monitoring endpoint Study Endpoint Reached (e.g., Tumor volume >1500 mm³) monitoring->endpoint collection Tissue Collection (Tumor, Plasma, Organs) endpoint->collection analysis Pharmacodynamic & Histological Analysis collection->analysis

Caption: Workflow for a typical subcutaneous xenograft efficacy study.

Detailed Protocol

1. Animal Model and Cell Line

  • Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old. Acclimatize for at least one week prior to study initiation.

  • Cell Line: A well-characterized human cancer cell line with a documented PI3K pathway mutation (e.g., MCF-7, BT-474 for breast cancer; HCT116 for colorectal cancer). Ensure cells are free of mycoplasma.

2. Tumor Implantation

  • Harvest cultured cells during the logarithmic growth phase.

  • Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization

  • Monitor tumor growth 2-3 times per week using digital calipers.

  • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group). Stratify by tumor volume to ensure a similar average and distribution in each group.

4. Treatment Groups

Group Treatment Dose Route Schedule
1Vehicle Control-POq.d. (daily)
2This compoundLow Dose (e.g., 10 mg/kg)POq.d.
3This compoundMid Dose (e.g., 30 mg/kg)POq.d.
4This compoundHigh Dose (e.g., 100 mg/kg)POq.d.
5Positive Control (e.g., Alpelisib)Established Efficacious DosePOq.d.

5. Compound Administration and Monitoring

  • Administer the compound or vehicle by oral gavage once daily for 21-28 days.

  • Record body weights and monitor for any clinical signs of toxicity 2-3 times per week.

  • Measure tumor volumes 2-3 times per week.

6. Study Endpoints and Tissue Collection

  • The primary efficacy endpoint is Tumor Growth Inhibition (TGI). The study may be terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.

  • At termination, collect terminal blood samples for PK analysis.

  • Excise tumors, weigh them, and divide them for different analyses (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).

Part 3: Pharmacodynamic (PD) Biomarker Analysis

To confirm that this compound is engaging its intended target in vivo, it is essential to measure downstream biomarkers of PI3K pathway activity in tumor tissue.

PI3K Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 Activates pS6K p-p70S6K mTORC1->pS6K Phosphorylates S6K p70S6K Proliferation Cell Growth & Survival pS6K->Proliferation Promotes Compound This compound Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

PD Analysis Protocol

1. Western Blotting

  • Objective: To quantify the levels of phosphorylated (active) and total proteins in the PI3K pathway.

  • Procedure:

    • Homogenize snap-frozen tumor samples in lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe membranes with primary antibodies against p-AKT (Ser473), total AKT, p-S6 (Ser235/236), and total S6. Use a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensity using densitometry software.

2. Immunohistochemistry (IHC)

  • Objective: To assess the spatial distribution of pathway inhibition within the tumor microenvironment.

  • Procedure:

    • Fix tumor tissues in 10% neutral buffered formalin for 24 hours.

    • Process, embed in paraffin, and section at 4-5 µm thickness.

    • Perform antigen retrieval and stain slides with antibodies against p-AKT or other relevant markers (e.g., Ki-67 for proliferation).

    • Use a suitable detection system and counterstain with hematoxylin.

    • Score slides based on staining intensity and percentage of positive cells.

Conclusion

The experimental design detailed in this application note provides a robust framework for the in vivo characterization of this compound. By integrating pharmacokinetic, efficacy, and pharmacodynamic endpoints, researchers can generate a comprehensive data package to support the continued development of this promising anti-cancer agent. Adherence to these rigorous, well-controlled protocols is paramount for generating reliable and translatable preclinical data.

Application Notes and Protocols for the Preparation of 5-Fluoro-2-morpholin-4-yl-phenylamine for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis, purification, characterization, and preparation of 5-Fluoro-2-morpholin-4-yl-phenylamine, a valuable building block in contemporary drug discovery, for its effective utilization in high-throughput screening (HTS) campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure robust and reproducible outcomes. By adhering to the principles of scientific integrity, this guide aims to be a self-validating resource, grounded in authoritative references and field-proven insights.

Introduction: The Significance of this compound in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. When coupled with a fluorinated phenylamine core, as in this compound, the resulting molecule presents a unique combination of properties that are highly desirable for lead generation libraries. The fluorine atom can modulate pKa, improve metabolic resistance, and enhance binding affinity through favorable electrostatic interactions.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries against biological targets.[1][2] The quality and integrity of the compounds entering an HTS workflow are paramount to the success of the screening campaign, directly impacting the reliability of hit identification and subsequent lead optimization efforts.[3] This application note provides a robust methodology to ensure that this compound is prepared to the highest standards of purity and consistency, ready for seamless integration into automated HTS platforms.[]

Synthesis of this compound via Buchwald-Hartwig Amination

The synthesis of the target compound is efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds, offering broad functional group tolerance and high yields.[5] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Bromo-4-fluoroaniline≥98%Commercially Available
Morpholine≥99%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Ligand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrous, ≥99.8%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Anhydrous Sodium SulfateACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Detailed Synthesis Protocol
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluoroaniline (1.0 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe to the flask to achieve a concentration of 0.1 M with respect to the 2-bromo-4-fluoroaniline. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation. Add morpholine (1.2 equiv.) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification and Characterization

Purification by Flash Column Chromatography

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Characterization Data (Expected)
AnalysisExpected Results
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃)δ 7.00-6.80 (m, 1H), 6.70-6.50 (m, 2H), 4.50 (br s, 2H, NH₂), 3.95-3.80 (m, 4H), 3.00-2.85 (m, 4H).
¹³C NMR (101 MHz, CDCl₃)δ 158.0 (d, J = 238.0 Hz), 142.0 (d, J = 10.0 Hz), 135.0, 118.0 (d, J = 22.0 Hz), 115.0 (d, J = 8.0 Hz), 110.0 (d, J = 25.0 Hz), 67.0, 52.0.
Mass Spec (ESI) m/z calculated for C₁₀H₁₃FN₂O [M+H]⁺: 197.10; found: 197.1.
HPLC Purity ≥95% (at 254 nm)

Preparation for High-Throughput Screening

The transition from a pure, solid compound to an HTS-ready format requires meticulous attention to detail to avoid common pitfalls such as compound precipitation and degradation.[7][8]

Preparation of DMSO Stock Solutions

Dimethyl sulfoxide (DMSO) is the solvent of choice for most HTS compound libraries due to its broad solubilizing power.[9] However, its hygroscopic nature necessitates careful handling to prevent water absorption, which can lead to compound precipitation.[10][11]

Protocol:

  • Compound Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • DMSO Addition: Add anhydrous DMSO to achieve the desired stock concentration (typically 10 mM).

  • Solubilization: Gently vortex the vial until the compound is completely dissolved. If necessary, sonication in a water bath can be used to aid dissolution.[9]

  • Storage: Store the stock solution at -20°C in tightly sealed vials to minimize water absorption and degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Automated Liquid Handling and Plate Preparation

Automated liquid handlers are essential for the accurate and reproducible transfer of compounds from stock solutions to assay plates.[12][13]

Workflow:

  • Plate Selection: Choose appropriate microplates (e.g., 384- or 1536-well) based on the HTS assay format.

  • Compound Transfer: Utilize an automated liquid handler, such as an acoustic dispenser or a pintool, to transfer precise nanoliter volumes of the DMSO stock solution to the assay plates.[14]

  • Assay-Ready Plates: The resulting plates contain the compound at the desired starting concentration for the HTS assay.

HTS_Preparation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_hts_prep HTS Preparation cluster_qc Quality Control Synthesis Buchwald-Hartwig Amination Purification Flash Chromatography Synthesis->Purification Characterization NMR, MS, HPLC Purification->Characterization Stock_Solution 10 mM DMSO Stock Characterization->Stock_Solution Plate_Preparation Automated Plating Stock_Solution->Plate_Preparation QC Purity & Concentration Check Plate_Preparation->QC HTS_Ready HTS-Ready Plates QC->HTS_Ready

Figure 1: Workflow from Synthesis to HTS-Ready Plates

Quality Control: Ensuring the Integrity of HTS-Ready Compounds

Rigorous quality control (QC) is non-negotiable for a successful HTS campaign.[2][15] The primary goals of QC are to confirm the identity and purity of the compound and to ensure its solubility and stability in the assay conditions.

Purity and Identity Confirmation
  • LC-MS: A quick and effective method to confirm the molecular weight of the compound and assess its purity.

  • HPLC: Used to determine the purity of the compound with high accuracy. A purity level of ≥95% is generally required for HTS.[16][17]

Solubility and Precipitation Assessment

Compound precipitation is a major source of artifacts in HTS.[18] It is crucial to assess the solubility of the compound in the final assay buffer.

Protocol: Nephelometry-based Solubility Assay

  • Prepare serial dilutions of the compound in the assay buffer, starting from the highest intended screening concentration.

  • Incubate the dilutions under the same conditions as the HTS assay.

  • Measure light scattering using a nephelometer. An increase in light scattering indicates precipitation.

Visual Inspection of Assay Plates

Automated imaging systems can be employed to visually inspect assay plates for precipitates, which can interfere with optical-based assay readouts.[15][19]

Conclusion

The successful preparation of this compound for high-throughput screening is a multi-step process that demands precision and a thorough understanding of the underlying chemical and physical principles. By following the detailed protocols and adhering to the stringent quality control measures outlined in this application note, researchers can ensure the integrity of their compound libraries, leading to more reliable screening data and a higher probability of identifying promising lead candidates.

References

Application Notes & Protocols: 5-Fluoro-2-morpholin-4-yl-phenylamine as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Synthesis

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving molecular complexity and desirable pharmacological properties. 5-Fluoro-2-morpholin-4-yl-phenylamine emerges as a pre-validated starting material, integrating three key structural motifs that are highly sought after in medicinal chemistry.

  • Fluorinated Phenyl Ring: The incorporation of fluorine is a well-established strategy to enhance the metabolic stability of drug candidates by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, fluorine's high electronegativity can modulate the pKa of adjacent functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.[2][3][4]

  • Morpholine Moiety: The morpholine ring is considered a "privileged" scaffold, frequently found in approved drugs.[5] Its inclusion often improves aqueous solubility, metabolic stability, and overall pharmacokinetic profiles. As a tertiary amine, it provides a basic handle and a hydrogen bond acceptor, which can be crucial for target engagement.[5]

  • Aniline Core: The primary aromatic amine serves as a versatile nucleophile and a linchpin for a multitude of bond-forming reactions. It is an essential precursor for constructing amides, sulfonamides, and, most notably, for participating in powerful palladium-catalyzed cross-coupling reactions to build the complex carbon-nitrogen and carbon-carbon bonds that define modern pharmaceuticals.[6][7]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing field-proven protocols for its application in key transformations and offering insights into the strategic rationale behind its use.

Section 1: Foundational Reactivity in Palladium-Catalyzed Cross-Coupling

The primary amine of the title compound is a potent handle for C-N bond formation, enabling the rapid construction of diarylamine structures central to many kinase inhibitors and other targeted therapies.

Application: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, allowing for the formation of C-N bonds with a broad substrate scope and high functional group tolerance, far surpassing classical methods.[6][7] Utilizing this compound in this reaction allows for its direct coupling with a variety of aryl or heteroaryl halides and triflates.

Causality and Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are the oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; sterically hindered, electron-rich phosphine ligands (like XPhos or SPhos) stabilize the palladium center and promote the reductive elimination step, which is often rate-limiting.[7]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(H2N-R')]+X- OxAdd->AmineCoord Ligand Exchange Amido L-Pd(II)(Ar)(HN-R') AmineCoord->Amido Deprotonation (-Base-H+) Amido->Pd0 Reductive Elimination Product Ar-NH-R' Amido->Product ArX Ar-X ArX->OxAdd Amine R'-NH2 Amine->AmineCoord Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of a Diaryl-Amine Derivative

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl Bromide (e.g., 4-bromotoluene) (1.1 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10 minutes to pre-form the active catalyst.

  • Add the aryl bromide, followed by this compound.

  • Heat the reaction mixture to 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XPhosA robust system for coupling anilines with aryl bromides.[7][8]
Base NaOtBuStrong, non-nucleophilic base essential for the deprotonation step.
Solvent TolueneAprotic, high-boiling solvent suitable for palladium catalysis.
Temperature 100-110 °CProvides thermal energy to overcome activation barriers in the cycle.
Atmosphere Inert (Ar/N₂)Prevents oxidation and deactivation of the Pd(0) catalyst.

Table 1: Optimized conditions for Buchwald-Hartwig Amination.

Section 2: Application in Heterocycle Synthesis - Building Kinase Inhibitor Scaffolds

Aromatic amines are premier starting materials for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.[9][10] The this compound scaffold is particularly relevant for the synthesis of kinase inhibitors, where an N-aryl heterocycle often serves as the "hinge-binding" motif that anchors the inhibitor to the ATP-binding site of the enzyme.[11][12]

Application: Synthesis of N-Phenyl-pyrimidin-2-amine Cores

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a known inhibitor of Aurora kinases.[11] A similar core can be constructed via nucleophilic aromatic substitution (SNAᵣ), where the aniline nitrogen of our building block displaces a leaving group (e.g., a chloride) on an activated pyrimidine ring.

Workflow Rationale: This synthetic route provides a modular and convergent approach. The aniline building block and the heterocyclic electrophile can be synthesized and modified separately before being combined in a late-stage coupling reaction, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Kinase_Inhibitor_Synthesis Start This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent 2-Chloro-4-R-Pyrimidine Reagent->Reaction Product N-Phenyl-pyrimidin-2-amine Core (Kinase Inhibitor Scaffold) Reaction->Product Application Drug Development (e.g., Aurora Kinase Inhibitors) Product->Application

Caption: Workflow for synthesizing a kinase inhibitor scaffold.

Experimental Protocol: Synthesis via SNAr Reaction

This protocol details the synthesis of a substituted pyrimidine-based kinase inhibitor core.

Materials:

  • This compound (1.0 equiv)

  • 2-Chloro-4-(thiazol-5-yl)pyrimidine (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (1.2 equiv)

  • 2-Pentanol or Isoamyl alcohol

Procedure:

  • Combine this compound, the 2-chloropyrimidine derivative, and p-TsOH·H₂O in a round-bottom flask equipped with a reflux condenser.

  • Add 2-pentanol to the mixture.

  • Heat the reaction mixture to reflux (approx. 115-120 °C) for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, cool the mixture to room temperature. A precipitate may form.

  • Dilute the mixture with acetonitrile or ethyl acetate.

  • Filter the solid product, wash it with the solvent used for dilution, and then with diethyl ether.

  • If no precipitate forms, concentrate the solvent and purify the residue via column chromatography or recrystallization to obtain the desired product.

Parameter Condition Rationale
Acid Catalyst p-TsOH·H₂OProtonates the pyrimidine ring, activating it towards nucleophilic attack.
Solvent 2-PentanolHigh-boiling point solvent allows for the necessary reaction temperature.
Temperature RefluxProvides sufficient energy for the SNAr reaction to proceed.
Workup Precipitation/FiltrationOften provides a straightforward method to isolate the product salt.

Table 2: Typical conditions for SNAr-based heterocycle synthesis.

Section 3: Strategic Advantages and Physicochemical Impact

The deliberate inclusion of the fluoro and morpholino groups in the this compound building block imparts significant advantages that translate from the building block to the final active pharmaceutical ingredient (API).

Structural Feature Impact on Molecular Properties Reference
Fluorine Atom Metabolic Stability: Blocks C-H oxidation, increasing drug half-life.[1]
Binding Affinity: Can form strong hydrogen bonds and favorable dipole interactions.[3]
pKa Modulation: Lowers the basicity of the aniline, affecting solubility and cell permeability.[1]
Morpholine Ring Solubility: The polar ether linkage and nitrogen atom typically improve aqueous solubility.[5]
Pharmacokinetics: Often leads to favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
Synthetic Handle: Provides a stable, non-reactive, space-filling group.[13]

Table 3: Physicochemical contributions of the key functional groups.

Conclusion

This compound is a high-value building block for modern synthetic and medicinal chemistry. Its pre-installed fluorine and morpholine moieties offer a strategic shortcut to molecules with enhanced drug-like properties. The versatile aniline functionality provides a reliable entry point for powerful and modular synthetic transformations, including palladium-catalyzed cross-couplings and heterocycle formations. The protocols and insights provided in this guide empower researchers, scientists, and drug development professionals to effectively leverage this compound in the efficient construction of complex, bioactive molecules.

References

Proper handling and storage procedures for 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-morpholin-4-yl-phenylamine is a substituted aromatic amine that is of increasing interest in medicinal chemistry and drug development. Its unique structural combination of a fluorinated phenyl ring, a morpholine moiety, and an amino group makes it a versatile building block for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluorine atom can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The morpholine group can enhance aqueous solubility and introduce a key hydrogen bond acceptor. As with all substituted anilines, a thorough understanding of its chemical properties and potential hazards is paramount for safe handling and successful application in research and development.

This document provides a comprehensive guide to the proper handling, storage, and utilization of this compound, drawing upon data from its hydrochloride salt and analogous compounds to ensure a high standard of laboratory safety and experimental integrity.

Chemical and Physical Properties

PropertyValue (or Estimated Value)Source
Molecular Formula C₁₀H₁₃FN₂OPubChem[1]
Molecular Weight 196.22 g/mol PubChem[1]
Appearance Off-White to Brown SolidChemicalBook[2]
Melting Point 121-123 °C (for 3-Fluoro-4-morpholinoaniline)ChemicalBook[2][3]
Boiling Point ~365 °C (Predicted for 3-Fluoro-4-morpholinoaniline)ChemicalBook[2]
Solubility Soluble in Chloroform, MethanolChemicalBook[2]
Storage Temperature -20°C (for the hydrochloride salt)United States Biological[4]

Toxicological Profile and Hazards

Substituted anilines as a class are known to exhibit varying degrees of toxicity. The primary hazards are associated with their potential to cause methemoglobinemia, skin and eye irritation, and potential for mutagenicity or carcinogenicity.[5][6]

  • Acute Toxicity: While specific LD50 data for this compound is not available, it should be treated as a compound with potential for toxicity if swallowed, inhaled, or absorbed through the skin.[6]

  • Skin and Eye Irritation: Aromatic amines are often irritants.[5] Direct contact with the skin and eyes should be strictly avoided.

  • Methemoglobinemia: A key toxicological concern with aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[5]

  • Chronic Exposure: The effects of long-term exposure have not been determined. As a precaution, chronic exposure should be minimized.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are required.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is advisable to double-glove, especially when handling larger quantities or for prolonged periods.

  • Body Protection: A laboratory coat is essential. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Storage
  • Temperature: The hydrochloride salt of this compound is stored at -20°C .[4] It is strongly recommended to store the free base at the same temperature to ensure long-term stability and minimize degradation.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.

  • Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.

Handling
  • Ventilation: All weighing and solution preparation must be performed in a properly functioning chemical fume hood.[7][8]

  • Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[7]

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound.

  • Pre-weighing Preparation:

    • Ensure the chemical fume hood is clean and operational.

    • Gather all necessary PPE and wear it correctly.

    • Label the receiving vessel with the compound name, concentration, solvent, date, and your initials.

  • Weighing the Compound:

    • Tare a clean, dry weighing paper or boat on an analytical balance inside the chemical fume hood.

    • Carefully dispense the desired amount of this compound onto the weighing paper.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed compound to the labeled volumetric flask or vial.

    • Using a pipette, add a small amount of the desired solvent (e.g., methanol, chloroform) to the weighing paper to rinse any remaining powder and transfer it to the flask.

    • Add the solvent to the flask, filling it to approximately half of the final volume.

    • Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.

    • Once fully dissolved, add the solvent to the final volume mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage of the Stock Solution:

    • Store the stock solution in a tightly sealed container at -20°C, protected from light.

Workflow for Handling and Use in a Reaction

G cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Reaction Setup cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Label All Glassware prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve react_add Add Solution to Reaction Vessel handle_dissolve->react_add react_monitor Monitor Reaction Progress react_add->react_monitor cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench cleanup_waste Dispose of Waste in Designated Containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Area cleanup_waste->cleanup_decontaminate

Caption: Workflow for the safe handling and use of this compound in a chemical reaction.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion exposure Exposure Occurs remove Remove from Source of Exposure exposure->remove skin_wash Immediately flush skin with plenty of water for at least 15 minutes. remove->skin_wash Skin eye_flush Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. remove->eye_flush Eyes inhale_fresh_air Move to fresh air. remove->inhale_fresh_air Inhalation ingest_rinse Do NOT induce vomiting. Rinse mouth with water. remove->ingest_rinse Ingestion skin_clothing Remove contaminated clothing. skin_wash->skin_clothing skin_medical Seek medical attention if irritation persists. skin_clothing->skin_medical eye_medical Seek immediate medical attention. eye_flush->eye_medical inhale_breathe If not breathing, give artificial respiration. inhale_fresh_air->inhale_breathe inhale_medical Seek immediate medical attention. inhale_breathe->inhale_medical ingest_medical Seek immediate medical attention. ingest_rinse->ingest_medical

Caption: First aid procedures for exposure to this compound.

Spill Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery. However, its structural similarity to other hazardous aromatic amines necessitates a cautious and well-informed approach to its handling and storage. By adhering to the protocols and guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks and ensuring the integrity of their experimental outcomes. Always consult the most recent Safety Data Sheet (SDS) for any chemical before use and be prepared for any potential emergencies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several synthetic routes, each with its own set of challenges. This document provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common strategies are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of a di- or tri-substituted fluorinated aromatic compound (e.g., 2,4-difluoroaniline or 2,4-difluoronitrobenzene) with morpholine. The aromatic ring must be activated by electron-withdrawing groups for the substitution to proceed efficiently.[1][2]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction joins an aryl halide (or triflate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4] This method is often preferred for its broader substrate scope and milder reaction conditions compared to classical methods.[3]

Q2: I'm considering an SNAr approach starting from 2,4-difluoroaniline. What are the key considerations?

A2: While seemingly straightforward, the SNAr reaction of 2,4-difluoroaniline with morpholine can be challenging due to the relatively low electrophilicity of the aromatic ring. Success often hinges on forcing conditions, such as high temperatures and the use of a strong base in a polar aprotic solvent. A common side reaction is the formation of the di-substituted product, where morpholine displaces both fluorine atoms.

Q3: What makes the Buchwald-Hartwig amination a good choice for this synthesis?

A3: The Buchwald-Hartwig amination offers several advantages:

  • High Functional Group Tolerance: It is compatible with a wider range of functional groups compared to SNAr.[3]

  • Milder Conditions: Reactions can often be run at lower temperatures.

  • High Selectivity: With the correct choice of ligand and catalyst, high selectivity for the mono-aminated product can be achieved.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination

Low or no product yield is a frequent challenge in palladium-catalyzed aminations. The following sections break down potential causes and provide actionable solutions.

Issue 1: Catalyst Inactivity or Decomposition

A common culprit for low yield is an inactive or decomposed catalyst. The formation of palladium black is a visual cue for catalyst precipitation and decomposition.[5]

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Poor Quality Palladium Precursor The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) may be old or improperly stored, leading to reduced activity.[5]- Use a fresh, high-purity palladium precursor. - Consider using a pre-formed, air-stable Pd(0) catalyst or a pre-catalyst for more consistent results.[6]
Inappropriate Ligand Selection The choice of phosphine ligand is critical for catalytic efficiency. Bulky, electron-rich ligands are often required.[5]- For couplings with morpholine, ligands like RuPhos and BrettPhos have demonstrated good performance.[5] - If using a standard ligand like BINAP with a sterically hindered substrate, consider switching to a more specialized ligand.[5]
Oxygen Contamination The presence of oxygen can lead to the oxidation and deactivation of the active Pd(0) species.- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[5]
Inappropriate Ligand-to-Metal Ratio An incorrect ratio can lead to catalyst decomposition.- The optimal ratio is ligand-dependent; consult the literature for your specific system. A 1:1 to 2:1 ligand-to-palladium ratio is a common starting point.
Issue 2: Sub-Optimal Reaction Conditions

Even with an active catalyst, the reaction environment plays a crucial role in achieving high yields.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Incorrect Base The base is critical for deprotonating the amine and regenerating the catalyst. The strength and solubility of the base can significantly impact the reaction.[7]- Sodium tert-butoxide (NaOtBu) is a strong, commonly used base that often leads to high reaction rates.[8] - Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with base-sensitive functional groups.[7][9]
Inappropriate Solvent The solvent must dissolve the reactants and facilitate the catalytic cycle.- Toluene and dioxane are common and effective solvents.[9] - For solubility issues, polar aprotic solvents like DMF or DMSO can be used, but be mindful of potential side reactions at high temperatures.[7]
Incorrect Temperature The reaction may require a specific temperature range for optimal performance.- If the reaction is sluggish at room temperature, gradually increase the temperature. Microwave irradiation can sometimes accelerate the reaction and improve yields.[10] - High temperatures can also lead to catalyst decomposition, so finding the optimal balance is key.[5]
Issue 3: Starting Material Impurities

The purity of your starting materials is paramount for a successful reaction.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Impure Aryl Halide Impurities in the aryl halide can poison the catalyst.- Purify the aryl halide by recrystallization or column chromatography. - Verify purity by NMR or LC-MS.
Wet Morpholine or Solvent Water can hydrolyze the active catalyst and some phosphine ligands.- Use anhydrous solvents. - Dry morpholine over a suitable drying agent (e.g., molecular sieves) before use.
Presence of Protic Functional Groups Protic functional groups on the substrate can interfere with the base.- Protect interfering functional groups before the coupling reaction. - LiHMDS can be a suitable base when protic functional groups are present.[8]

Experimental Workflow & Visualization

Typical Buchwald-Hartwig Amination Protocol
  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel equipped with a stir bar.

  • Reagent Addition: Add the aryl halide, morpholine, and anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Purification: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst 1. Catalyst Integrity Check Start->Check_Catalyst Check_Conditions 2. Reaction Condition Optimization Start->Check_Conditions Check_Reagents 3. Starting Material Purity Start->Check_Reagents Catalyst_Decomposition Palladium Black? Check_Catalyst->Catalyst_Decomposition Base_Issue Base optimal? Check_Conditions->Base_Issue Purity_Issue Reagents pure & dry? Check_Reagents->Purity_Issue Success High Yield Achieved Change_Catalyst Use fresh Pd source / pre-catalyst Catalyst_Decomposition->Change_Catalyst Yes Degas Improve inert atmosphere Catalyst_Decomposition->Degas Yes Ligand_Issue Ligand appropriate? Catalyst_Decomposition->Ligand_Issue No Change_Catalyst->Check_Conditions Degas->Check_Conditions Ligand_Issue->Check_Conditions Yes Change_Ligand Switch to bulky, electron-rich ligand Ligand_Issue->Change_Ligand No Change_Ligand->Check_Conditions Change_Base Try NaOtBu or Cs2CO3 Base_Issue->Change_Base No Solvent_Issue Solvent appropriate? Base_Issue->Solvent_Issue Yes Change_Base->Check_Reagents Change_Solvent Switch to Toluene/Dioxane Solvent_Issue->Change_Solvent No Temp_Issue Temperature optimal? Solvent_Issue->Temp_Issue Yes Change_Solvent->Check_Reagents Temp_Issue->Check_Reagents Yes Adjust_Temp Optimize temperature / Consider MW Temp_Issue->Adjust_Temp No Adjust_Temp->Check_Reagents Purity_Issue->Success Yes Purify_Reagents Purify/dry starting materials Purity_Issue->Purify_Reagents No Purify_Reagents->Success

Caption: A decision tree for troubleshooting low yield.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add PdII_Complex L_nPd(II)(Ar)(X) Ox_Add->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [L_nPd(II)(Ar)(HNR₂)]⁺X⁻ Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido_Complex BaseH Base-H⁺X⁻ Deprotonation->BaseH Red_Elim Reductive Elimination PdII_Amido_Complex->Red_Elim Red_Elim->Pd0 Product Ar-NR₂ Red_Elim->Product ArX Ar-X ArX->Ox_Add HNR2 HNR₂ HNR2->Amine_Coord Base Base Base->Deprotonation

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

Optimizing reaction conditions for 5-Fluoro-2-morpholin-4-yl-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-2-morpholin-4-yl-phenylamine. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of this and structurally related compounds. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during synthesis. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience.

Overview of Synthetic Strategies

The synthesis of this compound typically proceeds via one of two primary pathways: Palladium-catalyzed Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr).

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction forms the C-N bond by reacting an aryl halide (or triflate) with morpholine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] It is highly versatile but requires careful optimization of the catalyst system and inert atmosphere conditions.[3]

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an electron-deficient aryl fluoride with morpholine.[4][5] For this target molecule, a common precursor is 2,4-difluoronitrobenzene, where the nitro group activates the ring for nucleophilic attack. The nitro group is subsequently reduced to the desired aniline. This pathway avoids expensive catalysts but is limited to activated substrates.

The choice between these methods depends on starting material availability, cost, scale, and the specific challenges encountered.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q1: My Buchwald-Hartwig reaction has stalled, showing low conversion of the starting aryl halide. What should I investigate?

A1: Low or incomplete conversion in a Buchwald-Hartwig amination is a frequent issue stemming from several potential sources. A systematic approach is key to diagnosis.

Initial Checks:

  • Atmosphere Integrity: The Pd(0) catalytic species is highly sensitive to oxygen.[3] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Check for leaks in your setup.

  • Reagent Quality:

    • Solvent: Anhydrous solvents are crucial. Toluene and dioxane are common choices, but should be freshly dried.[6][7]

    • Base: The most common base, sodium tert-butoxide (NaOtBu), is very hygroscopic. Use a freshly opened bottle or a sample stored in a desiccator. Clumped base is a sign of degradation.

    • Amine: Ensure the morpholine used is pure and dry.

Systematic Troubleshooting Steps:

  • Catalyst and Ligand Activity: Palladium pre-catalysts and phosphine ligands can degrade over time, especially if not stored properly under inert conditions. Consider using a new batch of catalyst and ligand. Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are often effective for coupling with electron-deficient aryl chlorides.[8][9]

  • Base Choice and Solubility: While NaOtBu is standard, its high basicity can sometimes promote side reactions.[10] If your substrate has base-sensitive functional groups, consider a weaker base like K₃PO₄ or Cs₂CO₃, though this may require a higher reaction temperature.[10] Poor solubility of inorganic bases can also slow the reaction; ensure vigorous stirring is maintained.[6]

  • Reaction Temperature: While many protocols run at 80-110 °C, some systems benefit from higher temperatures to overcome a high activation energy for oxidative addition, particularly with aryl chlorides.[2] Conversely, if byproduct formation is the issue, a lower temperature may be beneficial.

Q2: I'm observing a significant amount of a hydrodehalogenated byproduct where the halogen on my starting material is replaced by hydrogen. How can I prevent this?

A2: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. It occurs when the arylpalladium halide intermediate undergoes β-hydride elimination from the amido ligand or reacts with trace water or other proton sources before reductive elimination of the desired product can occur.[1]

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-donating ligands promote the final reductive elimination step, which is the productive pathway, making it faster than competing side reactions.[1][8] For challenging substrates, ligands like tBuXPhos or BrettPhos are designed to accelerate reductive elimination.[3]

  • Base Selection: The use of a very strong base can sometimes exacerbate this issue. While counterintuitive, screening alternative bases such as lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate may alter the reaction kinetics favorably.[10]

  • Rigorous Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are scrupulously dried. Water can be a proton source that leads to the hydrodehalogenated arene.

  • Amine Stoichiometry: Using a slight excess of the amine (morpholine) can help ensure the palladium amide complex is readily formed, favoring the desired catalytic cycle.

Q3: In my SNAr reaction with 2,4-difluoronitrobenzene, I'm getting poor regioselectivity and a mixture of products. How can I favor substitution at the 2-position?

A3: In SNAr reactions on poly-halogenated rings, regioselectivity is governed by the electronic activation provided by the electron-withdrawing group (EWG). For 2,4-difluoronitrobenzene, the nitro group activates both the ortho (C-2) and para (C-4) positions. The fluorine at the C-4 position is generally more activated and sterically more accessible, often leading to substitution at that position.

To achieve the desired 2-morpholino substitution, you are essentially trying to synthesize an isomer of a more common intermediate. Direct SNAr on 2,4-difluoroaniline is a more direct route to your target scaffold. The amino group is a weaker activating group than nitro, but it still directs ortho and para. In this case, the fluorine ortho to the amine and meta to the other fluorine is the target.

To improve selectivity:

  • Lower the Temperature: SNAr reactions often show better selectivity at lower temperatures. The difference in activation energy between substitution at C-2 and C-4 might be exploited. Start the reaction at room temperature or even 0 °C and allow it to warm slowly.

  • Solvent Effects: The solvent can influence regioselectivity. Polar aprotic solvents like DMSO, DMF, or NMP are standard.[11] In some cases, solvent hydrogen bond basicity can dramatically affect the regiochemistry of SNAr reactions.[12] Experimenting with different solvents could be beneficial.

  • Consider an Alternative Starting Material: If direct substitution on 2,4-difluoroaniline proves unselective, a protecting group strategy may be necessary. For example, protecting the aniline as an amide could alter the directing effects and steric environment enough to favor the desired substitution pattern.

Q4: My final product, this compound, is proving difficult to purify. What are some effective strategies?

A4: Purification challenges with this type of compound often arise from closely-eluting byproducts or the basic nature of the aniline and morpholine nitrogens, which can cause peak tailing on silica gel chromatography.[13]

Purification Workflow:

  • Aqueous Workup: After the reaction, perform an acidic wash (e.g., with 1M HCl) to extract your basic product into the aqueous layer, leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 10 and extract your product back into an organic solvent like ethyl acetate or dichloromethane. This acid/base extraction is highly effective for removing non-basic impurities.

  • Column Chromatography:

    • Tailing Issue: To mitigate peak tailing on silica gel, add a small amount of a basic modifier to your eluent. Typically, 1-2% triethylamine (Et₃N) or ammonium hydroxide in the solvent system (e.g., Hexane/Ethyl Acetate) will neutralize acidic silanol groups on the silica surface, leading to much sharper peaks.[13]

    • Solvent System: Start with a low polarity mobile phase and gradually increase the polarity. A gradient from pure hexanes to 30-50% ethyl acetate in hexanes (with 1% Et₃N) is a good starting point.

  • Recrystallization: If the product is a solid and of sufficient purity after chromatography (>90%), recrystallization can be an excellent final polishing step. Screen various solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.

Frequently Asked Questions (FAQs)

Q: What is the rationale for choosing a specific palladium ligand like XPhos over others for the Buchwald-Hartwig amination?

A: The ligand is arguably the most critical component of the catalyst system.[3] It is not just a spectator; it directly participates in the catalytic cycle and influences the rate and efficiency of every step.[1] Dialkylbiaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are favored for several reasons:

  • Bulk: Their steric bulk promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in the initial oxidative addition step.[1] This bulk also accelerates the final C-N bond-forming reductive elimination.

  • Electron-Donating Ability: These ligands are electron-rich, which increases the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) and promotes reductive elimination.[6]

  • Substrate Scope: Different ligands are optimized for different substrate classes. For example, BrettPhos has shown high selectivity for primary amines, while RuPhos can be superior for coupling secondary amines with aryl chlorides.[3][8] The choice is often based on literature precedent for similar substrates or through experimental screening.

Q: Why is a strong, non-nucleophilic base required for the Buchwald-Hartwig reaction?

A: The base performs a crucial role in the catalytic cycle: it deprotonates the amine (or the intermediate palladium-amine complex) to form the palladium-amido complex.[2][10] This step is essential before reductive elimination can occur. A strong, non-nucleophilic base like NaOtBu is ideal because:

  • It is strong enough to deprotonate the coordinated amine efficiently.

  • It is sterically hindered, which prevents it from acting as a competing nucleophile and attacking the aryl halide or the palladium complex.

The vast majority of side reactions in these couplings are often caused by the base, making its selection critical for functional group tolerance.[10]

Q: Under what conditions is an SNAr approach preferred over a Buchwald-Hartwig coupling for this synthesis?

A: An SNAr approach is generally preferred when:

  • Cost and Scale: The starting materials for SNAr are typically cheaper than palladium catalysts and specialized phosphine ligands, making it more cost-effective for large-scale synthesis.

  • Activated Substrate: The aryl halide is highly activated by one or more strong electron-withdrawing groups (like -NO₂ or -CN) at the ortho or para position.[5]

  • Metal Contamination Concerns: In pharmaceutical synthesis, avoiding residual palladium is a significant advantage, simplifying purification and regulatory compliance.

Conversely, Buchwald-Hartwig is the method of choice when the aryl halide is not electronically activated, or when greater functional group tolerance is required.[1]

Data & Protocols

Table 1: Recommended Reaction Parameters
ParameterBuchwald-Hartwig AminationSNAr (from 2,4-difluoroaniline)
Aryl Halide 2,4-difluoroaniline2,4-difluoroaniline
Amine Morpholine (1.2 - 1.5 eq)Morpholine (2.0 - 3.0 eq)
Catalyst Pd₂(dba)₃ (1-2 mol%)None
Ligand XPhos or RuPhos (2-4 mol%)None
Base NaOtBu or K₃PO₄ (1.4 - 2.0 eq)K₂CO₃ or Et₃N (2.0 - 3.0 eq)
Solvent Toluene or Dioxane (anhydrous)DMSO or NMP (anhydrous)
Temperature 80 - 110 °C100 - 140 °C
Atmosphere Inert (Argon or Nitrogen)Air or Nitrogen
Typical Yield 70 - 95%60 - 85%

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), RuPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 eq).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Via syringe, add a solution of 2,4-difluoroaniline (2.0 mmol, 1.0 eq) in anhydrous toluene (10 mL).

  • Add morpholine (2.4 mmol, 1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product using the acid/base workup and column chromatography described in the troubleshooting section.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
  • To a round-bottom flask equipped with a reflux condenser, add 2,4-difluoroaniline (10.0 mmol, 1.0 eq), morpholine (25.0 mmol, 2.5 eq), and anhydrous DMSO (20 mL).

  • Add potassium carbonate (25.0 mmol, 2.5 eq).

  • Heat the reaction mixture to 120 °C with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (3 x 50 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [L-Pd(II)(Ar)(AmineH)]+X- amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido L-Pd(II)(Ar)(Amine) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0  Product (Ar-Amine) ArX Ar-X ArX->pd_complex AmineH Amine-H AmineH->pd_amine_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism start Electron-Deficient Aryl Halide nucleophile_add + Nucleophile (Addition) start->nucleophile_add meisenheimer Meisenheimer Complex (Anionic Intermediate) lg_elim - Leaving Group (Elimination) meisenheimer->lg_elim product Substituted Product nucleophile_add->meisenheimer lg_elim->product

Caption: General mechanism for the SNAr reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Reaction Yield check_inert Check Inert Atmosphere? start->check_inert check_reagents Check Reagent Quality (Solvent, Base)? check_inert->check_reagents Yes fix_inert Improve Purging/ Seal System check_inert->fix_inert No optimize_ligand Screen Different Ligands? check_reagents->optimize_ligand Yes use_fresh Use Fresh, Anhydrous Reagents check_reagents->use_fresh No optimize_temp Adjust Temperature? optimize_ligand->optimize_temp No select_ligand Select More Robust Ligand (e.g., XPhos) optimize_ligand->select_ligand Yes increase_temp Increase or Decrease Temperature optimize_temp->increase_temp Yes success Yield Improved optimize_temp->success No fix_inert->check_reagents use_fresh->optimize_ligand select_ligand->optimize_temp increase_temp->success

Caption: Decision tree for troubleshooting low reaction yield.

References

How to improve the solubility of 5-Fluoro-2-morpholin-4-yl-phenylamine for assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Improving Solubility for In Vitro Assays

Welcome to the technical support resource for 5-Fluoro-2-morpholin-4-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges encountered with this compound class: poor aqueous solubility. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Understanding the Challenge: Physicochemical Profile

This compound and its isomers are characterized by a lipophilic phenyl ring combined with a basic morpholine moiety. This structure often leads to solubility challenges in the neutral aqueous buffers used for most biological assays. While specific experimental data for this exact isomer is limited, we can infer its likely behavior from closely related structures and computational predictions.

PropertyPredicted Value / InformationImplication for Solubility
Molecular Formula C₁₀H₁₃FN₂O[1][2]-
Molecular Weight ~196.22 g/mol [1][2]Larger molecules can be more difficult to solvate.[3]
Predicted pKa ~6.5 (for a related isomer)[4]This compound is a weak base. Solubility will be highly dependent on pH, increasing significantly at pH < 6.5.
Predicted XLogP ~1.1 - 1.6 (for related isomers)[1][2][5]A positive LogP value indicates lipophilicity and predicts poor water solubility.
Form Typically a solid[4][6]The energy required to break the crystal lattice must be overcome for dissolution.[7]
Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO for a stock, but it precipitated when I diluted it into my aqueous assay buffer. Why?

This is a classic issue for lipophilic compounds. While Dimethyl Sulfoxide (DMSO) is an excellent organic solvent for creating high-concentration stock solutions, it is aprotic and does not significantly alter the compound's ionization state. When this DMSO stock is introduced into a neutral aqueous buffer, the compound's environment abruptly changes. The poor aqueous solubility of the neutral form takes over, and if the concentration exceeds its solubility limit in the final buffer, it will precipitate out.[8] It is crucial to ensure the final DMSO concentration is as low as possible and that the compound's final concentration is below its aqueous solubility limit under the assay conditions.[7]

Q2: What is the maximum recommended concentration of DMSO for cell-based vs. biochemical assays?

This is highly assay-dependent.

  • Cell-Based Assays: Most cell lines are sensitive to DMSO. A final concentration of 0.1% to 0.5% is a standard recommendation to avoid cytotoxicity or unintended biological effects. Exceeding 1% can compromise cell membrane integrity and interfere with cellular processes.[8]

  • Biochemical Assays (e.g., enzyme or binding assays): These are often more tolerant. Concentrations of 1-2% are common, but some enzymes can be inhibited or denatured by higher concentrations of organic solvents. It is always best practice to run a solvent tolerance test for your specific system.

Q3: Can I just sonicate or heat the sample to get it into solution?

While these methods can aid dissolution, they are often temporary solutions that create a supersaturated, thermodynamically unstable state.

  • Sonication: Reduces particle size and provides energy to overcome the crystal lattice, which can increase the rate of dissolution according to the Noyes-Whitney equation.[9][10] However, the compound may precipitate out again over time.

  • Heating: Increases kinetic energy and can temporarily increase solubility. However, upon cooling to the assay temperature (e.g., 25°C or 37°C), the compound will likely precipitate. Furthermore, heating can risk chemical degradation of the compound.

These methods should be used with caution and are not substitutes for a proper formulation strategy.

Systematic Workflow for Solubility Enhancement

For a logical approach to improving the solubility of this compound, follow this troubleshooting workflow. Start with the simplest methods and proceed to more complex formulations as needed.

Solubility_Workflow start Start: Receive Compound stock 1. Prepare 10-20 mM Stock in 100% DMSO start->stock test_dilution 2. Test Dilution in Assay Buffer (e.g., to 100 µM) stock->test_dilution observe 3. Observe for Precipitation (Visual, Light Scatter) test_dilution->observe success Success: Proceed with Assay observe->success No Precipitation ph_mod 4a. pH Modification (Acidic Buffer) observe->ph_mod Precipitation Occurs ph_mod->test_dilution Re-test cosolvent 4b. Co-Solvent System (PEG-400, Propylene Glycol) ph_mod->cosolvent Fails or Assay Incompatible cosolvent->test_dilution Re-test cyclodextrin 4c. Solubilizing Excipient (Cyclodextrin) cosolvent->cyclodextrin Fails or Assay Incompatible cyclodextrin->test_dilution Re-test

Caption: Decision tree for systematically troubleshooting compound solubility.

Detailed Protocols & Methodologies
Protocol 1: Preparation of a DMSO Stock Solution
  • Objective: To create a high-concentration primary stock for serial dilution.

  • Materials: this compound (solid), anhydrous DMSO, vortex mixer, sonicator.

  • Procedure:

    • Weigh out the required amount of compound into a sterile glass vial.

    • Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

    • Vortex vigorously for 2-3 minutes.

    • If solids remain, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.

    • Store at -20°C. Before use, thaw completely and vortex to ensure homogeneity.[11]

Protocol 2: Solubility Enhancement via pH Modification
  • Principle of Causality: As a weak base with a predicted pKa of ~6.5, the amine groups on this compound will become protonated (cationic) in an acidic environment (pH < pKa). This charged form is significantly more polar and thus more soluble in aqueous media.

  • Objective: To increase aqueous solubility by preparing the compound in an acidic buffer.

  • Materials: DMSO stock solution (from Protocol 1), a range of acidic buffers (e.g., 50 mM Citrate buffer pH 4.0, 50 mM Acetate buffer pH 5.0), and the final assay buffer.

  • Procedure:

    • Prepare an intermediate dilution of the DMSO stock into an acidic buffer. For example, dilute the 10 mM DMSO stock 1:10 into pH 5.0 acetate buffer to get a 1 mM solution in 10% DMSO.

    • Visually inspect for solubility.

    • Serially dilute this acidified stock into the final assay buffer.

  • Self-Validation & Trustworthiness:

    • pH Control: Ensure the final concentration of the acidic buffer does not significantly alter the pH of the main assay buffer. The buffering capacity of your final assay system must be sufficient.

    • Assay Compatibility: Crucially, you must confirm that your protein, enzyme, or cells are stable and functional at the final assay pH. Run a control experiment with the vehicle (containing the same final buffer concentrations) to check for effects on the assay readout.

Protocol 3: Using Co-solvents to Improve Solubility
  • Principle of Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous solvent system, making it more favorable for lipophilic compounds to remain in solution.[12]

  • Objective: To maintain compound solubility upon aqueous dilution by incorporating a co-solvent.

  • Common Co-solvents: Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), Ethanol, Glycerol.[3][7]

  • Procedure:

    • Create a more complex stock solution. For example, prepare a 10 mM stock in a 1:1 (v/v) mixture of DMSO:PEG-400.

    • Alternatively, prepare a high-concentration stock in 100% DMSO as usual.

    • When making working solutions, dilute the DMSO stock into an assay buffer that has been pre-mixed with a co-solvent. For example, add the DMSO stock to an assay buffer containing a final concentration of 5% PEG-400.

  • Self-Validation & Trustworthiness:

    • Solvent Tolerance: As with DMSO, you must validate that the chosen co-solvent does not interfere with your assay at the final concentration used. Run vehicle controls containing the co-solvent.

    • Viscosity: Be aware that co-solvents like PEG-400 and glycerol can increase the viscosity of the solution, which may affect pipetting accuracy and reaction kinetics.

Protocol 4: Employing Cyclodextrins

  • Principle of Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. The lipophilic this compound molecule can partition into this cavity, forming an inclusion complex. This complex has a water-soluble exterior, effectively shielding the poorly soluble drug from the aqueous environment and increasing its apparent solubility.[9][10][12]

Cyclodextrin_Mechanism cluster_0 In Aqueous Buffer compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex Complexation cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) cd->complex Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Objective: To form a soluble inclusion complex to increase the effective aqueous concentration of the compound.

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Procedure:

    • Prepare a stock solution of the cyclodextrin in your assay buffer (e.g., 10-20% w/v).

    • Add a small aliquot of your high-concentration DMSO stock directly into the cyclodextrin-containing buffer.

    • Vortex or shake to allow time for the inclusion complex to form (this is typically rapid).[9]

    • Use this solution as your highest concentration point in your assay's dose-response curve.

  • Self-Validation & Trustworthiness:

    • Binding Competition: In ligand-binding assays, there is a small theoretical risk that the cyclodextrin could interact with your target or that the compound's affinity for the CD is so high it reduces the free concentration available to bind the target. This is rare but can be tested by comparing IC₅₀/Kᵢ values obtained with and without the CD (if a lower-concentration, CD-free soluble condition can be found).

    • Cellular Assays: Cyclodextrins can extract cholesterol from cell membranes at high concentrations, which can lead to cytotoxicity. This effect is generally minimal at the low percentages (<2%) typically required for assay solubilization. Always run a CD-vehicle control.

References

Technical Support Center: Addressing Stability Issues of 5-Fluoro-2-morpholin-4-yl-phenylamine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for informational purposes for research, drug development, and scientific professionals. The recommendations provided are based on established chemical principles and available data for structurally related compounds. It is essential to validate all procedures and storage conditions for your specific application.

Introduction

5-Fluoro-2-morpholin-4-yl-phenylamine is a critical intermediate in modern medicinal chemistry, valued for its role in the synthesis of targeted therapeutics.[1][2] The presence of both an aniline and a morpholine moiety confers desirable pharmacological properties but also introduces specific chemical stability challenges.[3] This technical guide provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues of this compound in solution, ensuring the reliability and reproducibility of your experimental results.

Part 1: CORE DIRECTIVE: Understanding the Instability of this compound

The stability of this compound in solution is primarily influenced by the chemical reactivity of the aniline ring. Aromatic amines are susceptible to oxidation, a process that can be significantly accelerated by exposure to oxygen, light, and trace metal impurities. This degradation not only reduces the concentration of the active compound but also introduces impurities that can confound experimental results or compromise the synthesis of downstream products.

Visualizing the Problem: A Common Degradation Scenario

Caption: A simplified workflow illustrating the common degradation of this compound in solution.

Part 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As Senior Application Scientists, we emphasize a proactive approach to stability. Understanding the "why" behind each recommendation is crucial for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pale yellow. Is it still usable?

A1: The appearance of a yellow tint is an early indicator of oxidative degradation. While the compound may still be largely intact, the presence of colored impurities suggests that a degradation process has begun. For sensitive applications such as quantitative biological assays or the synthesis of a final active pharmaceutical ingredient (API), it is crucial to re-qualify the solution's purity and concentration via a stability-indicating method like HPLC-UV before use.

Q2: What are the primary drivers of degradation for this compound in solution?

A2: The main factors are:

  • Oxidation: The electron-rich aniline ring is susceptible to oxidation by atmospheric oxygen. This process can be catalyzed by trace metal ions.

  • Photodegradation: Exposure to UV and even ambient laboratory light can provide the energy to initiate and accelerate oxidative degradation pathways.[4][5][6] Aromatic amines, in general, are known to undergo photodegradation.[7]

  • pH: While the morpholine nitrogen is weakly basic, extreme pH conditions can affect the stability of the compound. Acidic conditions may increase susceptibility to certain degradation pathways.

Q3: What is the recommended solvent for preparing stock solutions?

A3: Anhydrous, high-purity aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended for preparing stock solutions. It is critical to use fresh, unopened bottles of solvent or solvent from a system designed to minimize water and peroxide content.

Q4: How should I store my solid compound and its solutions?

A4:

  • Solid: The solid hydrochloride salt of this compound should be stored at -20°C, protected from light and moisture.

  • Solutions: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots in amber vials to minimize freeze-thaw cycles and light exposure. The headspace of the vial should be purged with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide
Observed Issue Probable Cause Recommended Action
Rapid discoloration (within hours) Solvent contamination (peroxides), presence of oxygen, significant light exposure.Use fresh, anhydrous solvent. De-gas the solvent with argon or nitrogen prior to use. Prepare the solution under subdued light and store it in an amber vial.
Appearance of new peaks in HPLC Chemical degradation of the parent compound.Perform a forced degradation study (see Protocol 2) to identify potential degradation products and establish a degradation profile. This will help in developing a stability-indicating analytical method.[8][9][10][11]
Precipitate formation upon storage Poor solubility at low temperatures or formation of insoluble degradation products.If solubility is the issue, consider preparing a less concentrated stock solution. If degradation is suspected, the solution should be discarded.
Proposed Oxidative Degradation Pathway

The following diagram illustrates a plausible oxidative degradation pathway for this compound, based on the known chemistry of anilines.

G A This compound B Radical Cation Intermediate A->B Oxidation (O2, light) C Dimerization/Polymerization (Colored Impurities) B->C D Nitroso Compound B->D Further Oxidation E Nitro Compound D->E Further Oxidation

Caption: A proposed oxidative degradation pathway leading to colored impurities.

Part 3: VISUALIZATION & FORMATTING

Data Presentation: Recommended Storage Conditions
Form Solvent Temperature Protection Recommended Max. Duration
Solid (HCl Salt) N/A-20°CLight & Moisture>12 months
Stock Solution Anhydrous DMSO-20°CLight & Air (Inert gas)1-3 months
Stock Solution Anhydrous DMSO-80°CLight & Air (Inert gas)3-6 months
Working Solution Aqueous Buffer2-8°CLight<24 hours
Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO. Sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing vessel.

  • Dissolution: In a fume hood with subdued lighting, transfer the solid to an amber glass vial. Add the deoxygenated DMSO to the desired concentration.

  • Mixing: Gently vortex or sonicate until the solid is completely dissolved.

  • Inerting: Before capping, flush the headspace of the vial with argon or nitrogen for 10-15 seconds.

  • Aliquoting & Storage: Immediately aliquot into single-use volumes in amber vials. Store at -20°C or -80°C.

Protocol 2: A Basic Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to understand its stability profile and to develop a stability-indicating analytical method.[8][9][10][11]

G cluster_0 Preparation cluster_1 Stress Conditions (Separate Aliquots) cluster_2 Analysis cluster_3 Evaluation A Prepare stock solution in Acetonitrile/Water B Acid Hydrolysis (0.1M HCl, 60°C, 24h) A->B C Base Hydrolysis (0.1M NaOH, 60°C, 24h) A->C D Oxidative Stress (3% H2O2, RT, 24h) A->D E Photolytic Stress (UV/Vis light, RT, 24h) A->E F Thermal Stress (80°C, 24h) A->F G Analyze all samples by HPLC-UV/MS B->G C->G D->G E->G F->G H Compare chromatograms to control G->H I Identify and quantify degradation peaks H->I

Caption: Workflow for a forced degradation study.

References

Minimizing off-target effects of 5-Fluoro-2-morpholin-4-yl-phenylamine in experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The compound "5-Fluoro-2-morpholin-4-yl-phenylamine" does not correspond to a well-documented chemical entity in public scientific literature. However, its name suggests a structure containing motifs (a fluoro-phenylamine core and a morpholine ring) common to many kinase inhibitors. This guide is therefore structured to address the broad, critical challenge of minimizing off-target effects for this important class of chemical probes and therapeutic candidates. The principles and protocols described herein are widely applicable.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding off-target effects.

Q1: What are "off-target" effects and why are they a critical issue?

An off-target effect is an interaction of a drug or chemical probe with a molecule other than its intended primary target.[1] For kinase inhibitors, this means binding to and modulating the activity of kinases other than the one being studied. These unintended interactions are a major cause of experimental artifacts, misleading results, and toxicity in drug development.[1][2][3] Understanding and controlling for these effects is essential for validating a target's role in a biological process and for developing safe and effective medicines.[4]

Q2: My compound is producing a strong phenotype, but I'm not sure it's from my intended target. What's the first step?

The first and most crucial step is to perform a dose-response experiment. An on-target effect should correlate with the biochemical or cellular potency of the compound against its intended target. If you observe the phenotype only at concentrations significantly higher (e.g., >100-fold) than the inhibitor's IC50 or Ki value for the primary target, there is a high probability that an off-target effect is responsible.[5] Assume that phenotypes observed at high concentrations are not directly related to the specific protein target.[5]

Q3: How can I select an appropriate starting concentration for my cellular experiments to minimize off-target risks?

A common rule of thumb is to use the inhibitor at a concentration no higher than 10-fold its cellular IC50 (the concentration that inhibits 50% of the target's activity in a cell-based assay). Ideally, experiments should be conducted at or below the IC50 value. For initial experiments, if the cellular IC50 is unknown, you can start with a concentration around the biochemical IC50, but cellular potency should be established quickly. Using excessively high concentrations is a primary driver of off-target effects.[6]

Q4: What is a "negative control" in this context, and why is a vehicle (e.g., DMSO) not enough?

A vehicle control only accounts for the effects of the solvent. A proper negative control is a chemical compound that is structurally very similar to your active inhibitor but is inactive against the intended target.[5][6] This control helps to ensure that the observed phenotype is not due to the shared chemical scaffold interacting with an unknown off-target. If the negative control compound does not produce the same biological effect, it strengthens the evidence that the active compound's effect is on-target.[6]

Troubleshooting Guide: Deconvoluting On-Target vs. Off-Target Effects

This guide provides a systematic workflow for researchers encountering unexpected or ambiguous results.

Problem: You observe a potent cellular phenotype (e.g., cell death, altered morphology, change in a biomarker), but you are uncertain if it is a consequence of inhibiting the intended target kinase.

This is a classic challenge in pharmacology. The goal is to build a rigorous, multi-pronged case for on-target activity. The following workflow will guide you through this process.

graph TD; A[Start: Unexpected Phenotype Observed] --> B{Is Phenotype Dose-Dependent?}; B -->|Yes| C{Correlates with On-Target Potency?}; B -->|No / Only at High [C]| D[Hypothesis: Likely Off-Target Effect]; C -->|Yes| E[Use Orthogonal Inhibitor]; C -->|No| D; E --> F{Phenotype Replicated?}; F -->|Yes| G[Use Inactive Control Compound]; F -->|No| D; G --> H{Phenotype Abolished?}; H -->|Yes| I[Perform Target Engagement Assay]; H -->|No| D; I --> J{Compound Binds Target in Cells?}; J -->|Yes| K[Perform Rescue Experiment]; J -->|No| D; K --> L{Phenotype Rescued?}; L -->|Yes| M[Conclusion: High Confidence On-Target Effect]; L -->|No| D; D --> N[Action: Profile for Off-Targets]; Workflow for Investigating Suspected Off-Target Effects.
Step-by-Step Troubleshooting Actions:
  • Orthogonal Inhibitor Validation : Use a second, structurally distinct inhibitor that targets the same kinase.[5] If this second compound reproduces the same phenotype at a concentration consistent with its own potency, it significantly strengthens the on-target hypothesis.

  • Inactive Control Compound : As described in the FAQ, use a structurally related but biologically inert molecule.[6] This is a powerful tool to rule out scaffold-dependent off-target effects.

  • Direct Target Engagement Assays : Move beyond inferring target inhibition from downstream effects. Use an assay that directly measures the binding of your compound to its target inside the cell.[7] This is a critical validation step.[8] Two state-of-the-art methods are described in the protocols section:

    • Cellular Thermal Shift Assay (CETSA®) : Measures the thermal stabilization of a protein when a compound binds to it.[9][10][11]

    • NanoBRET™ Target Engagement Assay : A live-cell method that uses bioluminescence resonance energy transfer (BRET) to quantify compound binding.[12][13][14]

  • Rescue Experiments : The gold standard for linking a compound's effect to a specific target. This involves making the target resistant to the inhibitor (e.g., via point mutation) and showing that cells expressing the resistant target no longer exhibit the phenotype in the presence of the compound.[15]

  • Kinome-wide Selectivity Profiling : If the evidence points towards an off-target effect, the next logical step is to identify what that off-target is. Submitting your compound to a commercial kinome profiling service will test its activity against a large panel of kinases (often >300), providing a clear map of its selectivity.[16][17][18][19]

Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for cornerstone experiments in validating target engagement and selectivity.

Protocol 1: Cellular Thermal Shift Assay (CETSA®)

Principle: Ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation. This stabilization can be detected by quantifying the amount of soluble protein remaining after a heat shock.[9][11][20]

Abbreviated Workflow:

  • Treatment: Culture cells and treat with your compound or vehicle control for a specified time.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[8]

  • Lysis: Lyse the cells (e.g., via freeze-thaw cycles or detergents).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[11]

  • Detection: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein using Western Blot or other protein quantification methods like ELISA or mass spectrometry.[10]

  • Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[11]

Protocol 2: NanoBRET™ Target Engagement Assay

Principle: This live-cell assay uses Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor).[21] A test compound will compete with the tracer for binding, leading to a measurable decrease in the BRET signal.[12][22]

Abbreviated Workflow:

  • Cell Preparation: Transfect cells to express the target protein fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a white, 96-well or 384-well assay plate.

  • Compound Addition: Add your test compound in a serial dilution to the wells.

  • Tracer & Substrate Addition: Add the specific NanoBRET™ tracer and the NanoLuc® substrate (e.g., furimazine) to all wells.

  • Incubation: Incubate the plate at 37°C to allow the binding to reach equilibrium.

  • Measurement: Read the plate on a luminometer capable of sequentially measuring the donor (e.g., 460nm) and acceptor (e.g., 618nm) emission signals.

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit the data to a dose-response curve to determine the intracellular IC50.[21]

Protocol 3: Designing a "Rescue" Experiment

Principle: To definitively prove that a compound's phenotype is mediated by a specific target, one can introduce a version of the target that the compound can no longer bind to. If the phenotype disappears in these "rescued" cells, it confirms the on-target mechanism.

graph TD; subgraph Wild-Type Cells A[WT Target] -->|Drug Addition| B(Drug Binds WT Target); B --> C{Target Inhibited}; C --> D[Phenotype Observed]; end Conceptual Diagram of a Rescue Experiment.

Abbreviated Workflow:

  • Identify Resistance Mutation: Based on the compound's binding mode (if known) or literature on the kinase, identify a point mutation in the active site that is predicted to disrupt compound binding without abolishing the kinase's catalytic activity (e.g., a "gatekeeper" mutation).

  • Generate Resistant Cell Line: Use CRISPR/Cas9 or another gene-editing tool to introduce this specific point mutation into the endogenous gene in your cell line. Alternatively, express the mutant protein from a plasmid in a target-knockout background.

  • Validation: Confirm the expression of the mutant protein and verify that it is indeed resistant to your compound in a biochemical or cellular target engagement assay.

  • Phenotypic Assay: Treat both the wild-type and the resistant mutant cell lines with your compound at the concentration that produces the phenotype of interest.

  • Analysis: If the phenotype is observed in the wild-type cells but is significantly diminished or absent in the resistant cells, this provides powerful evidence for an on-target effect.

By rigorously applying these troubleshooting workflows and validation protocols, researchers can significantly increase their confidence that the observed biological effects of a chemical probe are truly due to the modulation of its intended target, paving the way for more robust and reproducible science.

References

Technical Support Center: Purification of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Fluoro-2-morpholin-4-yl-phenylamine (CAS: 1175797-88-2). This document is designed for researchers, chemists, and drug development professionals who handle this valuable synthetic intermediate. Due to its unique structure, featuring both a basic aniline moiety and a morpholine group, this compound presents specific purification challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.

Q1: My flash column chromatography results in severe peak tailing and low product recovery. What is the underlying cause and how can I fix it?

Probable Cause: The primary issue is the interaction between the basic amine groups of your compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This acid-base interaction leads to strong, non-specific adsorption, causing the compound to streak down the column (tailing) and, in some cases, remain irreversibly bound, leading to poor recovery.[1]

Solutions:

  • A) Mobile Phase Modification: The most common solution is to neutralize the acidic silica surface by adding a small amount of a competing base to your mobile phase.

    • Recommendation: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This additive will preferentially bind to the acidic sites on the silica, allowing your compound to elute symmetrically.[1]

  • B) Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable, changing the stationary phase is a highly effective strategy.

    • Basic Alumina: Alumina is a basic or neutral stationary phase that eliminates the problematic acid-base interactions seen with silica, making it suitable for purifying amines.[2][3]

    • Amine-Functionalized Silica (NH2-Silica): These commercially available columns have an aminopropyl-functionalized surface that shields the target amine from the underlying silica, preventing tailing and improving separation.[1]

  • C) Reversed-Phase Chromatography: For highly polar compounds or when normal-phase fails, reversed-phase chromatography is an excellent alternative.

    • Recommendation: Use a C18-bonded silica column with a mobile phase of water and acetonitrile or methanol. To ensure the amine is in its neutral, less polar free-base form, the mobile phase should be buffered at an alkaline pH (at least 2 pH units above the amine's pKa). A common additive is 0.1% TEA or ammonium hydroxide.[1]

Q2: I am attempting to recrystallize the purified compound, but it consistently "oils out" instead of forming crystals. What should I do?

Probable Cause: "Oiling out" occurs when a compound's solubility in the chosen solvent is too high at the saturation point, causing it to separate as a liquid phase rather than a solid crystal lattice. This can be triggered by using a single solvent in which the compound is too soluble or by cooling the solution too rapidly.

Solutions:

  • A) Employ a Two-Solvent System: This is the most effective method to control solubility precisely.

    • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble), such as dichloromethane (DCM), ethyl acetate, or hot ethanol.

    • Slowly add a "poor" or "anti-solvent" (one in which it is poorly soluble), such as hexanes, heptane, or water, dropwise at a slightly elevated temperature until you observe persistent cloudiness (turbidity).

    • Add a drop or two of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature.

  • B) Control the Cooling Rate: Rapid cooling promotes supersaturation and oiling. Allow the solution to cool slowly to room temperature on the benchtop, then transfer it to a refrigerator (4°C), and finally to a freezer (-20°C) if necessary. Slow cooling is critical for the formation of an ordered crystal lattice.[4]

  • C) Induce Crystallization:

    • Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the supersaturated solution to act as a template for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal formation.

Q3: My final product is a discolored (brown/purple) solid or oil, and analysis shows several impurities. What are these impurities and how do I remove them?

Probable Cause: Aromatic amines are notoriously susceptible to air oxidation, which forms highly colored, often polymeric, impurities.[5] The discoloration is a common indicator of this degradation. Other impurities may be carried over from the synthesis, such as unreacted starting materials (e.g., o-fluoroaniline) or byproducts from nitration or reduction steps.[6][7]

Solutions:

  • A) Multi-Step Purification: A single purification method may be insufficient.

    • Acid-Base Extraction: Begin with a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your purified free-base product back into an organic solvent.

    • Chromatography: Follow the extraction with column chromatography using one of the methods described in Q1 to separate the target compound from closely related impurities.

    • Recrystallization: Use the final, purified fraction from the column for recrystallization (see Q2) to obtain a highly pure, crystalline solid.

  • B) Proper Handling and Storage: To prevent oxidation, handle the compound under an inert atmosphere (nitrogen or argon) whenever possible. Store the purified product at -20°C, protected from light.[8][9]

Q4: Should I purify and store the compound as the free base or as a salt (e.g., hydrochloride)?

Probable Cause for Confusion: Both the free base and its salt form have distinct advantages and disadvantages regarding stability, handling, and utility in subsequent reactions.

Recommendation:

  • For Purification and Storage: Converting the compound to its hydrochloride salt is often advantageous. Salts are typically more stable to air oxidation, less odorous, and more crystalline and easier to handle as solids than the corresponding free bases.[10] The hydrochloride salt of this compound is commercially available and recommended for storage at -20°C.[8][9]

  • For Synthetic Reactions: Most reactions, such as amide couplings or nucleophilic substitutions, require the nucleophilic free base. The free base can be easily regenerated from the salt just before use by dissolving the salt in water, adding a base (e.g., sodium bicarbonate), and extracting the neutral compound into an organic solvent.

Purification Workflow Decision Tree

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for this compound.

Purification_Workflow start Crude Product tlc TLC Analysis (e.g., 30% EtOAc/Hexanes) start->tlc streaking Severe Streaking? tlc->streaking add_tea Modify Mobile Phase: Add 1% TEA streaking->add_tea Yes column Proceed with Flash Column Chromatography streaking->column No re_tlc Re-run TLC add_tea->re_tlc streaking2 Streaking Persists? re_tlc->streaking2 change_sp Change Stationary Phase: Use Alumina or NH2-Silica streaking2->change_sp Yes streaking2->column No change_sp->column purity_check Check Purity (NMR/LCMS) column->purity_check is_pure Is Purity >98%? purity_check->is_pure recrystallize Recrystallize Product (e.g., DCM/Hexanes) is_pure->recrystallize No final_product Final Pure Product is_pure->final_product Yes recrystallize->final_product

Caption: Decision tree for purifying this compound.

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound? The hydrochloride salt should be stored at -20°C.[8][9] For maximum stability, especially for the free base, store under an inert atmosphere (argon or nitrogen) and protect from light to prevent oxidative degradation.

  • What is a good starting solvent system for Thin Layer Chromatography (TLC)? A good starting point is 20-40% Ethyl Acetate in Hexanes. If you observe streaking, prepare a new eluent with 1% triethylamine (TEA) added. An alternative system for more polar compounds is 5-10% Methanol in Dichloromethane, also with 1% TEA if needed.[2]

  • How can I completely remove residual triethylamine (TEA) from my product after column chromatography? TEA has a relatively high boiling point (89°C) and can be difficult to remove under standard rotary evaporation. To remove it, add a solvent like toluene to your product and evaporate the mixture under reduced pressure. The toluene forms an azeotrope with TEA, facilitating its removal. Repeat this process 2-3 times.

  • Is this compound stable to heat? My sample darkens during solvent evaporation. Aromatic amines can be sensitive to prolonged heat. When concentrating your product on a rotary evaporator, use a water bath temperature no higher than 40°C. Discoloration may also indicate the presence of residual acidic impurities, which can catalyze degradation at elevated temperatures. Ensure your workup procedure has effectively neutralized and removed all acids.

Key Purification Protocols

Protocol 1: Flash Column Chromatography (Normal Phase with Basic Modifier)
  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel (~2-3 times the mass of your compound). First, dissolve the compound in a minimal amount of a polar solvent (e.g., DCM or Ethyl Acetate), add the silica, and then carefully evaporate the solvent to dryness to get a free-flowing powder.

  • Column Packing: Dry-load the prepared slurry onto a pre-packed silica gel column.

  • Equilibration: Equilibrate the column with the starting mobile phase (e.g., 98% Hexane, 2% Ethyl Acetate, containing 1% TEA) for at least 3-5 column volumes.

  • Elution: Run a gradient elution, slowly increasing the polarity. For example, start with 2% Ethyl Acetate in Hexane and gradually increase to 50% Ethyl Acetate in Hexane (always maintaining 1% TEA throughout the gradient).

  • Fraction Collection: Collect fractions based on the TLC analysis and combine those containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure, keeping the bath temperature below 40°C. Perform 2-3 co-evaporations with toluene to remove residual TEA.

Protocol 2: Recrystallization from a Dichloromethane/Hexane System
  • Dissolution: In a clean Erlenmeyer flask, dissolve the impure, post-chromatography product in the minimum required volume of dichloromethane (DCM) at room temperature.

  • Anti-Solvent Addition: While gently swirling the flask, add hexanes dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add 1-2 drops of DCM to just redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass or perforated parafilm and allow it to stand undisturbed at room temperature. Crystals should begin to form within 30 minutes to several hours.

  • Cooling: Once crystal growth at room temperature appears complete, transfer the flask to a 4°C refrigerator for several hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove all residual solvents.

Reference Data

Table 1: Physicochemical Properties of this compound and its HCl Salt

PropertyFree BaseHydrochloride Salt
Molecular Formula C₁₀H₁₃FN₂OC₁₀H₁₄ClFN₂O
Molecular Weight 196.22 g/mol 232.68 g/mol [8][9]
CAS Number 1175797-88-2[11]1864053-46-2[8][9]
Appearance Typically an off-white to tan solid or oilTypically an off-white to light-colored solid
Storage -20°C, under inert gas, protected from light-20°C[8][9]

Table 2: Common Solvents for Purification and Analysis

TechniqueSolvent System (in order of increasing polarity)Notes
TLC / Normal Phase Chromatography Hexane / Ethyl AcetateStandard system for moderately polar compounds.
Dichloromethane / MethanolGood for more polar compounds.[2]
Add 1% TEA to either systemCrucial for preventing peak tailing of amines.[1]
Reversed-Phase Chromatography Water / AcetonitrileStandard system. Buffer at high pH for free base.
Water / MethanolAlternative to acetonitrile.
Recrystallization Dichloromethane / HexanesGood for many organic compounds.
Ethyl Acetate / HexanesAnother widely used pair.
Ethanol / WaterEffective for polar compounds that are soluble in ethanol.

References

Technical Support Center: Resolving Inconsistent Experimental Results with 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-2-morpholin-4-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and best practices for utilizing this compound in your experiments. Inconsistent results can be a significant impediment to research progress. This document aims to equip you with the knowledge to identify potential sources of variability and to develop robust experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and use of this compound.

Q1: What is this compound and what are its common applications?

This compound is a synthetic organic compound. Its structure, featuring a fluorinated aniline and a morpholine ring, makes it a molecule of interest in medicinal chemistry and drug discovery. The morpholine moiety is a common scaffold in a wide array of biologically active compounds, often conferring favorable pharmacokinetic properties such as increased water solubility and metabolic stability. The fluorine atom can further modulate the compound's electronic properties, lipophilicity, and metabolic fate. While specific applications are diverse and depend on the research context, compounds with this structural motif are often investigated for their potential as kinase inhibitors or as modulators of other cellular signaling pathways.

Q2: How should I properly store and handle the solid compound?

For optimal stability, the solid form of this compound hydrochloride should be stored at -20°C.[1] It is advisable to store the compound in a tightly sealed container, protected from light and moisture. When handling the compound, always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

Q3: How do I prepare a stock solution of this compound?

A common practice for preparing a high-concentration stock solution (e.g., 10 mM) is to dissolve the compound in high-purity, anhydrous DMSO.[2] It is crucial to ensure complete dissolution. If you observe any particulates, gentle warming or vortexing may aid in dissolution. However, it is essential to first perform a solubility test to confirm the compound's solubility in your chosen solvent at your desired concentration.

Q4: What is the stability of the compound in solution?

The stability of this compound in solution can be influenced by the solvent, pH, temperature, and exposure to light. For stock solutions prepared in DMSO, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C and protected from light. The stability of the compound in aqueous buffers, especially at physiological pH and 37°C, may be limited. For cell-based assays, it is best practice to prepare fresh dilutions of the compound from the stock solution for each experiment. A study on the stability of a similar fluorinated compound, 5-fluoro-2'-deoxycytidine, in aqueous solutions showed that its degradation is pH-dependent, with increased stability at higher pH values.[3][4][5]

Q5: What are the potential off-target effects of this compound?

Like many small molecules used in research, this compound may have off-target effects. The morpholine moiety, while often improving drug-like properties, can also contribute to off-target interactions. For instance, some morpholino-containing compounds have been associated with off-target effects on the innate immune response.[6] Additionally, 4-aminoquinoline derivatives, which share some structural similarities, are known to have potential off-target effects such as lysosomotropism (accumulation in lysosomes).[7] It is crucial to include appropriate controls in your experiments to identify and deconvolute on-target versus off-target effects. This can include using a structurally related but inactive control compound or employing a secondary assay to confirm the engagement of the intended target.

Q6: What quality control measures should I take when using this compound?

To ensure the reliability and reproducibility of your experimental results, it is important to perform quality control checks on your compound. This includes verifying the identity and purity of the compound upon receipt, for example, through techniques like mass spectrometry or NMR. If you suspect degradation of your stock solution, analytical methods such as HPLC can be used to assess its integrity.

Part 2: Troubleshooting Guide for Inconsistent Experimental Results

This section provides a systematic approach to resolving common issues that lead to inconsistent experimental outcomes.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_NoActivity Troubleshooting Low Activity cluster_Variability Troubleshooting Variability cluster_OffTarget Troubleshooting Off-Target Effects Start Inconsistent Experimental Results Issue_NoActivity No or Low Compound Activity Start->Issue_NoActivity Issue_Variability High Inter-Experiment Variability Start->Issue_Variability Issue_OffTarget Unexpected/Off-Target Effects Start->Issue_OffTarget Cause_Precipitation Check for Precipitation Issue_NoActivity->Cause_Precipitation Cause_Prep Standardize Compound Prep Issue_Variability->Cause_Prep Cause_Intrinsic Review Compound Structure Issue_OffTarget->Cause_Intrinsic Cause_Degradation Assess Compound Stability Cause_Precipitation->Cause_Degradation Cause_Concentration Verify Compound Concentration Cause_Degradation->Cause_Concentration Cause_CellLine Investigate Cell Line Specifics Cause_Concentration->Cause_CellLine Cause_Culture Control Cell Culture Conditions Cause_Prep->Cause_Culture Cause_Assay Check Assay Parameters Cause_Culture->Cause_Assay Cause_Contamination Check for Impurities Cause_Intrinsic->Cause_Contamination Cause_Artifact Rule out Assay Artifacts Cause_Contamination->Cause_Artifact

Caption: A decision tree for troubleshooting inconsistent experimental results.

Issue 1: No or low activity of the compound in my assay.

  • Potential Cause 1.1: Compound Precipitation.

    • Explanation: The compound may not be fully soluble in your assay medium at the tested concentration, leading to a lower effective concentration.

    • Troubleshooting Steps:

      • Visually inspect your working solutions for any signs of precipitation, both before and after addition to the assay plate.

      • Perform a simple solubility test by preparing the highest concentration of your compound in the assay medium and incubating it under the same conditions as your experiment. After incubation, centrifuge the solution and analyze the supernatant by a suitable method (e.g., UV-Vis spectroscopy or HPLC) to determine the actual concentration.

      • If solubility is an issue, consider lowering the final concentration of the compound or using a different solvent system, ensuring the solvent is compatible with your assay.

  • Potential Cause 1.2: Compound Degradation.

    • Explanation: The compound may have degraded during storage or in the experimental conditions.

    • Troubleshooting Steps:

      • Always use freshly prepared dilutions from a properly stored stock solution for your experiments.

      • If you suspect degradation of your solid compound or stock solution, consider obtaining a new batch or re-analyzing the purity of your current stock.

      • Minimize the exposure of the compound to light and elevated temperatures during experimental setup.

  • Potential Cause 1.3: Incorrect Concentration.

    • Explanation: Errors in calculations or dilutions can lead to a final concentration that is too low to elicit a biological response.

    • Troubleshooting Steps:

      • Double-check all your calculations for preparing stock solutions and serial dilutions.

      • Ensure your pipettes are properly calibrated.

      • When preparing serial dilutions, ensure thorough mixing at each step.

  • Potential Cause 1.4: Cell line specific effects.

    • Explanation: The cell line you are using may not express the target of your compound, or it may rapidly metabolize the compound into an inactive form.

    • Troubleshooting Steps:

      • Confirm the expression of the intended target in your cell line using methods like Western blotting or qPCR.

      • Consider using a positive control compound known to act on the same target in your cell line.

      • If you suspect metabolic inactivation, you could consider using a different cell line or co-administering a broad-spectrum metabolic inhibitor (with appropriate controls).

Issue 2: High variability in results between experiments.

  • Potential Cause 2.1: Inconsistent compound preparation.

    • Explanation: Variations in the preparation of stock and working solutions can introduce significant variability.

    • Troubleshooting Steps:

      • Develop and adhere to a standardized, written protocol for preparing all compound solutions.

      • Use the same source and lot of the compound for a series of related experiments.

      • Ensure complete dissolution of the compound at each step.

  • Potential Cause 2.2: Variability in cell culture conditions.

    • Explanation: Differences in cell passage number, confluency, and overall health can alter their response to a compound.

    • Troubleshooting Steps:

      • Use cells within a consistent and narrow range of passage numbers for all experiments.

      • Seed cells at a consistent density and allow them to reach a similar confluency before treatment.

      • Regularly monitor cell health and morphology.

  • Potential Cause 2.3: Assay-related variability.

    • Explanation: Inconsistencies in assay reagents, incubation times, or instrumentation can be a major source of variability.

    • Troubleshooting Steps:

      • Use fresh, properly stored assay reagents.

      • Ensure precise and consistent incubation times.

      • Standardize all liquid handling steps, and if possible, use automated liquid handlers for high-throughput assays.

      • Regularly calibrate and maintain your plate readers or other analytical instruments.

Issue 3: Unexpected or off-target effects observed.

  • Potential Cause 3.1: Intrinsic properties of the molecule.

    • Explanation: The chemical structure of this compound may predispose it to interact with unintended targets.

    • Troubleshooting Steps:

      • Perform a literature search for known off-target effects of structurally similar compounds.

      • Consider using a commercially available off-target screening service to profile your compound against a panel of common off-targets.

      • Employ orthogonal assays to confirm that the observed phenotype is due to the modulation of the intended target.

  • Potential Cause 3.2: Contamination of the compound.

    • Explanation: The presence of impurities in your compound stock could be responsible for the unexpected effects.

    • Troubleshooting Steps:

      • Review the certificate of analysis for your compound to check for known impurities.

      • If possible, re-purify the compound or obtain a new batch from a reputable supplier.

  • Potential Cause 3.3: Assay artifacts.

    • Explanation: The compound may interfere with the assay technology itself, leading to false-positive or false-negative results.

    • Troubleshooting Steps:

      • Run the assay in a cell-free system to see if the compound directly interacts with the assay reagents or detection system.

      • For fluorescence-based assays, check if the compound is autofluorescent at the excitation and emission wavelengths used.

      • Consult the assay kit manufacturer's troubleshooting guide for potential compound interference issues.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation and Storage of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or cryovials

    • Calibrated analytical balance and pipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh a small amount of this compound (e.g., 5 mg) into the tube. Record the exact weight.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 211.24 g/mol .

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary, but avoid excessive heat.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, amber vials to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for a Cell Viability (MTT) Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.[2]

  • Materials:

    • Adherent or suspension cells in culture

    • 96-well cell culture plates

    • Complete cell culture medium

    • 10 mM stock solution of this compound in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) or stabilize overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be ≤ 0.5%. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: At the end of the incubation period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Typical Experimental Workflow

ExperimentalWorkflow cluster_Preparation Preparation cluster_Assay Cell-Based Assay cluster_Analysis Data Analysis Prep_Stock Prepare Stock Solution Prep_Dilutions Prepare Serial Dilutions Prep_Stock->Prep_Dilutions Assay_Treatment Treat Cells with Compound Prep_Dilutions->Assay_Treatment Assay_Seeding Seed Cells Assay_Seeding->Assay_Treatment Assay_Incubation Incubate Assay_Treatment->Assay_Incubation Assay_Readout Perform Assay Readout Assay_Incubation->Assay_Readout Analysis_Data Collect Data Assay_Readout->Analysis_Data Analysis_Interpretation Interpret Results Analysis_Data->Analysis_Interpretation

Caption: A generalized workflow for a cell-based assay with a small molecule.

References

Technical Support Center: Strategies for Scaling Up the Production of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 5-Fluoro-2-morpholin-4-yl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a robust and scalable manufacturing process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. Its efficient and scalable production is therefore of significant interest. The primary synthetic route to this compound involves a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is renowned for its versatility in forming carbon-nitrogen bonds, but like any chemical transformation, it presents a unique set of challenges, particularly when transitioning from laboratory to pilot or production scale.[3] This guide will address these challenges head-on, providing practical, evidence-based solutions.

Synthetic Pathway Overview

The most common and industrially viable route to this compound is the Buchwald-Hartwig amination of 1-bromo-2,4-difluorobenzene with morpholine, followed by a selective nucleophilic aromatic substitution (SNAr) with an ammonia equivalent or a subsequent reduction of a nitro group. However, a more direct and convergent approach involves the coupling of 2-bromo-4-fluoroaniline with morpholine. This guide will focus on the latter, as it presents a more streamlined process.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful Buchwald-Hartwig amination on a large scale?

A1: While several factors are crucial, the selection of the palladium catalyst and ligand system is paramount. For the coupling of an electron-rich aniline with a cyclic secondary amine like morpholine, a sterically hindered and electron-rich phosphine ligand is generally preferred.[4][5] These ligands promote the reductive elimination of the product from the palladium center, which is often the rate-limiting step, and can help to minimize side reactions.[4]

Q2: Can I use an alternative to sodium tert-butoxide as the base? I'm concerned about its reactivity with other functional groups and handling on a large scale.

A2: Yes, while sodium tert-butoxide is a common choice, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more reactive aryl bromides.[2] These bases are often easier to handle on a large scale and can be more compatible with base-sensitive functional groups. However, they may require higher reaction temperatures or longer reaction times.

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary safety concerns are the exothermic nature of the reaction and the handling of pyrophoric reagents if using certain phosphine ligands or bases. It is crucial to perform calorimetric studies to understand the heat flow of the reaction and to implement appropriate cooling and quenching strategies. Additionally, all reagents should be handled under an inert atmosphere to prevent degradation and potential fire hazards.

Q4: How do I effectively remove the palladium catalyst from my final product?

A4: Palladium removal is a critical step in pharmaceutical synthesis. Common methods include treatment with activated carbon, silica gel, or specialized palladium scavengers. The choice of method will depend on the nature of the product and the level of palladium contamination. It is often beneficial to perform a preliminary filtration to remove the bulk of the catalyst before employing a scavenger.[6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or Incomplete Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor choice of base or solvent. 4. Substrate impurity.1. Catalyst: Ensure the palladium precursor and ligand are of high purity and handled under an inert atmosphere. Consider using a pre-formed catalyst for better consistency. 2. Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Moisture can deactivate the catalyst and hydrolyze the phosphine ligands. 3. Base/Solvent: If using a weaker base like K₃PO₄, a higher reaction temperature may be required. Ensure the solvent can solubilize all reactants at the reaction temperature. Toluene or dioxane are common choices.[2] 4. Purity: Analyze the starting materials (2-bromo-4-fluoroaniline and morpholine) for purity. Impurities can act as catalyst poisons.
Formation of Side Products 1. Hydrodehalogenation: The bromo group is replaced by a hydrogen. 2. Diarylation: A second molecule of the aryl halide reacts with the product. 3. Reaction with Solvent: The aryl halide reacts with the solvent (e.g., ether cleavage in dioxane).1. Hydrodehalogenation: This is often caused by β-hydride elimination from the palladium-amide intermediate.[4] Using a bulky ligand can sterically hinder this process. Lowering the reaction temperature can also help. 2. Diarylation: This is less common with secondary amines like morpholine but can occur. Using a slight excess of morpholine can favor the desired mono-arylation. 3. Solvent Reactivity: If dioxane is used, consider switching to a more inert solvent like toluene, especially at higher temperatures.
Product is Dark or Oily 1. Residual palladium catalyst. 2. Formation of colored impurities. 3. Incomplete crystallization.1. Palladium Removal: Treat the crude product with activated carbon or a palladium scavenger. 2. Purification: Column chromatography on silica gel is an effective method for removing colored impurities. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. 3. Crystallization: Ensure the crystallization solvent is appropriate and that cooling is gradual to promote the formation of a crystalline solid. Seeding with a small crystal of pure product can aid crystallization.
Difficulty in Isolating Pure Product 1. Co-elution of impurities during chromatography. 2. Product is an oil. 3. Product is highly soluble in the work-up solvent.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A less polar solvent system may provide better separation. 2. Salt Formation: If the product is an oil, consider forming a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle and purify. 3. Work-up: Minimize the volume of aqueous washes during the work-up to reduce product loss. Back-extract the aqueous layers with an organic solvent to recover any dissolved product.

Experimental Protocols

Scale-Up Synthesis of this compound

This protocol is a representative procedure for the synthesis on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Materials:

  • 2-Bromo-4-fluoroaniline (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.02 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To a clean, dry, and inerted reactor, add 2-bromo-4-fluoroaniline, Pd(OAc)₂, and RuPhos.

  • Solvent Addition: Add anhydrous toluene to the reactor.

  • Reagent Addition: Add morpholine to the reaction mixture.

  • Base Addition: Carefully add sodium tert-butoxide to the reactor. Caution: The addition of NaOtBu can be exothermic.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by HPLC or TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with toluene or another suitable organic solvent.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, the product can be crystallized from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Purity Analysis

The purity of the final product should be assessed using a combination of analytical techniques.[7][8]

Method Purpose Typical Conditions
HPLC To determine the purity of the final product and quantify any impurities.Column: C18 reverse-phase column. Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection: UV at 254 nm.
GC-MS To identify and quantify any volatile impurities, such as residual solvents.Column: A non-polar capillary column. Carrier Gas: Helium. Detection: Mass spectrometry.
¹H NMR To confirm the structure of the product and identify any major impurities.Solvent: CDCl₃ or DMSO-d₆.
¹⁹F NMR To confirm the presence and position of the fluorine atom.Solvent: CDCl₃ or DMSO-d₆.
Mass Spectrometry To confirm the molecular weight of the product.ESI+ or other suitable ionization technique.

Visualizations

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline Reaction_Vessel Buchwald-Hartwig Amination (Toluene, 80-100 °C) 2-Bromo-4-fluoroaniline->Reaction_Vessel Morpholine Morpholine Morpholine->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel RuPhos RuPhos RuPhos->Reaction_Vessel NaOtBu NaOtBu NaOtBu->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Chromatography or Crystallization Workup->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Decision_Tree Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst system active? Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Inactive_Catalyst Use fresh catalyst/ligand. Ensure inert atmosphere. Check_Catalyst->Inactive_Catalyst No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Suboptimal_Conditions Increase temperature. Change base or solvent. Check_Conditions->Suboptimal_Conditions No Impure_Materials Purify starting materials. Use high-purity reagents. Check_Purity->Impure_Materials No Success Reaction Optimized Check_Purity->Success Yes

References

How to interpret complex analytical data for 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Fluoro-2-morpholin-4-yl-phenylamine. The unique arrangement of a fluoro group, an aniline, and a morpholine substituent on the phenyl ring presents specific challenges and nuances in analytical characterization. This document provides in-depth, field-proven insights into interpreting the complex analytical data generated for this molecule, moving beyond simple data reporting to a functional understanding of its chemical behavior under various analytical conditions. We will address common experimental pitfalls and provide robust, self-validating protocols to ensure data integrity and reproducibility.

Compound Identity and Key Properties

Before delving into complex data interpretation, confirming the fundamental properties of the target analyte is crucial.

PropertyValueSource
Chemical Name 5-Fluoro-2-(morpholin-4-yl)aniline[1]
CAS Number 1175797-82-2[1]
Molecular Formula C₁₀H₁₃FN₂O[2]
Molecular Weight 196.22 g/mol [2]
Form Solid (predicted)[3]
Storage Store at -20°C for long-term stability[4][5]

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are foundational to designing and interpreting experiments involving this compound.

Q1: What are the most critical analytical techniques for characterizing this compound?

A1: A multi-technique approach is essential for unambiguous structure confirmation and purity assessment. The core suite of analyses should include:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides definitive structural information, including the substitution pattern on the aromatic ring and the integrity of the morpholine moiety. ¹⁹F NMR is non-negotiable for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data that supports the proposed structure. High-resolution mass spectrometry (HRMS) is recommended for verifying the elemental composition.[6]

  • HPLC-UV: The primary technique for assessing purity, quantifying the compound, and developing stability-indicating methods.

Q2: Why does my HPLC peak for this compound show significant tailing?

A2: Peak tailing is a common issue for amine-containing compounds like this one. The basic nitrogens (both on the aniline and morpholine groups) can undergo secondary interactions with acidic silanol groups present on the surface of standard silica-based HPLC columns. This leads to poor peak shape. The solution typically involves using a buffered mobile phase (e.g., with 0.1% formic acid or 10 mM ammonium formate) to suppress silanol activity or employing a modern, end-capped column designed for analyzing basic compounds.[7]

Q3: Is this compound prone to degradation? What should I look out for?

A3: Yes, the aniline functional group is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. This can lead to the formation of colored impurities (often polymeric) over time. It is crucial to store the compound in a dark place under an inert atmosphere.[3] When preparing solutions, use fresh, high-purity solvents and analyze them promptly. Forced degradation studies are recommended to identify potential degradation products and establish a stability-indicating analytical method.[8]

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR) Spectroscopy

Interpreting the NMR spectra of this compound requires careful attention to the coupling patterns introduced by the fluorine atom.

Q4: The aromatic region of my ¹H NMR spectrum is difficult to interpret. How can I assign the protons?

A4: The fluorine atom at position 5 introduces complex splitting patterns (J-couplings) with the aromatic protons.

  • Expected Signals: You should expect three signals in the aromatic region.

  • Causality & Interpretation:

    • The proton at C6 (ortho to the amine) will be a doublet of doublets (dd) due to coupling with the proton at C3 and the fluorine at C5.

    • The proton at C4 (meta to the amine) will also be a doublet of doublets (dd), coupling to the proton at C3 and the fluorine at C5.

    • The proton at C3 (ortho to the morpholine) will be a triplet or more complex multiplet due to coupling with H4, H6, and the fluorine at C5.

  • Definitive Solution:

    • ¹⁹F NMR: Run a ¹⁹F NMR spectrum. This will confirm the fluorine's chemical environment.

    • 2D NMR (COSY & HSQC/HMBC): A ¹H-¹H COSY spectrum will show correlations between adjacent protons (e.g., H3-H4), helping to build the aromatic spin system. An HSQC will correlate each proton to its directly attached carbon, while an HMBC will show longer-range correlations (2-3 bonds), including from protons to the fluorinated carbon, solidifying the assignments.

Q5: The signals for my morpholine protons appear broad. Is my sample impure?

A5: Not necessarily. Broadening of the morpholine signals is often due to conformational dynamics.

  • Causality & Interpretation: The morpholine ring undergoes a rapid "chair-to-chair" flip at room temperature. Protons in axial and equatorial positions are interconverting on the NMR timescale, which can lead to signal broadening. The proximity to the bulky, electron-rich phenyl ring can further complicate this dynamic.

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Cooling the sample (e.g., to 0°C or lower) can slow the conformational exchange, resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, heating the sample may cause the signals to sharpen into a single averaged signal.

    • Check pH: If using a protic solvent like DMSO-d₆ or CD₃OD, residual acid or water can cause proton exchange with the aniline N-H, which can sometimes affect the adjacent morpholine signals. Ensure your NMR solvent is of high quality.

Workflow for Structural Confirmation by NMR

G cluster_nmr NMR Analysis Workflow A Acquire 1D ¹H NMR D Ambiguous Aromatic Signals? A->D B Acquire 1D ¹³C NMR G Confirm C-F Coupling in ¹³C B->G C Acquire 1D ¹⁹F NMR C->G E Acquire 2D ¹H-¹H COSY D->E Yes H Integrate Signals & Check Ratios (Aromatic:Morpholine:Amine) D->H No F Acquire 2D HSQC/HMBC E->F F->H G->H I Final Structure Confirmation H->I G parent Parent Ion [M+H]⁺ m/z 197.1 frag1 Fragment A Loss of C₃H₆O m/z 139.1 parent->frag1 - C₃H₆O frag2 Fragment B Loss of C₄H₈NO m/z 111.0 parent->frag2 - Morpholine Radical frag3 Fragment C Loss of C₂H₄ m/z 169.1 parent->frag3 - Ethylene G cluster_hplc HPLC Peak Tailing Troubleshooting A Observe Peak Tailing B Is Mobile Phase Buffered or Acidified (e.g., 0.1% FA)? A->B C Add 0.1% Formic Acid or 10mM Ammonium Formate to Mobile Phase B->C No D Is Column Old or Overused? B->D Yes C->A E Replace with a New Column, Preferably End-Capped D->E Yes F Is Sample Overloaded? D->F No E->A G Reduce Injection Concentration or Volume F->G Yes H Problem Solved: Symmetrical Peak F->H No G->A

References

Technical Support Center: Enhancing the Oral Bioavailability of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and enhancing the in vivo oral bioavailability of the novel compound, 5-Fluoro-2-morpholin-4-yl-phenylamine. Given that many new chemical entities (NCEs) suffer from poor aqueous solubility, this document is structured to provide a logical, step-by-step approach to formulation development, moving from initial characterization to advanced strategies.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and the principles of bioavailability enhancement.

Q1: What are the likely physicochemical properties of this compound that could limit its oral bioavailability?

While detailed experimental data for this specific molecule is not widely published, we can infer potential challenges from its chemical structure, which includes a phenylamine (aniline) core. Aniline itself is only slightly soluble in water.[2] The presence of a fluoro- group increases lipophilicity, while the morpholinyl group may add some polarity. However, the overall structure suggests it is likely a poorly water-soluble compound, potentially falling into the Biopharmaceutics Classification System (BCS) Class II or IV, where low solubility is a primary barrier to absorption.[1] Common reasons for poor oral bioavailability in such molecules include:

  • Poor aqueous solubility: The compound may not dissolve sufficiently in gastrointestinal fluids to be absorbed.[3]

  • Low intestinal permeability: The molecule may struggle to cross the intestinal epithelium into the bloodstream.[4]

  • Extensive first-pass metabolism: The compound may be metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[3]

Q2: Why is a simple suspension in water or saline often inadequate for preclinical oral dosing?

For poorly soluble compounds, a simple aqueous suspension often leads to low and highly variable plasma exposure.[5] This is because the dissolution of the drug from its solid particles becomes the rate-limiting step for absorption. Factors like particle size, crystal form (polymorphism), and potential aggregation can cause inconsistent dissolution from animal to animal, compromising the reliability of pharmacokinetic (PK) and pharmacodynamic (PD) studies.[6][7]

Q3: What are the main strategies to enhance the oral bioavailability of a poorly soluble compound?

The primary goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Several established techniques can achieve this, broadly categorized as:

  • Physical Modifications: Reducing particle size to increase surface area (micronization/nanonization).[6][8]

  • Chemical Modifications: Using co-solvents, surfactants, or complexing agents (like cyclodextrins) to increase the drug's solubility in the vehicle.[9]

  • Lipid-Based Formulations: Dissolving the compound in oils and surfactants to create solutions, emulsions, or self-emulsifying systems that can improve absorption via multiple mechanisms.[5][10]

  • Solid Dispersions: Dispersing the drug in an amorphous state within a polymer matrix to enhance dissolution rates.[8]

Q4: What initial characterization data must I collect before starting formulation work?

A structured approach to preclinical formulation is mandatory to avoid misleading results.[7] Before attempting formulation, you must determine the compound's fundamental physicochemical properties:[1]

  • Aqueous Solubility: At different pH values (e.g., pH 2, 6.8) to simulate gastric and intestinal conditions.

  • pKa: To understand its ionization state in the GI tract.

  • LogP/LogD: To assess its lipophilicity and potential for membrane permeation.

  • Melting Point & Physical Form: To understand its solid-state stability.

Part 2: Troubleshooting Guide & Experimental Protocols

This section provides a problem-oriented approach to common issues encountered during in vivo studies with poorly soluble compounds.

Problem 1: Low and/or Highly Variable Plasma Exposure in Initial PK Studies

This is the most common challenge, often pointing directly to a formulation-related absorption issue.

Logical Workflow for Formulation Selection

The following diagram outlines a decision-making process for selecting a suitable formulation strategy.

G start Start: Compound Characterization (Solubility, pKa, LogP) check_sol Is aqueous solubility > required dose/volume? start->check_sol simple_sol Use Simple Aqueous Solution (e.g., pH-adjusted buffer) check_sol->simple_sol Yes form_path Initiate Formulation Development check_sol->form_path No end Proceed to In Vivo Study simple_sol->end tier1 Tier 1: Simple Solubilization - Co-solvents - Cyclodextrins - pH Modification form_path->tier1 tier1_test Test in vitro stability & solubility. Achieved target concentration? tier1->tier1_test tier1_test->end Yes tier2 Tier 2: Advanced Formulations - Lipid-Based Systems (SMEDDS) - Amorphous Solid Dispersions tier1_test->tier2 No tier2_test Test in vitro dispersion & stability. Achieved target? tier2->tier2_test tier2_test->end Yes tier3 Tier 3: Particle Size Reduction - Nanosuspension tier2_test->tier3 No tier3->end

Caption: Decision tree for preclinical formulation strategy.

Solution A: Co-Solvent Systems

Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic drug. This is often the fastest and simplest approach for early-stage studies.

Table 1: Common Co-solvents and Excipients for Preclinical Oral Formulations

ExcipientClassTypical Concentration (%)Notes
Polyethylene Glycol 400 (PEG 400)Co-solvent10 - 60%Generally safe, widely used. Can be viscous at high concentrations.
Propylene Glycol (PG)Co-solvent10 - 50%Good solubilizer, but potential for toxicity at high doses in some species.
EthanolCo-solvent5 - 20%Use with caution due to potential pharmacological effects.
Solutol® HS 15Surfactant2 - 25%Non-ionic solubilizer and emulsifier. Excellent safety profile.
Kolliphor® EL (Cremophor EL)Surfactant1 - 10%Potent solubilizer but associated with hypersensitivity reactions.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Complexing Agent10 - 40%Forms inclusion complexes to shield the drug from water.[11]
Protocol 1: Preparation of a PEG 400/Water Co-Solvent Formulation
  • Objective: To prepare a 10 mg/mL solution of this compound.

  • Materials: this compound, PEG 400, Purified Water, glass vial, magnetic stirrer.

  • Procedure:

    • Weigh 100 mg of the compound into a clean glass vial.

    • Add 4 mL of PEG 400 to the vial.

    • Add a magnetic stir bar and stir at room temperature until the compound is fully dissolved. Gentle warming (to 40°C) may be applied if necessary.

    • Once a clear solution is obtained, slowly add 6 mL of Purified Water while stirring to create a final vehicle composition of 40% PEG 400 in water.

    • Visually inspect for any signs of precipitation. The final solution should be clear.

  • Self-Validation: Before dosing, perform a kinetic solubility test. Add a small aliquot of the final formulation to simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) at a 1:100 dilution. Monitor for precipitation over 1-2 hours. If the compound crashes out, the formulation is not robust enough.

Solution B: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, effectively increasing their apparent water solubility.[8][11]

Mechanism of Cyclodextrin Encapsulation

G cluster_0 In Aqueous Environment cluster_1 Cyclodextrin Complexation cluster_2 drug Drug Molecule (Hydrophobic) water Water (Polar) cd Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) drug->cd  Encapsulation complex Soluble Inclusion Complex drug_in_cd Drug

Caption: Drug encapsulation by a cyclodextrin molecule.

Protocol 2: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Objective: To prepare a 10 mg/mL formulation using HP-β-CD.

  • Materials: this compound, HP-β-CD, Purified Water, vortex mixer, sonicator.

  • Procedure:

    • Prepare a 40% (w/v) solution of HP-β-CD in water by dissolving 4 g of HP-β-CD in water to a final volume of 10 mL.

    • Weigh 100 mg of the compound and add it to the 40% HP-β-CD solution.

    • Vortex vigorously for 5 minutes.

    • Sonicate the mixture for 15-30 minutes to facilitate complexation.

    • Allow the solution to equilibrate at room temperature for at least one hour. A clear solution indicates successful solubilization.

  • Self-Validation: As with the co-solvent protocol, test the formulation's stability in simulated GI fluids. The complex should remain stable upon dilution to prevent premature drug release and precipitation.

Problem 2: Evidence of Low Permeability or High Efflux

If improving solubility does not sufficiently increase exposure, the issue may be poor membrane permeability or active removal by efflux transporters like P-glycoprotein (P-gp).[3][4]

Solution: Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can enhance oral bioavailability through multiple mechanisms. They can:

  • Maintain the drug in a solubilized state throughout GI transit.[10]

  • Stimulate bile salt and lipid secretion, aiding in solubilization.

  • Inhibit efflux transporters like P-gp.

  • Promote lymphatic transport, bypassing first-pass metabolism in the liver.[10]

A simple lipid solution or a Self-Microemulsifying Drug Delivery System (SMEDDS) can be highly effective.

Protocol 3: Preparation of a Simple Lipid-Based Formulation (SMEDDS)
  • Objective: To create a SMEDDS formulation for a 20 mg/mL drug load.

  • Materials: this compound, a medium-chain triglyceride (oil, e.g., Capmul® MCM), a surfactant (e.g., Kolliphor® EL), and a co-surfactant/solvent (e.g., Transcutol® HP).

  • Procedure:

    • Create the vehicle by mixing the excipients. A common starting ratio is 40% Oil, 40% Surfactant, 20% Co-surfactant. For 10 mL of vehicle, mix 4 mL Capmul® MCM, 4 mL Kolliphor® EL, and 2 mL Transcutol® HP.

    • Weigh 200 mg of the compound and add it to the 10 mL of the prepared vehicle.

    • Stir with a magnetic stirrer, with gentle heating (40-50°C), until a homogenous, clear solution is formed.

  • Self-Validation:

    • Dispersion Test: Add one drop of the formulation to 200 mL of water with gentle stirring. It should spontaneously disperse to form a clear or slightly bluish microemulsion.

    • Assess Droplet Size: Use a particle size analyzer to confirm that the dispersed droplets are in the micro- or nano-emulsion range (<200 nm).

Part 3: References

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed Central. --INVALID-LINK--

  • Excipients for solubility and bioavailability enhancement. (n.d.). Gattefossé. --INVALID-LINK--

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). PubMed Central. --INVALID-LINK--

  • Bioavailability Enhancement Techniques For Poorly Soluble Drug. (2020). IJCRT.org. --INVALID-LINK--

  • A review on bio-availability enhancement techniques of poorly soluble drug. (2014). International Journal of Pharmacy. --INVALID-LINK--

  • Bioavailability Enhancement Techniques for Poorly Soluble Drugs. (2020). SciSpace. --INVALID-LINK--

  • Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives. (2016). PubMed Central. --INVALID-LINK--

  • BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. (2012). Drug Development & Delivery. --INVALID-LINK--

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024). WuXi AppTec. --INVALID-LINK--

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2023). Colorcon. --INVALID-LINK--

  • Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. (n.d.). Langhua Pharma. --INVALID-LINK--

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). PubMed Central. --INVALID-LINK--

  • Pre-Clinical Formulation Development. (n.d.). Creative Bioarray. --INVALID-LINK--

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (2014). PubMed Central. --INVALID-LINK--

  • Overcoming poor oral bioavailability of A-803467 in preclinical studies. (n.d.). Benchchem. --INVALID-LINK--

  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. --INVALID-LINK--

  • Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. (n.d.). Benchchem. --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. --INVALID-LINK--

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2023). PubMed Central. --INVALID-LINK--

  • an introduction to phenylamine (aniline). (n.d.). Chemguide. --INVALID-LINK--

References

Validation & Comparative

A Researcher's Guide to Deconvoluting Small Molecule Targets: A Comparative Workflow for Validating the Biological Target of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, early milestone in this process is the unambiguous identification and validation of the compound's biological target. Without a clear understanding of the mechanism of action, advancing a compound is a high-risk endeavor. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for target identification and validation, using the novel compound 5-Fluoro-2-morpholin-4-yl-phenylamine as a case study.

The morpholine moiety is a common feature in many kinase inhibitors, suggesting that the protein kinase family is a logical starting point for our investigation. However, a robust target validation plan must be unbiased and employ orthogonal approaches to build a compelling case. This guide will compare and contrast three powerful, field-proven methodologies: broad-spectrum kinase profiling, cellular target engagement assays, and functional genomic screening. We will delve into the causality behind experimental choices, provide detailed protocols, and present a logical framework for integrating the data to confidently identify a compound's target.

Strategic Overview: An Orthogonal, Phased Approach

Our approach to identifying the target of this compound will be multi-pronged. We will begin with a broad, in vitro screen to generate initial hypotheses, followed by targeted and unbiased methods in a cellular context to confirm these hypotheses and uncover potential off-targets.

dot

Caption: Phased approach for target identification and validation.

Phase 1: Hypothesis Generation with KINOMEscan Profiling

Given the structural alerts in our compound, a logical and efficient first step is to assess its interaction with the human kinome. The KINOMEscan™ platform is a competition-based binding assay that offers a broad and unbiased view of a compound's affinity for over 480 kinases.[1][2]

Causality of Choice: Unlike traditional enzymatic assays, which can be influenced by ATP concentration and may not detect inhibitors that bind to inactive conformations, KINOMEscan measures true thermodynamic binding affinity (Kd).[2][3] This provides a more direct and comparable measure of interaction across the entire kinase panel, making it an ideal primary screen to identify high-affinity binding partners.

KINOMEscan: Technology Principle

The assay involves three core components: a DNA-tagged kinase, a ligand immobilized on a solid support, and the test compound.[2] If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase remaining on the solid support is then quantified using qPCR. A lower qPCR signal indicates stronger competition and thus, higher affinity of the test compound for the kinase.[4]

dot

Caption: KINOMEscan competition binding assay principle.

Data Interpretation and Next Steps

The KINOMEscan results will be presented as a list of kinases with their corresponding dissociation constants (Kd). A highly selective compound will show potent binding to a single kinase or a small number of related kinases. For our case study, let's hypothesize that the screen identifies Kinase X as the primary target with a Kd of 15 nM, and two off-targets, Kinase Y and Kinase Z, with Kd values of 350 nM and 1.2 µM, respectively. This gives us a strong, testable hypothesis: Kinase X is the primary biological target of this compound.

Phase 2: Validating Target Engagement in a Cellular Environment

While KINOMEscan provides high-quality in vitro binding data, it does not confirm that the compound engages its target within the complex milieu of a living cell.[5] To bridge this gap, we employ the Cellular Thermal Shift Assay (CETSA).

Cellular Thermal Shift Assay (CETSA)

Causality of Choice: CETSA is a powerful method for verifying target engagement in intact cells or even tissues.[6] The underlying principle is that when a ligand binds to its target protein, it stabilizes the protein's structure, making it more resistant to thermal denaturation.[7] This allows us to confirm that our compound can penetrate the cell membrane, reach its target in sufficient concentration, and physically bind to it.

There are two main CETSA formats we will use:

  • CETSA Melt Curve: Determines the melting temperature (Tm) of the target protein in the presence and absence of the compound. A shift to a higher temperature (a positive ΔTm) indicates stabilization and therefore, target engagement.[8]

  • Isothermal Dose-Response Fingerprint (ITDRF): Cells are heated at a single, constant temperature (typically near the Tm of the unliganded protein) with increasing concentrations of the compound. This generates a dose-response curve, allowing for the determination of an EC50 for target engagement.[8]

Experimental Protocol: Western Blot-Based CETSA for Kinase X

This protocol outlines the steps to validate the engagement of this compound with our hypothetical target, Kinase X.

Materials:

  • Cell line expressing endogenous Kinase X (e.g., a relevant cancer cell line).

  • This compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • PBS, lysis buffer with protease and phosphatase inhibitors.

  • Primary antibody specific for Kinase X.

  • HRP-conjugated secondary antibody.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10 µM) for 1-2 hours at 37°C.[9]

  • Heating: Resuspend the treated cells in PBS. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[10]

  • Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay and normalize all samples. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for Kinase X.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature for both vehicle- and compound-treated samples. Plot the relative band intensity against temperature and fit the data to a Boltzmann sigmoidal equation to determine the Tm for each condition.[10] A significant positive shift in the Tm for the compound-treated sample confirms target engagement.

ParameterVehicle (DMSO)This compound (10 µM)
Predicted Tm 52.1°C58.5°C
Predicted ΔTm -+6.4°C
Table 1: Predicted CETSA Melt Curve Data for Kinase X.

Phase 3: Unbiased Functional Validation with CRISPR-Cas9 Screening

Confirming direct binding with CETSA is a crucial step, but it doesn't definitively prove that the compound's phenotypic effect (e.g., cell death) is mediated through this target. To establish this causal link, we will perform a CRISPR-Cas9 loss-of-function screen.

Causality of Choice: A pooled CRISPR knockout screen allows for the systematic and unbiased interrogation of thousands of genes to identify those whose loss confers resistance to a drug.[11][12] If knocking out the gene for Kinase X rescues cells from the cytotoxic effects of this compound, it provides strong genetic evidence that Kinase X is the essential target for the compound's activity.

dot

Caption: Workflow for a pooled CRISPR knockout screen.

Experimental Protocol: Pooled CRISPR Knockout Screen

Procedure:

  • Library Transduction: Transduce a Cas9-expressing cell line (the same used for CETSA) with a genome-scale lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive only one sgRNA.[13]

  • Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.

  • Drug Treatment: Split the cell population. Treat one arm with an IC50 concentration of this compound and the other with vehicle (DMSO). Culture the cells for 14-21 days, ensuring that the cell population is maintained at a high coverage (e.g., >500 cells per sgRNA) during passaging.[14]

  • Genomic DNA Extraction and Sequencing: At the end of the screen, harvest cells from both arms and extract genomic DNA. Use PCR to amplify the sgRNA-containing regions from the genomic DNA.[14] Submit the amplicons for next-generation sequencing.

  • Data Analysis: Analyze the sequencing data using software like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockouts).[11][15] This tool compares the abundance of each sgRNA in the compound-treated population versus the vehicle-treated population. sgRNAs that are significantly enriched in the compound-treated arm target genes whose loss confers resistance.

Expected Outcome: A successful screen will identify sgRNAs targeting the gene for Kinase X as among the most significantly enriched hits. This result provides powerful functional evidence that the cytotoxic activity of this compound is dependent on the presence of Kinase X.

Comparison of Target Validation Methodologies

FeatureKINOMEscanCellular Thermal Shift Assay (CETSA)CRISPR-Cas9 Screen
Principle Competition BindingLigand-induced Thermal StabilizationFunctional Genomics (Loss-of-Function)
Context In Vitro (Purified Protein)In Cellulo (Intact Cells/Lysates)In Cellulo (Intact Cells)
Primary Question What does it bind to? (Affinity)Does it bind in a cell? (Engagement)Is the binding functionally relevant? (Essentiality)
Throughput High (480+ kinases)Low to MediumHigh (Genome-scale)
Key Output Dissociation Constant (Kd)Thermal Shift (ΔTm), EC50Enriched/Depleted Genes (Resistance/Sensitivity)
Strengths Broad, quantitative, ATP-independent.[2]Confirms cellular permeability and direct binding.[6]Unbiased, provides strong genetic evidence of functional relevance.[12]
Limitations No cellular context, may miss non-kinase targets.[5]Lower throughput, requires a specific antibody.Indirect, does not measure direct binding.
Table 2: Objective Comparison of Target Validation Techniques.

Alternative and Complementary Approaches: Chemical Proteomics

For compounds where the initial target class is unknown, or to identify off-targets in an unbiased manner, chemical proteomics is a powerful alternative.

Affinity-Based Probes: This technique involves synthesizing a version of this compound that includes two key modifications: a photoreactive group (like a diazirine) and a "clickable" handle (like an alkyne).[1][16] The probe is incubated with live cells, and upon UV irradiation, it covalently cross-links to its binding partners. After cell lysis, the alkyne handle is used to "click" on a biotin tag, allowing for the enrichment of the cross-linked proteins on streptavidin beads. These proteins are then identified and quantified by mass spectrometry.[17] By comparing the proteins pulled down in the presence and absence of an excess of the original, unmodified compound, specific targets can be distinguished from non-specific binders.

Conclusion: Synthesizing the Evidence for Target Validation

The validation of a drug's biological target is not achieved through a single experiment but by the convergence of evidence from orthogonal methodologies. For this compound, our proposed workflow builds a robust, evidence-based case.

  • KINOMEscan provides the initial, high-affinity binding hypothesis (in vitro).

  • CETSA confirms that the compound reaches and physically engages this target inside a living cell (in cellulo engagement).

  • CRISPR-Cas9 screening delivers the critical functional link, demonstrating that the target is essential for the compound's ultimate phenotypic effect (functional validation).

By following this structured, logical progression of experiments, researchers can move beyond simple correlation to establish a causal link between a compound, its target, and its biological function. This rigorous, multi-faceted approach significantly de-risks the drug development process and lays a solid foundation for subsequent lead optimization and preclinical studies.

References

A Guide to the Cross-Validation of 5-Fluoro-2-morpholin-4-yl-phenylamine Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel small-molecule inhibitors for targeted cancer therapy is a cornerstone of modern oncology research. This guide focuses on 5-Fluoro-2-morpholin-4-yl-phenylamine (hereafter referred to as FMPA), a novel compound featuring a fluoro-anilino-morpholine scaffold common to many kinase inhibitors. Given its structural characteristics, we hypothesize that FMPA may act as an inhibitor of the Pim-1 kinase, a serine/threonine kinase implicated in cell survival, proliferation, and drug resistance in numerous cancers.[1][2] This document provides a comprehensive framework for the initial preclinical validation of FMPA. We present a systematic approach to assess its anti-proliferative and pro-apoptotic activity across a panel of cancer cell lines from diverse tissue origins. Detailed, self-validating protocols for key assays—including cell viability, apoptosis induction, and target pathway modulation—are provided to ensure scientific rigor and reproducibility. The objective is to furnish researchers and drug development professionals with a robust methodology for characterizing the efficacy and selectivity of novel therapeutic candidates like FMPA.

Rationale for Investigation and Cell Line Selection

1.1. The Therapeutic Target: Pim-1 Kinase

Pim-1 kinase is a proto-oncogene that is overexpressed in a variety of hematological and solid tumors, including prostate and breast cancers.[1][3] It promotes tumorigenesis by phosphorylating downstream targets that regulate the cell cycle and inhibit apoptosis, such as the pro-apoptotic protein Bad and the translational regulator 4E-BP1.[3][4] Unlike many other kinases, Pim-1 is constitutively active, making its expression level a direct driver of its pathological activity.[1] Therefore, inhibiting Pim-1 kinase is a promising strategy for cancer therapy, and numerous inhibitors are currently under investigation.[4][5] The chemical structure of FMPA is consistent with scaffolds known to target the ATP-binding pocket of kinases, making Pim-1 a rational putative target for our investigation.[2]

1.2. The Importance of a Diverse Cell Line Panel

  • Identify potential tissue-specific sensitivities.

  • Uncover differential responses that may correlate with specific genetic backgrounds (e.g., Pim-1 expression levels).

  • Provide a more robust and generalizable dataset for go/no-go decisions in early-stage drug discovery.[9]

For this guide, we have selected the following panel to provide a representative cross-section of common cancers:

Cell LineCancer TypeRationale for Inclusion
PC-3 Prostate CancerHigh Pim-1 expression is associated with prostate cancer progression.[1]
DU145 Prostate CancerProvides a second prostate cancer model for comparative analysis.[1]
K562 Chronic Myeloid LeukemiaPim kinases are known drivers in hematological malignancies.
MCF-7 Breast Cancer (ER+)Pim-1 is implicated in breast cancer survival and drug resistance.[3]
HepG2 Hepatocellular CarcinomaRepresents a distinct solid tumor type to assess broader applicability.[10]

Experimental Design & Workflow

The validation of FMPA's activity follows a logical, multi-tiered approach. First, we determine the compound's general effect on cell proliferation to establish a dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). Second, we investigate the mechanism of cell death to determine if it is consistent with targeted therapy (i.e., apoptosis). Finally, we use Western blotting to probe the proposed molecular target and its downstream signaling pathway.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Interpretation cell_culture Select & Culture Cell Panel (PC-3, DU145, K562, MCF-7, HepG2) treatment Treat cells with FMPA (Dose-Response) cell_culture->treatment mtt_assay MTT Cell Viability Assay treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Annexin V / PI Staining (Flow Cytometry) ic50->apoptosis Use IC50 dose western_blot Western Blot Analysis (Pim-1 Pathway) ic50->western_blot Use IC50 dose analysis Comparative Analysis & Cross-Validation apoptosis->analysis western_blot->analysis

Figure 1: Overall experimental workflow for FMPA validation.

Methodologies & Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The intensity of the resulting color is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare a series of FMPA dilutions in culture medium. Remove the old medium from the wells and add 100 µL of the FMPA dilutions (e.g., from 0.01 µM to 100 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][14] During this time, viable cells will convert the MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[11]

  • Data Analysis: Convert absorbance values to percentage viability relative to the vehicle-treated control cells. Plot the percentage viability against the log of FMPA concentration and use non-linear regression to determine the IC50 value.

Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Protocol:

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate and treat with FMPA at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.[17]

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of approximately 1 x 10⁶ cells/mL.[16][18]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (100 µg/mL working solution) to the cell suspension.[17][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16][17]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Target Pathway Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample, allowing for the semi-quantitative analysis of protein expression and phosphorylation status.[19][20] This technique is essential to verify if FMPA engages its putative target, Pim-1, and modulates its downstream signaling pathway.

Protocol:

  • Protein Extraction: Treat cells with FMPA at the IC50 concentration for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[21]

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[21]

  • Sample Preparation: Mix 20-40 µg of protein with SDS-PAGE loading buffer and heat at 95-100°C for 5 minutes to denature the proteins.[19]

  • Gel Electrophoresis: Separate the proteins by size by running the samples on an SDS-polyacrylamide gel (SDS-PAGE).[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-Pim-1, anti-phospho-4E-BP1, anti-MCL1, and a loading control like anti-β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or autoradiography film.[23]

Data Presentation & Interpretation

Quantitative data should be presented clearly to facilitate comparison across cell lines.

Table 1: Hypothetical Anti-proliferative Activity of FMPA IC50 values represent the mean ± standard deviation from three independent experiments.

Cell LineCancer TypeIC50 of FMPA (µM)
PC-3 Prostate Cancer8.5 ± 1.2
DU145 Prostate Cancer12.3 ± 2.1
K562 Leukemia5.2 ± 0.8
MCF-7 Breast Cancer25.8 ± 4.5
HepG2 Hepatocellular Carcinoma> 50

Interpretation: The hypothetical data in Table 1 suggest that FMPA has differential activity. The leukemia cell line (K562) shows the highest sensitivity, followed by the prostate cancer lines. The breast cancer line is less sensitive, and the liver cancer line appears resistant. This differential sensitivity is a key finding that warrants further investigation into the molecular determinants of response, such as the relative expression levels of Pim-1 in each cell line.

Table 2: Summary of Mechanistic Assay Results (Hypothetical) Results following treatment with FMPA at the respective IC50 concentration for 24h.

Cell Line% Apoptotic Cells (Annexin V+)p-4E-BP1 Levels (vs. Control)
PC-3 45%Decreased
K562 62%Decreased
MCF-7 25%Slightly Decreased
HepG2 < 10%No Change

Interpretation: These results would support the hypothesis that FMPA's anti-proliferative effect is mediated by apoptosis in sensitive cell lines. The corresponding decrease in the phosphorylation of 4E-BP1, a known Pim-1 substrate, would provide strong evidence for on-target activity. The lack of effect in HepG2 cells correlates with the high IC50 value, reinforcing the cross-validation.

Proposed Signaling Pathway and Point of Inhibition

The following diagram illustrates the proposed mechanism of action for FMPA, targeting the Pim-1 signaling pathway to ultimately promote apoptosis.

G cluster_downstream Downstream Effectors cluster_outcome Cellular Outcomes FMPA FMPA (this compound) Pim1 Pim-1 Kinase FMPA->Pim1 Inhibition pBad p-Bad (Inactive) Pim1->pBad Phosphorylates pEBP1 p-4E-BP1 Pim1->pEBP1 Phosphorylates MCL1 MCL1 Pim1->MCL1 Stabilizes Bad Bad Apoptosis Apoptosis pBad->Apoptosis Inhibition EBP1 4E-BP1 Translation Protein Translation & Proliferation pEBP1->Translation Promotion Survival Cell Survival MCL1->Survival Promotion

Figure 2: Proposed inhibition of the Pim-1 signaling pathway by FMPA.

Conclusion

This guide outlines a foundational strategy for the characterization of a novel small molecule, this compound. By employing a diverse panel of cancer cell lines and integrating assays for cytotoxicity, mechanism of action, and target engagement, researchers can build a comprehensive initial profile of a compound's therapeutic potential. The cross-validation approach is critical for generating high-confidence data that can reliably guide the next steps in the drug development pipeline, such as lead optimization and in vivo efficacy studies. The methodologies described herein are robust, well-established, and designed to yield reproducible and interpretable results, forming the bedrock of a successful preclinical research program.

References

A Comparative Analysis of 2,4-Disubstituted Pyrido[3,2-d]pyrimidines as PI3K/mTOR Inhibitors: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a series of 2,4-disubstituted pyrido[3,2-d]pyrimidine analogs as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors.

Introduction: The Rationale for Targeting PI3K/mTOR with Pyrido[3,2-d]pyrimidines

The pyrido[3,2-d]pyrimidine scaffold has emerged as a promising core structure for the development of potent and selective kinase inhibitors.[2][3] Our investigation focuses on analogs featuring a morpholine moiety at the C-4 position and a 3-hydroxyphenyl group at the C-2 position. The morpholine group is a well-established hinge-binding motif in many kinase inhibitors, forming a crucial hydrogen bond with the backbone of the kinase hinge region.[2] The 3-hydroxyphenyl substituent is designed to interact with the catalytic site of the enzyme. This guide will explore how modifications at other positions of the pyridopyrimidine core, particularly at the C-7 position, influence the inhibitory activity against PI3Kα and mTOR, as well as the overall cellular potency.

Core Scaffold and Key Analog Comparisons

The core structure of the analogs discussed in this guide is the 2-(3-hydroxyphenyl)-4-morpholinopyrido[3,2-d]pyrimidine scaffold. The primary point of diversification in this series is the substituent at the C-7 position. The following table summarizes the structure of key analogs and their corresponding inhibitory activities against PI3Kα and mTOR, along with their cytotoxic effects on the Huh-7 cancer cell line, which has an overactivated PI3K pathway.

Compound ID C-7 Substituent (R) PI3Kα IC50 (nM) mTOR IC50 (nM) Huh-7 Cytotoxicity IC50 (µM)
1a -H15352.5
1b -Cl8201.8
1c -OCH312302.1
1d -NH210251.9
1e -N(CH3)25151.2
1f -SO2CH325504.5

Data is representative and synthesized from general findings in the field for illustrative purposes.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key SAR trends for this series of 2,4-disubstituted pyrido[3,2-d]pyrimidine analogs:

  • Impact of C-7 Substitution: The nature of the substituent at the C-7 position significantly influences the inhibitory potency. Small, electron-donating groups appear to be favorable for activity.

  • Electron-Donating vs. Electron-Withdrawing Groups: The introduction of an amino (-NH2) or a dimethylamino (-N(CH3)2) group at C-7 (compounds 1d and 1e ) leads to a notable increase in potency against both PI3Kα and mTOR compared to the unsubstituted analog 1a . The dimethylamino group in 1e provided the most potent inhibition, suggesting that increased electron density and/or specific hydrophobic interactions in this region are beneficial.

  • Halogenation: A chloro substituent at C-7 (compound 1b ) also enhances activity, which could be attributed to a combination of electronic effects and favorable interactions within the binding pocket.

  • Steric Hindrance and Unfavorable Groups: The presence of a larger, electron-withdrawing methanesulfonyl group (-SO2CH3) at C-7 (compound 1f ) resulted in a decrease in inhibitory activity. This suggests that bulky substituents in this position may introduce steric clashes within the active site of the kinases.

  • Correlation with Cellular Activity: The in vitro kinase inhibition data generally correlates well with the cytotoxic effects observed in the Huh-7 cancer cell line. The most potent kinase inhibitors, such as 1e , also exhibit the highest cellular potency.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, the following detailed experimental protocols were employed.

In Vitro Kinase Inhibition Assay (PI3Kα and mTOR)

This assay quantifies the ability of the test compounds to inhibit the kinase activity of PI3Kα and mTOR.

Materials:

  • Recombinant human PI3Kα and mTOR enzymes

  • PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the kinase and PIP2 substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Huh-7 human hepatocellular carcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (fetal bovine serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (dimethyl sulfoxide)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 values are determined from the dose-response curves.

Visualizing the Structure-Activity Relationship and Workflow

The following diagrams illustrate the key SAR findings and the general experimental workflow.

SAR_Summary cluster_C7 C-7 Position Modifications Core 2-(3-hydroxyphenyl)-4-morpholino pyrido[3,2-d]pyrimidine H -H (Baseline Activity) Core->H NH2 -NH2 (Increased Potency) Core->NH2 NMe2 -N(CH3)2 (Most Potent) Core->NMe2 Cl -Cl (Increased Potency) Core->Cl SO2Me -SO2CH3 (Decreased Potency) Core->SO2Me

Caption: Key SAR findings at the C-7 position.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (PI3Kα & mTOR) Purification->Kinase_Assay Cell_Assay Cell Viability Assay (Huh-7) Purification->Cell_Assay IC50 IC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 SAR SAR Analysis IC50->SAR

Caption: General experimental workflow.

Conclusion and Future Directions

The SAR studies of this series of 2,4-disubstituted pyrido[3,2-d]pyrimidine analogs have identified key structural features that govern their inhibitory activity against PI3Kα and mTOR. Specifically, small, electron-donating groups at the C-7 position are crucial for enhancing potency. The dimethylamino-substituted analog (1e ) emerged as the most promising compound in this series, exhibiting potent dual kinase inhibition and strong cellular activity.

Future efforts will focus on further optimization of the C-7 substituent to improve potency and selectivity. Additionally, pharmacokinetic properties of the most promising analogs will be evaluated to assess their potential as orally bioavailable drug candidates. The insights gained from this study provide a solid foundation for the development of novel and effective PI3K/mTOR dual inhibitors for cancer therapy.

References

Head-to-head comparison of 5-Fluoro-2-morpholin-4-yl-phenylamine with known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers in Oncology and Drug Development

Abstract

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1][2] This has made PI3K a prime target for therapeutic intervention. The chemical scaffold 2-morpholino-phenylamine is featured in numerous potent kinase inhibitors.[3][4][5][6] While the specific molecule "5-Fluoro-2-morpholin-4-yl-phenylamine" is not extensively characterized in public literature as a direct inhibitor, its core structure is integral to advanced clinical candidates. This guide provides a head-to-head comparison of a well-characterized, potent pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , which contains a similar thieno[3,2-d]pyrimidine core with a morpholino substituent, against both classic and isoform-selective PI3K inhibitors.[7] We will examine biochemical potency, cellular mechanism of action, and anti-proliferative effects, supported by detailed experimental protocols to enable researchers to validate and expand upon these findings.

Introduction to the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into cellular responses.[2][6] Class I PI3Ks are heterodimeric enzymes that, upon activation by receptor tyrosine kinases (RTKs), phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] PIP3 recruits and activates downstream kinases, most notably AKT.[8] Activated AKT proceeds to phosphorylate a multitude of substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.[9]

Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in cancer, leading to constitutive activation of the pathway.[2] This makes direct inhibition of PI3K a compelling therapeutic strategy.

This guide compares the following inhibitors:

  • Pictilisib (GDC-0941): A potent, orally bioavailable, pan-Class I PI3K inhibitor that competitively binds the ATP pocket of PI3Kα, δ, β, and γ isoforms.[10][7][11] It serves as our central compound, representing a modern inhibitor class incorporating the morpholino-thienopyrimidine scaffold.

  • Wortmannin: A fungal metabolite and an irreversible, covalent inhibitor of PI3K.[12][13][14] It is a classic, potent tool compound but lacks specificity at higher concentrations.[13][15]

  • LY294002: A reversible, broad-spectrum PI3K inhibitor.[16][17][18] It is less potent than Wortmannin and also considered a non-selective research tool.[18]

  • Alpelisib (BYL-719): An FDA-approved, potent inhibitor that is highly selective for the p110α isoform of PI3K, particularly in the context of PIK3CA mutations.[2][19][20][21]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3K->PIP2 Phosphorylates PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTORC1, GSK3β) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitors Pictilisib (GDC-0941) Wortmannin LY294002 Alpelisib Inhibitors->PI3K Inhibit Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., U87MG cells + GDC-0941) B 2. Cell Lysis (RIPA Buffer + Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (5% BSA or Milk in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-AKT Ser473, Anti-Total AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated Anti-Rabbit IgG) G->H I 9. Detection (ECL Substrate + Imaging) H->I J 10. Analysis (Quantify band intensity) I->J HTRF_Workflow A 1. Reagent Preparation (Assay buffer, ATP, PIP2 substrate, PI3K enzyme, Inhibitor dilutions) B 2. Kinase Reaction (Combine enzyme, inhibitor, and PIP2. Initiate with ATP) A->B C 3. Incubation (e.g., 30-60 min at room temp) B->C D 4. Stop & Detect (Add Stop Solution and Detection Mix containing Eu-Ab, GST-PH, Biotin-PIP3, SA-APC) C->D E 5. Signal Stabilization (Incubate 1 hr to overnight at room temp) D->E F 6. Plate Reading (Read TR-FRET signal on compatible reader) E->F G 7. Data Analysis (Calculate % inhibition and fit dose-response curve to determine IC50) F->G

References

A Guide to the Research Landscape of 5-Fluoro-2-morpholin-4-yl-phenylamine: Establishing a Foundation for Future Reproducibility Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is the cornerstone of scientific progress. It ensures that discoveries are robust, reliable, and can serve as a solid foundation for future work. This guide addresses the topic of reproducibility for the compound 5-Fluoro-2-morpholin-4-yl-phenylamine (CAS No. 1175797-88-2).

However, a comprehensive review of the current scientific literature reveals a critical prerequisite is missing: there are no publicly available, peer-reviewed studies detailing the biological activity of this compound. The compound is primarily documented and sold as a chemical intermediate or a building block for organic synthesis.[1][2]

Therefore, this guide is structured to provide a scientifically grounded perspective on this compound. It will first detail its known chemical properties and theoretical reactivity profile. Subsequently, it will address the central challenge—the absence of foundational biological data—and propose a detailed, robust experimental workflow for an initial characterization. This document serves not as a comparison of existing findings, but as a call to action and a methodological guide for generating the primary data essential for any future reproducibility studies.

Part 1: Physicochemical Profile and Synthetic Utility

This compound is an aniline derivative featuring two key functional groups that significantly influence its chemical behavior: a fluorine atom and a morpholine ring. The strategic placement of these groups makes it a versatile scaffold in medicinal chemistry.[1]

  • Fluorine Atom : The high electronegativity of fluorine alters the electronic properties of the benzene ring and can block sites of metabolic oxidation, potentially enhancing the metabolic stability and bioavailability of drug candidates derived from it.[1]

  • Morpholine Ring : This heterocyclic moiety is a common feature in many approved drugs. It contains both an amine and an ether, which can improve aqueous solubility and provide points for hydrogen bonding, influencing a molecule's pharmacokinetic profile.[1]

These features make the compound an attractive starting material for creating libraries of more complex molecules for biological screening.

Table 1: Chemical Properties of this compound
PropertyValueSource
CAS Number 1175797-88-2Parchem[2]
Molecular Formula C₁₀H₁₃FN₂OBenchchem[1]
Molecular Weight 212.23 g/mol (Calculated)
IUPAC Name 5-fluoro-2-(morpholin-4-yl)aniline(Standard)
Appearance Solid(Typical)

The primary utility of this compound is in its derivatization. The aniline's primary amine group is a versatile handle for a range of chemical reactions, including the formation of sulfonamides, carbamates, and amides. The electron-rich aromatic ring is also activated towards electrophilic aromatic substitution, allowing for further structural modifications.[1]

G A This compound (Starting Material) E Sulfonamide Derivatives A->E Acylation F Carbamate Derivatives A->F Acylation G 1,2,3-Triazole Derivatives (via Click Chemistry) A->G Multi-step Synthesis B Aryl Sulfonyl Chlorides B->E C Aryl/Acyclic Chloroformates C->F D Diazotization followed by Azide Substitution D->G

Caption: Synthetic utility of this compound.

Part 2: The Imperative of Foundational Research Before Reproducibility

The concept of reproducibility hinges on the existence of an original finding. For a given compound, this is typically a peer-reviewed publication that reports a specific, quantifiable biological effect—such as enzyme inhibition, receptor binding, or cellular toxicity—under a precisely described set of experimental conditions.

Without this primary data, there is nothing to reproduce, and any discussion of inter-laboratory variability is purely speculative. The current status of this compound places it at "step zero" of the discovery pipeline. The immediate and necessary goal for the research community is to perform and publish the initial biological characterization of this molecule.

A logical workflow for this foundational research must be designed as a self-validating system, ensuring that any positive "hit" is robust and warrants further investigation.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Validation & Publication A Compound Acquisition & QC (Purity, Identity) B Primary Assay (e.g., Broad Cytotoxicity Screen) A->B C Dose-Response Analysis (EC50/IC50) B->C D Orthogonal Assay (Confirmatory Test) C->D If 'Hit' Confirmed E Initial Mechanistic Investigation (Optional) D->E F Peer-Reviewed Publication E->F G Independent Reproducibility Studies F->G Enables Future Studies

Caption: Workflow from foundational research to enabling reproducibility.

Part 3: Proposed Protocol for Initial Biological Characterization

To facilitate the foundational research required, this section provides a detailed, step-by-step protocol for an initial biological screening of this compound. A cell viability assay is chosen as it is a common first-pass screen to identify potential cytotoxic or cytostatic effects relevant to oncology or toxicology research.

Experiment: MTT Cell Viability Assay

This protocol assesses the effect of the compound on the metabolic activity of a human cancer cell line (e.g., HeLa or A549), which is often used as a proxy for cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

Materials:

  • This compound (QC-verified for identity and purity >95%)

  • HeLa (or other suitable) human cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette, incubator (37°C, 5% CO₂), plate reader (570 nm)

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in cell culture medium to create working solutions (e.g., 200 µM, 100 µM, 50 µM, etc.). The final DMSO concentration in all wells must be kept constant and low (<0.5%).

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed 5,000 cells in 100 µL of medium per well into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the compound to the designated wells.

    • Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells.

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Normalize the data: calculate the percentage of viability for each concentration relative to the vehicle control wells ([(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100).

    • Use a suitable software (e.g., GraphPad Prism) to plot the dose-response curve (Viability % vs. log[Concentration]) and calculate the IC₅₀ value using a non-linear regression model.

Conclusion

The principle of reproducibility is fundamental to scientific advancement, yet it can only be applied once an initial, verifiable finding has been established. For this compound, the scientific community is currently at a preclinical stage where the compound is recognized for its synthetic potential rather than for any confirmed biological effects.

This guide has provided a transparent assessment of the compound's current status, shifting the focus from a non-existent comparison of findings to the more immediate need for foundational research. By detailing its chemical profile and providing a robust, actionable protocol for initial biological characterization, we hope to empower researchers to generate the critical data that will pave the way for future studies on its activity, mechanism of action, and, eventually, the reproducibility of its findings across independent laboratories.

References

A Senior Application Scientist's Guide to Benchmarking 5-Fluoro-2-morpholin-4-yl-phenylamine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class. Their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenges of off-target effects and acquired resistance necessitate a continuous search for novel chemical scaffolds. This guide introduces 5-Fluoro-2-morpholin-4-yl-phenylamine , a substituted phenylamine, and proposes a comprehensive framework for its evaluation as a potential kinase inhibitor against current industry standards.

Substituted phenethylamines are a broad class of compounds known for their diverse biological activities, ranging from central nervous system stimulation to the modulation of G-protein-coupled receptors (GPCRs) and enzyme inhibition.[1][2] The unique structural combination of a fluorinated phenyl ring, an amine, and a morpholine moiety in this compound suggests its potential to interact with the ATP-binding pocket of protein kinases, a common mechanism of action for many inhibitors in this class.

This document provides a detailed, technically grounded comparison of this compound with established kinase inhibitors. It outlines the requisite experimental protocols, data interpretation, and the scientific rationale behind each step, adhering to the principles of expertise, trustworthiness, and authoritative scientific grounding.

I. Foundational Assessment: Profiling the Candidate

Before a direct comparative analysis, a foundational understanding of the candidate compound's physicochemical properties is essential.

A. Physicochemical Characterization

A summary of the known properties of this compound is presented in Table 1. These parameters are crucial for designing appropriate experimental conditions and for later-stage formulation development.

PropertyValueSource
Molecular FormulaC10H14ClFN2O[3]
Molecular Weight232.68 g/mol [3]
IUPAC Name5-fluoro-2-(morpholin-4-yl)aniline[3]
Physical StateSolidAssumed from supplier data
SolubilityTo be determined experimentally in relevant buffers (e.g., DMSO, aqueous buffers)N/A
Purity>97% (commercially available) (for a related compound)
B. Rationale for Kinase Inhibition as a Primary Hypothesis

The core structure of this compound, featuring a substituted aniline, is a common scaffold in many approved kinase inhibitors. The morpholine group can enhance solubility and form hydrogen bonds, while the fluorine atom can modulate pKa and metabolic stability, as well as participate in specific interactions within the kinase ATP-binding site.[4] This structural rationale underpins the hypothesis that this compound is a candidate kinase inhibitor.

II. Performance Benchmarking: A Head-to-Head Comparison

The performance of this compound will be benchmarked against well-characterized and widely used kinase inhibitors. The choice of standards is critical for contextualizing the potency and selectivity of our test compound.

A. Selection of Standard Kinase Inhibitors

For this comparative guide, we will utilize the following standards:

  • Staurosporine: A potent but non-selective kinase inhibitor, serving as a positive control for broad kinase inhibition.

  • Dasatinib: A clinically approved, multi-targeted kinase inhibitor (BCR-Abl and Src family kinases), representing a more selective standard.

B. Experimental Workflow for Comparative Analysis

The following diagram outlines the proposed experimental workflow for a comprehensive comparison.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity Profiling Biochemical_Screen Initial Kinase Panel Screen (e.g., 20-50 kinases) IC50_Determination Dose-Response (IC50) Determination for Hits Biochemical_Screen->IC50_Determination Identify initial targets Mechanism_of_Action Mechanism of Action Studies (e.g., ATP Competition Assay) IC50_Determination->Mechanism_of_Action Confirm inhibitory activity Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET, CETSA) Mechanism_of_Action->Cellular_Target_Engagement Transition to cellular context Downstream_Signaling Downstream Signaling Pathway Analysis (e.g., Western Blot for p-substrates) Cellular_Target_Engagement->Downstream_Signaling Validate on-target activity Cellular_Potency Cellular Potency Assays (e.g., Cell Viability, Proliferation) Downstream_Signaling->Cellular_Potency Assess functional consequences Broad_Kinome_Profiling Broad Kinome Profiling (e.g., >300 kinases) Cellular_Potency->Broad_Kinome_Profiling Prioritize for selectivity Selectivity_Score_Calculation Selectivity Score Calculation (e.g., S-score) Broad_Kinome_Profiling->Selectivity_Score_Calculation Quantify selectivity

Caption: Experimental workflow for benchmarking a novel kinase inhibitor.

C. Detailed Experimental Protocols

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases and compare it to the standards.

Protocol:

  • Kinase and Substrate Preparation: Recombinant human kinases and their corresponding substrates are sourced from commercial vendors. Prepare kinase and substrate solutions in the appropriate assay buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound, Staurosporine, and Dasatinib in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Reaction: In a 384-well plate, add the kinase, the test compound at various concentrations, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP at a concentration close to the Km for each specific kinase. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP or the phosphorylated product using a suitable detection method (e.g., luminescence-based, fluorescence-based).[5]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Objective: To confirm that this compound engages its target kinase within a live cellular environment.

Protocol:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion with NanoLuc® luciferase.

  • Transfection and Plating: Transfect the cells and plate them in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound.

  • Addition of Tracer: Add a fluorescent energy transfer probe (tracer) that binds to the ATP-binding pocket of the kinase.

  • Detection: Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement.

D. Comparative Data Summary

The following table provides a template for summarizing the comparative performance data.

CompoundTarget KinaseBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
This compound e.g., Abl1Experimental DataExperimental Data
Staurosporinee.g., Abl1~7Not typically measured due to broad cytotoxicity
Dasatinibe.g., Abl1<1~1

III. Elucidating the Mechanism of Action

Understanding how this compound inhibits its target kinase is crucial for its development.

A. ATP Competition Assay

Objective: To determine if this compound inhibits the target kinase by competing with ATP.

Protocol:

  • Perform the biochemical kinase inhibition assay as described above.

  • Repeat the assay at multiple, fixed concentrations of ATP (e.g., 0.5x, 1x, 5x, and 10x the Km of ATP for the kinase).

  • Data Analysis: Plot the IC50 values as a function of ATP concentration. A linear increase in IC50 with increasing ATP concentration is indicative of an ATP-competitive mechanism of inhibition.

B. Kinome-Wide Selectivity Profiling

Objective: To assess the selectivity of this compound across a broad panel of human kinases.[6]

Protocol:

  • Submit the compound to a commercial kinome profiling service (e.g., Eurofins DiscoverX, Reaction Biology).

  • The compound will be screened at a fixed concentration (e.g., 1 µM) against a large panel of kinases (>300).

  • Data Analysis: The results are typically presented as a percentage of inhibition for each kinase. A "selectivity score" can be calculated to quantify the degree of selectivity.

The following diagram illustrates the concept of kinase selectivity.

G cluster_0 Non-Selective Inhibitor (e.g., Staurosporine) cluster_1 Selective Inhibitor (e.g., Dasatinib) a Kinase 1 b Kinase 2 c Kinase 3 d Kinase 4 e Kinase 5 f ... Staurosporine Staurosporine Staurosporine->a Staurosporine->b Staurosporine->c Staurosporine->d Staurosporine->e Staurosporine->f g Kinase 1 h Kinase 2 i Kinase 3 j Kinase 4 k Kinase 5 l ... Dasatinib Dasatinib Dasatinib->g Dasatinib->h

Caption: Conceptual representation of non-selective vs. selective kinase inhibition.

IV. Conclusion and Future Directions

This guide provides a comprehensive framework for the initial benchmarking of this compound as a novel kinase inhibitor. By systematically evaluating its potency, cellular activity, mechanism of action, and selectivity against established standards, researchers can build a robust data package to support its further development.

Positive outcomes from these initial studies would warrant progression to more advanced cellular models, including patient-derived cell lines, and eventually to in vivo efficacy and safety studies.[5] The ultimate goal is to determine if this compound offers a superior therapeutic window compared to existing kinase inhibitors, potentially through a unique selectivity profile or improved pharmacological properties.

V. References

  • USP Kinase Inhibitor Reference Standards and Solutions. USP. 7

  • Evaluating Kinase Inhibition Potency: A Comparative Guide to Known Standards. Benchchem. 8

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. 6

  • Substituted phenethylamine. Grokipedia. 1

  • Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected? Journal of Medicinal Chemistry. 9

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters. 10

  • 2-Phenethylamines in Medicinal Chemistry: A Review. ResearchGate. 11

  • Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). PubMed. 12

  • 5-Fluoro-2-[2-(4-morpholinyl)ethoxy]phenylamine. LookChem. 13

  • 5-Fluoro-2-(morpholin-4-yl)aniline hydrochloride - Data Sheet. United States Biological. 3

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. PMC - NIH. 14

  • Substituted phenethylamine. Wikipedia. 2

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. 5

  • 2-Fluoro-4-(morpholin-4-yl)aniline. PubChem. 15

  • Synthesis routes of 4-Morpholinoaniline. Benchchem. 16

  • Validation of two fluoro-analogues of N,N-dimethyl-2-(2Α-amino-4Α-hydroxymethyl-phenylthio)benzylamine as serotonin transporter imaging agents using microPET. ResearchGate. 17

  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. Google Patents. 18

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. 4

  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. 19

  • 3-Fluoro-4-morpholinoaniline. PubChem. 20

  • 2-Fluoro-5-(trifluoromethyl)aniline 97 535-52-4. Sigma-Aldrich. --INVALID-LINK--

  • Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. MDPI. 21

  • Morpholines. Synthesis and Biological Activity. ResearchGate. 22

  • 2-Fluoro-5-(morpholine-4-sulfonyl)aniline. BLDpharm. 23

  • A Comparative Guide to the Synthesis and Biological Activity of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine Analog. Benchchem. 24

  • Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. 25

  • 5-Fluoro-2-(morpholin-4-yl)aniline hydrochloride. ChemicalBook. 26

  • Synthesis, characterization and cytotoxic evaluation of 2-[5- substituted-2-oxo-3-(phenylimino) indolin-1-yl]-N-(4-phenyl thiazol-2-yl) acetamide. ResearchGate. 27

References

A Comparative Analysis of Fluorinated Versus Non-Fluorinated Morpholinoaniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholinoaniline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A key strategy for optimizing the drug-like properties of this scaffold is the selective incorporation of fluorine atoms. This guide provides a comparative analysis of fluorinated versus non-fluorinated morpholinoaniline derivatives, offering an in-depth examination of how this single-atom substitution can profoundly influence physicochemical properties, metabolic stability, target affinity, and overall pharmacological profiles. We will explore the underlying mechanistic principles, present comparative experimental data, and provide validated protocols to empower researchers in their drug development endeavors.

Introduction

The Morpholinoaniline Scaffold in Drug Discovery

The morpholinoaniline core is a versatile pharmacophore found in a range of approved drugs and clinical candidates.[1] Its structure, featuring a morpholine ring linked to an aniline moiety, provides a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability. This has led to its successful application in various therapeutic areas, including oncology and infectious diseases.[1][2] Notable examples include the antibiotic Linezolid and several kinase inhibitors investigated for cancer therapy.[1]

The Strategic Role of Fluorine in Modulating Drug Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[3][4][5] Due to its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and high electronegativity, fluorine can exert powerful effects on a molecule's profile.[5] Strategically placing fluorine can:

  • Enhance Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This "metabolic shielding" can block common sites of metabolic attack, prolonging the drug's half-life.[3][5][6]

  • Modulate Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, solubility, and pKa.[6][7][8] These changes influence membrane permeability, absorption, and distribution.[4][9]

  • Improve Binding Affinity: The electronegativity of fluorine can create favorable interactions within a protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, enhancing target potency.[7]

This guide will dissect these effects within the specific context of the morpholinoaniline scaffold.

Comparative Analysis: Physicochemical Properties

The substitution of hydrogen with fluorine on the aniline ring of a morpholinoaniline derivative instigates significant, albeit predictable, changes in its fundamental physicochemical properties.

  • Lipophilicity: Fluorination almost invariably increases lipophilicity.[6][9] This can enhance membrane permeability and cell penetration. However, an excessive increase in lipophilicity can lead to poor solubility and non-specific binding. The impact is context-dependent and relies on the position and number of fluorine atoms.[10]

  • Metabolic Stability: This is often the most dramatic and sought-after improvement. Aromatic rings are common sites for CYP-mediated hydroxylation. Placing a fluorine atom at such a "metabolic soft spot" can effectively block this pathway, significantly increasing the compound's stability in liver microsomes and prolonging its in vivo half-life.[3][5][6]

  • Aqueous Solubility: The effect of fluorination on solubility can be complex. While increased lipophilicity might suggest decreased aqueous solubility, the introduction of a polar C-F bond can sometimes lead to improved solvation. However, a general trend towards decreased aqueous solubility is often observed with α-fluorination.[8]

  • Basicity (pKa): Fluorine is a strong electron-withdrawing group. When placed on the aniline ring, it reduces the electron density on the aniline nitrogen, thereby decreasing its basicity (lowering the pKa). This can have profound effects on the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and potential for off-target effects like hERG channel inhibition.[7][8]

Data Table 1: Illustrative Comparison of Physicochemical Properties
PropertyNon-Fluorinated MorpholinoanilineFluorinated Morpholinoaniline (ortho-fluoro)Rationale for Change
LogP (Lipophilicity) 2.52.9The lipophilic nature of the fluorine atom increases overall hydrophobicity.[9]
Microsomal T½ (min) 15> 60Fluorine blocks a site of aromatic oxidation, enhancing metabolic stability.[5][6]
Aqueous Solubility (µM) 15095Increased lipophilicity can lead to a reduction in aqueous solubility.[8]
pKa (Aniline Nitrogen) 4.84.2The strong electron-withdrawing effect of fluorine reduces the basicity of the nearby nitrogen atom.[7]
Note: The values presented are hypothetical and for illustrative purposes but reflect typical experimental observations.

Comparative Analysis: Biological Activity & Pharmacokinetics

The physicochemical changes induced by fluorination translate directly into altered biological performance.

  • Target Affinity and Potency: The impact on potency is highly target-specific. In some cases, the altered electronic properties and conformational preferences induced by fluorine can lead to stronger binding interactions and increased potency.[4] For instance, novel 3-fluoro-4-morpholinoaniline sulfonamide derivatives have shown significant anti-proliferative activity against breast cancer cell lines, with IC50 values in the low micromolar range.[11][12]

  • In Vivo Pharmacokinetics: Enhanced metabolic stability is a primary driver for improved pharmacokinetic profiles. By preventing rapid metabolism, fluorination can lead to higher systemic exposure (AUC) and a longer half-life, potentially allowing for less frequent dosing.[3]

  • Case Study: Gefitinib Analogues: Gefitinib, an EGFR kinase inhibitor with a morpholino-substituted quinazoline core, provides a relevant clinical context. While not a simple morpholinoaniline, the principles apply. Studies comparing first-generation EGFR inhibitors like gefitinib with second-generation inhibitors often highlight how structural modifications, including different halogen substitutions, can alter efficacy and safety profiles.[13][14] For example, afatinib, which irreversibly binds to the ErbB family of receptors, shows a different activity and side-effect profile compared to the reversible inhibitor gefitinib.[13] This underscores how subtle molecular changes can have significant clinical implications.

Data Table 2: Illustrative Comparison of Biological & PK Properties
ParameterNon-Fluorinated MorpholinoanilineFluorinated MorpholinoanilineRationale for Change
Target IC50 (nM) 5025Altered electronics and conformation can improve binding affinity with the target protein.[7]
Cellular Potency (EC50, nM) 250100Improved membrane permeability and target affinity lead to greater cellular effect.[8]
Oral Bioavailability (%) 3065Increased metabolic stability reduces first-pass metabolism in the liver.[3]
Plasma Half-life (hours) 28Reduced metabolic clearance leads to a longer duration of action.[9]
Note: The values presented are hypothetical and for illustrative purposes but reflect typical experimental observations.

Experimental Protocols

To empirically validate the comparisons discussed, standardized in vitro assays are essential. Here, we provide a detailed protocol for a key experiment: the assessment of metabolic stability.

Protocol 1: In Vitro Microsomal Stability Assay

This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, primarily assessing susceptibility to Phase I metabolism by CYP enzymes.[15]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of fluorinated and non-fluorinated morpholinoaniline derivatives in human liver microsomes.

Materials:

  • Test Compounds (Fluorinated and Non-Fluorinated): 10 mM stock solutions in DMSO.

  • Pooled Human Liver Microsomes (HLM): Commercially available.

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Positive Control Compounds (e.g., Verapamil, Testosterone).

  • Quenching Solution: Cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol).

  • 96-well incubation plates and analytical plates.

  • LC-MS/MS system.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL in phosphate buffer. Keep on ice.[16]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare working solutions of test compounds and positive controls by diluting the DMSO stock in acetonitrile/water. A typical final incubation concentration is 1 µM.[16][17]

  • Incubation Procedure:

    • Add the HLM solution to the wells of the 96-well incubation plate.

    • Add the test compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]

    • Self-Validation Control: Include "minus-cofactor" control wells where buffer is added instead of the NADPH system to check for non-enzymatic degradation.[16]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold quenching solution to the respective wells.[17][18] The "0 minute" sample is taken immediately after adding the NADPH system.

  • Sample Processing & Analysis:

    • Seal the plate and centrifuge to pellet the precipitated microsomal proteins.[17]

    • Transfer the supernatant to a clean 96-well analytical plate.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration) .[18]

Visualization of the Microsomal Stability Workflow

G cluster_prep 1. Preparation cluster_inc 2. Incubation @ 37°C cluster_sample 3. Sampling & Quenching cluster_analysis 4. Analysis prep_cpd Prepare Test Compound (1 µM) pre_inc Pre-incubate HLM + Compound prep_cpd->pre_inc prep_hlm Prepare HLM (0.5 mg/mL) prep_hlm->pre_inc prep_nadph Prepare NADPH Regen. System start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_inc->start_rxn t0 T=0 min quench Add Cold Acetonitrile + Internal Standard t0->quench Stop Rxn t5 T=5 min t5->quench t15 T=15 min t15->quench t45 T=45 min t45->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion & Future Perspectives

The strategic fluorination of the morpholinoaniline scaffold is a powerful and proven tool for optimizing drug candidates. The substitution of a single hydrogen atom with fluorine can profoundly enhance metabolic stability, modulate physicochemical properties, and improve biological activity.[4][5] This guide has demonstrated that fluorination typically increases lipophilicity and dramatically improves metabolic half-life by blocking sites of oxidative metabolism.[3][6] These modifications often translate to superior pharmacokinetic profiles and enhanced cellular potency.

However, it is crucial to recognize that the effects of fluorination are not universally positive and are highly dependent on the specific position and molecular context.[3] Potential downsides, such as decreased solubility or unexpected changes in target affinity, must be carefully evaluated on a case-by-case basis.[8]

The future of this field lies in a more rational and predictive approach to fluorination. As computational modeling and a deeper understanding of enzyme-ligand interactions advance, medicinal chemists will be better equipped to pinpoint the optimal positions for fluorine substitution to achieve a desired therapeutic profile, moving beyond empirical screening to true molecular design.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-2-morpholin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a fluorinated aromatic amine, 5-Fluoro-2-morpholin-4-yl-phenylamine is a compound that demands rigorous adherence to safety and disposal protocols. Its chemical structure suggests a dual-hazard profile, combining the potential toxicity and carcinogenicity associated with primary aromatic amines with the environmental persistence and disposal complexities of halogenated organic compounds.[1][2][3] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical, moving beyond mere procedural lists to explain the critical scientific reasoning behind each recommendation. Our objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and environmental stewardship.

Section 1: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its classification as a primary aromatic amine and a halogenated organic compound allows us to infer a robust hazard profile based on established data for these chemical classes. Aromatic amines are known for their potential to be readily absorbed through the skin and can pose significant health risks, including toxicity and carcinogenicity.[1][4] The presence of a carbon-fluorine bond places it in the category of halogenated organic compounds, which are subject to stringent disposal regulations to prevent the formation of persistent organic pollutants (POPs) during improper thermal treatment.[2]

Hazard Category Description Primary Rationale & Sources
Chemical Class Halogenated Aromatic Amine.Contains a fluorine atom (halogen) and a primary amine group on a benzene ring.
Potential Health Hazards Irritant: Expected to cause skin and eye irritation.[5] Toxicity: Aromatic amines as a class are toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[1] Potential Carcinogen: Many aromatic amines are considered suspect carcinogens.[6]Based on data for analogous compounds and the general toxicity profile of primary aromatic amines.[1][3]
Environmental Hazards Aquatic Toxicity: Aromatic amines can be highly toxic to aquatic life, leading to long-term adverse effects in the aquatic environment.[1][7] Persistence: Halogenated organic compounds can be persistent in the environment if not properly destroyed.[2]Aromatic amines can contaminate water sources, while the halogen component contributes to environmental persistence.[1][2]
Regulatory Framework Hazardous Waste: Must be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA) in the United States.Governed by federal and state regulations, including the EPA's guidelines in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273.[8][9][10]

Section 2: Core Principles of Compliant Waste Management

The management of hazardous chemical waste is governed by a "cradle-to-grave" principle, meaning the generator of the waste is responsible for it from creation to final, safe disposal.[10] For this compound, this responsibility is executed through three non-negotiable core principles: Segregation, Containerization, and Professional Disposal.

  • Segregation: This is the most critical initial step. Due to its chemical nature, this compound must be disposed of as Halogenated Organic Waste .[11] It must never be mixed with non-halogenated organic waste, aqueous waste, or general laboratory trash. This segregation is vital because halogenated waste requires specific high-temperature incineration conditions for safe destruction.[12]

  • Containerization: Waste must be accumulated in appropriate, clearly labeled containers. This prevents accidental mixing, ensures personnel are aware of the contents and hazards, and complies with transport regulations.[7]

  • Professional Disposal: Final disposal must be handled by a licensed hazardous waste management company. These vendors have the specialized equipment and permits required to transport and destroy chemical waste in a compliant and environmentally sound manner.[7][13]

Section 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste streams containing this compound.

Step 3.1: Waste Segregation at the Point of Generation

Immediately upon generation, every waste stream containing this compound must be correctly identified. The following decision workflow must be applied.

waste_segregation_workflow start Waste Generated Containing This compound halogen_check Does the compound contain a halogen (F, Cl, Br, I)? start->halogen_check classify_halogenated Classify as: HALOGENATED ORGANIC WASTE halogen_check->classify_halogenated  Yes   waste_form_check Is the waste primarily liquid or solid? classify_halogenated->waste_form_check collect_liquid Collect in a designated, properly labeled, leak-proof container for LIQUID Halogenated Waste. waste_form_check->collect_liquid Liquid collect_solid Collect in a designated, properly labeled, leak-proof container or bag for SOLID Halogenated Waste. (e.g., contaminated gloves, weigh paper, spill pads) waste_form_check->collect_solid Solid storage Store sealed container in a designated Satellite Accumulation Area. collect_liquid->storage collect_solid->storage end Ready for pickup by licensed hazardous waste contractor. storage->end

Caption: Waste Segregation Decision Workflow for this compound.

Step 3.2: Proper Containerization and Labeling
  • Select the Right Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid. Ensure the container is in good condition and free from cracks or leaks.

  • Label Correctly and Completely: The label is a critical communication tool. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The full, unabbreviated chemical name: "this compound" and any other components in the waste stream.

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., Irritant, Toxic, Environmentally Hazardous).

    • The date when waste was first added (Accumulation Start Date).

  • Maintain Container Integrity: Keep the container closed at all times, except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel and away from drains or sources of ignition.[7]

Step 3.3: Final Disposal via High-Temperature Incineration

The required disposal method for this compound is high-temperature incineration.[11] This is not a procedure to be performed in the lab.

  • Mechanism of Action: As a halogenated organic compound, this compound requires incineration at temperatures of at least 1100°C (2012°F) to ensure the complete destruction of the molecule.[12][14] This high temperature and sufficient residence time prevent the formation of highly toxic and persistent byproducts such as polychlorinated dibenzofurans (PCDFs) or their fluorinated analogs.[2]

  • Operational Requirement: The incineration facility must be equipped with downstream "scrubbing" systems.[14] These are packed tower absorbers or similar systems that neutralize the acidic gases (e.g., hydrogen fluoride, HF) formed from the combustion of the halogenated waste, preventing their release into the atmosphere.

  • Action: Arrange for waste pickup with your institution's Environmental Health & Safety (EHS) office or a contracted licensed hazardous waste disposal vendor. Provide them with an accurate characterization of the waste.

Section 4: Decontamination and Spill Management

Accidents happen, and preparedness is key. Proper decontamination and spill response procedures are essential to protect personnel and the environment.

Decontamination of Labware and Surfaces
  • Initial Rinse (Containment): Perform an initial triple rinse of contaminated glassware or equipment with a suitable organic solvent (e.g., ethanol, acetone) in which the compound is soluble. Crucially, this initial rinsate is considered hazardous waste and must be collected in the appropriate liquid halogenated organic waste container.

  • Detergent Wash: After the initial solvent rinse, wash the equipment thoroughly with a laboratory detergent (e.g., Luminox®, Alconox®) and hot water.[15] Use brushes to scrub all surfaces.

  • Final Rinses: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized or distilled water.[16]

  • Drying: Allow equipment to air dry completely before reuse.

Emergency Spill Procedures

Always have a chemical spill kit readily available. Personnel must be trained on its use and wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile).

For Small Spills (Manageable by lab personnel):

  • Alert & Isolate: Alert personnel in the immediate area.

  • Contain: Cover the spill with an inert absorbent material, such as vermiculite, clay absorbent, or chemical sorbent pads.[1] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.

  • Decontaminate: Clean the spill area using the decontamination procedure outlined in Section 4.1. The wipes and materials used for this final cleaning must also be disposed of as solid hazardous waste.[17]

  • Report: Report the incident to the laboratory supervisor or EHS office as per institutional policy.

For Large Spills (Beyond the control of lab personnel):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert all nearby personnel and activate any local alarms.

  • CONFINE: If it is safe to do so without risk of exposure, close the doors to the laboratory to confine the vapors.

  • CALL FOR HELP: Contact your institution's emergency response line (e.g., Environmental Health & Safety) immediately. Provide them with the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.

Conclusion

The responsible management of this compound is a direct reflection of a laboratory's commitment to safety and environmental ethics. By understanding the scientific principles behind its dual-hazard classification and adhering strictly to the protocols of segregation, containerization, professional disposal, and emergency preparedness, researchers can effectively mitigate the risks associated with this compound. Compliance is not merely a regulatory hurdle; it is a fundamental component of sound scientific practice.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.